molecular formula C8H16O B1606726 2-Octen-4-ol CAS No. 4798-61-2

2-Octen-4-ol

Cat. No.: B1606726
CAS No.: 4798-61-2
M. Wt: 128.21 g/mol
InChI Key: WGDUEFYADBRNKG-UHFFFAOYSA-N
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Description

2-Octen-4-ol is a useful research compound. Its molecular formula is C8H16O and its molecular weight is 128.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-oct-2-en-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H16O/c1-3-5-7-8(9)6-4-2/h4,6,8-9H,3,5,7H2,1-2H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDUEFYADBRNKG-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C=CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(/C=C/C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601316363
Record name (2E)-2-Octen-4-ol
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Molecular Weight

128.21 g/mol
Source PubChem
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Physical Description

Clear light yellow liquid; fruity berry
Record name (E)-2-Octen-4-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1073/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

175.00 to 176.00 °C. @ 760.00 mm Hg
Record name (±)-(E)-2-Octen-4-ol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water, 50% soluble in ethanol (in ethanol)
Record name (E)-2-Octen-4-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1073/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.830-0.838
Record name (E)-2-Octen-4-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1073/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

20125-81-9, 4798-61-2
Record name (2E)-2-Octen-4-ol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

2-Octen-4-ol chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Octen-4-ol

This guide provides a comprehensive overview of the chemical structure, properties, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Introduction: Understanding the Significance of this compound

This compound is an unsaturated secondary alcohol that has garnered interest in various scientific and industrial fields. Its unique chemical structure, characterized by an eight-carbon chain with a double bond and a hydroxyl group, gives rise to specific stereoisomers and a distinct set of physical and chemical properties. These attributes make it a valuable compound, particularly in the flavor and fragrance industry, and a subject of ongoing research for potential broader applications. This document aims to provide a detailed technical examination of this compound, offering insights into its molecular characteristics, synthesis, and practical uses.

Molecular Structure and Chemical Identity

A thorough understanding of the molecular structure of this compound is fundamental to appreciating its properties and reactivity.

Core Chemical Structure

The molecule consists of an eight-carbon backbone. A carbon-carbon double bond is located at the second position (between C2 and C3), and a hydroxyl (-OH) group is attached to the fourth carbon atom. This arrangement classifies it as an unsaturated secondary alcohol.

IUPAC Nomenclature and Identification
  • IUPAC Name: oct-2-en-4-ol[1][2][3]

  • CAS Registry Number: 4798-61-2[1][3][4][5][6]

  • Molecular Formula: C₈H₁₆O[1][3][5][7]

  • Molecular Weight: 128.21 g/mol [1][3][5][7]

Stereoisomerism: A Key Structural Feature

The presence of a chiral center at C4 and a double bond at C2 gives rise to stereoisomerism. This means that this compound can exist in different spatial arrangements, which can significantly influence its biological activity and sensory properties.

  • (E)-2-Octen-4-ol: This isomer, also referred to as trans-2-octen-4-ol, is a common form of the compound.[8] Its CAS number is 20125-81-9.[8][9]

  • Chirality: The carbon atom at the 4th position is a chiral center, leading to the existence of (R) and (S) enantiomers.

The specific stereochemistry of this compound is a critical consideration in its synthesis and application, as different isomers can exhibit distinct biological and sensory profiles.

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various systems and are crucial for its application and handling.

PropertyValueSource
Appearance Clear to pale yellow liquid[7][10]
Odor Fruity, berry-like[7][9][10]
Boiling Point 175.0 - 176.0 °C at 760 mmHg[2][7][9][10]
Density 0.830 - 0.838 g/cm³ at 25 °C[2][7][9][10]
Refractive Index 1.438 - 1.442 at 20 °C[2][7][9][10]
Solubility Insoluble in water; soluble in alcohol[7][9]
Flash Point 63.33 °C (146.00 °F)[2][9][10]
Vapor Pressure 0.362 mmHg at 25 °C (estimated)[9][10]

Spectroscopic Analysis: Elucidating the Structure

Spectroscopic techniques are indispensable for confirming the structure and purity of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A broad band in the region of 3400-3650 cm⁻¹ is indicative of the O-H stretching of the alcohol group.[11] Absorptions corresponding to C-H bonds in alkanes are typically observed between 2850 and 2960 cm⁻¹.[11] The C=C stretching of the alkene group would appear around 1650 cm⁻¹, and the vinylic =C-H bond would show an absorption between 3020 and 3100 cm⁻¹.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon and proton environments within the molecule, allowing for unambiguous structural confirmation. The chemical shifts and coupling constants would be consistent with the assigned structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The electron ionization (EI) mass spectrum would show a molecular ion peak corresponding to its molecular weight.[1][5][12]

Synthesis and Manufacturing

While specific proprietary synthesis methods may exist, general synthetic routes to unsaturated alcohols like this compound often involve the following key chemical transformations:

  • Grignard Reaction: A common approach involves the reaction of a Grignard reagent, such as propyl magnesium bromide, with an α,β-unsaturated aldehyde, like crotonaldehyde. This is a versatile method for forming carbon-carbon bonds and introducing the hydroxyl group.

  • Reduction of Ketones: The corresponding ketone, 2-octen-4-one, can be selectively reduced to this compound using reducing agents like sodium borohydride. This method's stereoselectivity can be influenced by the choice of reducing agent and reaction conditions.

The choice of a synthetic pathway is often dictated by factors such as the desired stereoisomer, cost-effectiveness, and scalability.

Synthesis_of_2_Octen_4_ol cluster_grignard Grignard Reaction cluster_reduction Reduction of Ketone Crotonaldehyde Crotonaldehyde Grignard_Adduct Grignard_Adduct Crotonaldehyde->Grignard_Adduct + Propylmagnesium bromide Propylmagnesium_bromide Propylmagnesium_bromide Hydrolysis Hydrolysis Grignard_Adduct->Hydrolysis 2_Octen_4_ol_G This compound Hydrolysis->2_Octen_4_ol_G 2_Octen_4_one 2-Octen-4-one Reduction Reduction (e.g., NaBH4) 2_Octen_4_one->Reduction 2_Octen_4_ol_R This compound Reduction->2_Octen_4_ol_R

Caption: Synthetic pathways to this compound.

Applications and Industrial Relevance

The primary application of this compound is in the flavor and fragrance industry. Its fruity and berry-like aroma makes it a valuable ingredient in the formulation of various food and cosmetic products.

  • Flavoring Agent: It is recognized as a flavoring agent by regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the US Food and Drug Administration (FDA).[7] It is used to impart or enhance fruity notes in food products.

  • Fragrance Component: While its use in fragrances is noted, there are recommendations against its use in certain fragrance applications.[2][9]

Safety and Handling

Based on available data, this compound is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[7] However, standard laboratory safety precautions should always be observed when handling this chemical. It is recommended to wear appropriate personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area.

The related compound, 2-octen-4-one, is classified as a flammable liquid and can cause skin and eye irritation.[13][14] While this compound has a different safety profile, this information highlights the importance of careful handling of related unsaturated compounds.

Conclusion and Future Perspectives

This compound is a well-characterized unsaturated alcohol with established applications in the flavor industry. Its interesting chemical structure, particularly its stereoisomerism, presents opportunities for further research. Future studies could focus on:

  • Stereoselective Synthesis: Developing more efficient and selective methods for synthesizing specific enantiomers and diastereomers of this compound.

  • Sensory Analysis of Isomers: A detailed investigation into how the different stereoisomers of this compound contribute to its overall aroma profile.

  • Exploration of Biological Activity: Investigating the potential biological or pharmacological activities of this compound and its derivatives, which could open up new avenues for its application in drug development or as a bioactive compound.

A deeper understanding of the structure-activity relationships of this compound will undoubtedly pave the way for novel and expanded applications of this versatile molecule.

References

  • This compound. NIST Chemistry WebBook. [Link]

  • This compound, 2-methyl-. PubChem. [Link]

  • This compound, (2E)-. PubChem. [Link]

  • (E)-2-octen-4-ol. The Good Scents Company. [Link]

  • This compound. The Good Scents Company. [Link]

  • This compound, (E)-. NIST Chemistry WebBook. [Link]

  • Chemical Properties of this compound (CAS 4798-61-2). Cheméo. [Link]

  • SAFETY DATA SHEET 2-Octen-4-one. Synerzine. [Link]

  • This compound. NIST Chemistry WebBook. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • natural 2-octen-4-one. epos-SDB. [Link]

Sources

An In-Depth Technical Guide to the Natural Occurrence of 2-Octen-4-ol and its Isomeric Precursors in Fungi

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fungi are prolific producers of a diverse array of volatile organic compounds (VOCs), which play crucial roles in their ecological interactions and are of significant interest for flavor, fragrance, and pharmaceutical applications. Among these, C8-volatiles, derived from the oxidative cleavage of linoleic acid, are particularly prominent, with 1-octen-3-ol being the most well-known "mushroom alcohol." This technical guide delves into the natural occurrence of C8-volatiles in fungi, with a specific focus on the lesser-known isomer, 2-Octen-4-ol. While direct evidence for the widespread natural occurrence of this compound in fungi remains to be robustly established in the scientific literature, this guide will provide a comprehensive overview of the biosynthetic pathways that likely lead to its formation, the analytical methodologies required for its detection and differentiation from other C8 isomers, and its potential biological activities. By synthesizing current knowledge on related C8 fungal metabolites, this guide aims to equip researchers with the foundational understanding and technical protocols necessary to explore the presence and potential of this compound in the fungal kingdom.

The Landscape of Fungal C8-Volatiles: Beyond the "Mushroom Alcohol"

The aroma profile of many fungi, particularly mushrooms, is dominated by a class of eight-carbon volatile compounds.[1][2] These C8-volatiles are not merely byproducts of fungal metabolism; they are active participants in the fungus's lifecycle, acting as signaling molecules (semiochemicals) that can influence spore germination, mycelial growth, and interactions with other organisms, including insects and bacteria.[3]

The most extensively studied of these is 1-octen-3-ol, which is responsible for the characteristic earthy, mushroom-like aroma.[1][3][4] However, the fungal C8-volatile profile is more complex, encompassing a range of alcohols, ketones, and aldehydes. This isomeric diversity is a direct reflection of the intricacies of the biosynthetic machinery within the fungus.

Table 1: Commonly Identified C8-Volatiles in Fungi

CompoundChemical StructureFungal Source (Examples)Typical Aroma Description
1-Octen-3-olCH₃(CH₂)₄CH(OH)CH=CH₂Agaricus bisporus, Penicillium spp., Aspergillus spp.Mushroom, earthy, fungal
3-OctanoneCH₃(CH₂)₄C(=O)CH₂CH₃Agaricus bisporus, Fomes fomentariusHerbaceous, mushroom-like
3-OctanolCH₃(CH₂)₄CH(OH)CH₂CH₃Agaricus bisporus, Fomes fomentariusWaxy, mushroom-like
2-Octen-1-olCH₃(CH₂)₄CH=CHCH₂OHAgaricus bisporusGreen, fatty
(E)-2-OctenalCH₃(CH₂)₄CH=CHCHOStropharia rugoso-annulataGreen, fatty, pungent

While the compounds listed above are frequently reported, the potential for the presence of other isomers, such as this compound, is high, though currently under-documented. The subtle differences in the position of the double bond and the hydroxyl group in these molecules can lead to significant changes in their organoleptic properties and biological activities.

Biosynthesis of C8-Volatiles: The Linoleic Acid Cascade

The production of C8-volatiles in fungi is primarily initiated from the polyunsaturated fatty acid, linoleic acid.[2][5] This pathway, often referred to as the linoleic acid cascade, involves a series of enzymatic reactions catalyzed by lipoxygenase (LOX) and hydroperoxide lyase (HPL).

The Role of Lipoxygenase (LOX)

The first committed step in the biosynthesis of C8-volatiles is the oxidation of linoleic acid by a lipoxygenase (LOX) enzyme. LOX introduces a hydroperoxy group at a specific carbon atom of the fatty acid chain. In the context of C8-volatile production, a 10-lipoxygenase activity is crucial, leading to the formation of 10-hydroperoxyoctadecadienoic acid (10-HPODE).

The Action of Hydroperoxide Lyase (HPL)

The hydroperoxide intermediate is then cleaved by a hydroperoxide lyase (HPL). This enzymatic cleavage is the key step that generates the eight-carbon backbone of the C8-volatiles. The specific C8 compound formed is dependent on the HPL's regiospecificity. For instance, the formation of 1-octen-3-ol from 10-HPODE is a well-established pathway.[5]

Hypothetical Biosynthesis of this compound

While the direct biosynthetic pathway to this compound in fungi has not been explicitly elucidated, it is plausible that it arises from the same linoleic acid cascade through the action of specific isomerases or alternative HPL cleavage patterns. It is hypothesized that a different hydroperoxide isomer of linoleic acid, or a subsequent enzymatic rearrangement of an initially formed C8-volatile, could lead to the formation of this compound. The existence of a variety of C8 isomers in fungi strongly suggests a degree of enzymatic promiscuity or the presence of multiple, specialized enzymes within this pathway.

Fungal C8-Volatile Biosynthesis cluster_0 Linoleic Acid Cascade cluster_1 Known and Hypothesized Products Linoleic Acid Linoleic Acid 10-HPODE 10-HPODE Linoleic Acid->10-HPODE Lipoxygenase (LOX) C8 Volatiles C8 Volatiles 10-HPODE->C8 Volatiles Hydroperoxide Lyase (HPL) 1-Octen-3-ol 1-Octen-3-ol C8 Volatiles->1-Octen-3-ol 3-Octanone 3-Octanone C8 Volatiles->3-Octanone 2-Octen-1-ol 2-Octen-1-ol C8 Volatiles->2-Octen-1-ol This compound (Hypothesized) This compound (Hypothesized) C8 Volatiles->this compound (Hypothesized)

Figure 1: Simplified biosynthetic pathway for C8-volatiles in fungi.

Analytical Methodologies for the Detection and Identification of this compound

The identification of this compound within the complex mixture of fungal volatiles requires sensitive and selective analytical techniques. The structural similarity among C8 isomers necessitates high-resolution chromatographic and spectrometric methods.

Headspace-Solid Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, rapid, and sensitive sample preparation technique ideal for the extraction of volatile and semi-volatile compounds from fungal cultures or fruiting bodies.

Experimental Protocol: HS-SPME of Fungal Volatiles

  • Sample Preparation: Place a known weight of fresh fungal material (e.g., 1-5 g of mycelium or homogenized mushroom tissue) into a 20 mL headspace vial.

  • Internal Standard: Add an appropriate internal standard (e.g., 1 µL of a 100 ppm solution of 2-methyl-1-pentanol in methanol) to allow for semi-quantification.

  • Incubation: Seal the vial and incubate at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) to allow volatiles to equilibrate in the headspace.

  • Extraction: Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for a specific time (e.g., 30-60 minutes) to adsorb the volatile compounds.

  • Desorption: Transfer the SPME fiber to the injection port of a gas chromatograph for thermal desorption of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation and identification of volatile compounds.

GC-MS Parameters for C8-Volatile Analysis

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or DB-WAX) is typically used. A 30 m x 0.25 mm i.d. x 0.25 µm film thickness is a common configuration.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Oven Temperature Program: An initial temperature of 40 °C held for 2-5 minutes, followed by a ramp of 5-10 °C/min to a final temperature of 220-250 °C, held for 5-10 minutes. This program allows for the separation of a wide range of volatiles.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. A scan range of m/z 35-350 is typically used.

Identification of this compound

Identification is achieved by comparing the retention time and the mass spectrum of the unknown peak with that of an authentic standard of (E)-2-Octen-4-ol. The mass spectrum of this compound will have a characteristic fragmentation pattern that can be used for confirmation.

Figure 2: Experimental workflow for the analysis of this compound.

Known and Potential Biological Activities

While the biological activities of fungal-derived this compound are yet to be investigated, the known functions of its isomers provide a strong rationale for further research.

  • 1-Octen-3-ol: This compound is known to have a dual role, acting as a self-inhibitor of fungal growth at high concentrations and as an attractant for insect vectors at lower concentrations.[3] It has also been shown to have neurotoxic effects in some model organisms.[6]

  • Other C8-Volatiles: Many C8 compounds exhibit antimicrobial properties and can play a role in defending the fungus against competing microorganisms.

Given its structural similarity to other bioactive C8-volatiles, it is plausible that this compound also possesses biological activities relevant to fungal ecology and potentially to human health. Its "fruity, berry" aroma suggests a different ecological role compared to the "mushroomy" 1-octen-3-ol, perhaps in attracting different types of insects for spore dispersal.

Future Research Directions and Conclusion

The study of this compound in fungi represents an exciting and underexplored area of natural product chemistry. This guide has outlined the probable biosynthetic origins of this compound and provided a clear analytical framework for its detection and identification.

Key areas for future research include:

  • Screening of diverse fungal species: A systematic screening of a wide range of fungi, including less-studied endophytic and marine species, for the presence of this compound is warranted.

  • Enzyme characterization: The identification and characterization of the specific lipoxygenases and hydroperoxide lyases responsible for the production of this compound will be crucial for understanding and potentially harnessing its biosynthesis.

  • Biological activity testing: Once identified from a fungal source, this compound should be tested for a range of biological activities, including antimicrobial, insect-attractant/repellent, and cytotoxic effects.

  • Flavor and fragrance applications: The unique aroma profile of this compound suggests its potential for use as a natural flavoring or fragrance compound.

References

  • The Good Scents Company. (E)-2-octen-4-ol. Retrieved from [Link]

  • The Good Scents Company. 2-octen-4-one. Retrieved from [Link]

  • Zawirska-Wojtasiak, R., Siwulski, M., & Sobieralski, K. (2009). VOLATILE COMPOUNDS OF IMPORTANCE IN THE AROMA OF CULTIVATED MUSHROOMS AGARICUS BISPORUS AT DIFFERENT CONDITIONS OF CULTIVATION R. Polish Journal of Food and Nutrition Sciences, 59(1).
  • Lackner, G., & Pohnert, G. (2015). Biosynthesis of hydrocarbons and volatile organic compounds by fungi: bioengineering potential. Applied microbiology and biotechnology, 100(3), 1055–1064.
  • Li, Q., et al. (2024). Diversity and functions of fungal VOCs with special reference to the multiple bioactivities of the mushroom alcohol. Fungal Diversity.
  • Rapior, S., et al. (2017). Volatile organic compounds in wild fungi from Mediterranean forest ecosystems.
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The Biosynthesis of 2-Octen-4-ol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Octen-4-ol is an eight-carbon volatile organic compound that contributes to the characteristic aromas of various fungi, plants, and fermented products. Its unique flavor profile, often described as mushroom-like and nutty, has garnered interest in the food and fragrance industries. For researchers, scientists, and drug development professionals, understanding the biosynthetic pathway of this compound is crucial for harnessing its potential, whether for flavor engineering, studying fungal metabolism, or exploring its bioactivity. This guide provides an in-depth exploration of the core biosynthetic pathway of this compound, grounded in current scientific understanding, and offers practical insights for its study and manipulation.

While the complete enzymatic cascade leading to this compound is an active area of research, compelling evidence points towards the lipoxygenase (LOX) pathway, initiating from the polyunsaturated fatty acid, linoleic acid, as the primary route. This guide will dissect this proposed pathway, elucidate the key enzymatic players, and provide methodologies for its investigation.

The Lipoxygenase Pathway: The Genesis of C8 Volatiles

The biosynthesis of this compound is intrinsically linked to the broader metabolism of fatty acids, specifically through the lipoxygenase (LOX) pathway. This pathway is a common mechanism in plants, fungi, and animals for the production of a diverse array of signaling molecules and volatile compounds from polyunsaturated fatty acids.[1] The foundational substrate for many C8 volatiles, including this compound, is linoleic acid (C18:2), an abundant fatty acid in many biological systems.

The overall pathway can be conceptualized in three main stages:

  • Oxygenation: The introduction of molecular oxygen into the linoleic acid backbone by a lipoxygenase enzyme.

  • Hydroperoxide Cleavage: The scission of the resulting fatty acid hydroperoxide by a hydroperoxide lyase (HPL).

  • Secondary Modifications: Subsequent enzymatic reactions, such as reduction or isomerization, to yield the final volatile compound.

Biosynthesis_Overview Linoleic_Acid Linoleic Acid (C18:2) HPODE Fatty Acid Hydroperoxide (e.g., 10-HPODE) Linoleic_Acid->HPODE Lipoxygenase (LOX) + O2 C8_Volatiles C8 Volatiles (including this compound) HPODE->C8_Volatiles Hydroperoxide Lyase (HPL)

Step 1: Lipoxygenase-Mediated Oxygenation of Linoleic Acid

The biosynthesis is initiated by the action of lipoxygenase (LOX), a non-heme iron-containing dioxygenase. LOX catalyzes the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids that contain a cis,cis-1,4-pentadiene system, such as linoleic acid.[2] Depending on the specific LOX enzyme, oxygenation can occur at different positions on the fatty acid chain. In the context of C8 volatile production in fungi, the formation of 10-hydroperoxy-8,12-octadecadienoic acid (10-HPODE) is a key intermediate.[3]

LOX_Reaction cluster_0 Lipoxygenase (LOX) Catalysis Linoleic_Acid Linoleic Acid 10-HPODE 10-Hydroperoxy-8,12-octadecadienoic acid (10-HPODE)

Step 2: Hydroperoxide Lyase-Mediated Cleavage

The unstable 10-HPODE intermediate is then cleaved by a hydroperoxide lyase (HPL), a member of the cytochrome P450 superfamily (CYP74).[4] HPLs catalyze the scission of the carbon-carbon bond adjacent to the hydroperoxide group. The cleavage of 10-HPODE is proposed to proceed via β-scission, leading to the formation of an eight-carbon fragment and a ten-carbon fragment. Specifically, the cleavage between C10 and C11 is suggested to yield a 2-octene radical.[5]

Step 3: Formation of this compound - The Final Steps

The precise enzymatic steps leading from the 2-octene radical to this compound are not yet fully elucidated and represent an exciting frontier in this field of research. However, based on known biochemical reactions, a plausible pathway can be proposed:

  • Oxidation to an Aldehyde/Ketone: The 2-octene radical is likely oxidized to form a more stable intermediate. One possibility is the formation of 2-octenal or 2-octen-4-one. The formation of 2-octenal has been suggested as a product of 10-HPODE decomposition.[5]

  • Enzymatic Reduction: The resulting carbonyl compound, likely 2-octen-4-one, would then be reduced by an alcohol dehydrogenase (ADH) to yield this compound.[6] Fungal ADHs are known to exhibit broad substrate specificity and can catalyze the stereoselective reduction of ketones to their corresponding secondary alcohols.[7]

HPL_and_ADH_Pathway 10-HPODE 10-HPODE Octene_Radical 2-Octene Radical 10-HPODE->Octene_Radical Hydroperoxide Lyase (HPL) Octenone 2-Octen-4-one (Hypothesized) Octene_Radical->Octenone Oxidation (Enzymatic/Non-enzymatic) Octenol This compound Octenone->Octenol Alcohol Dehydrogenase (ADH) + NADPH/NADH

Key Enzymes in the Biosynthesis of this compound

A summary of the key enzymes and their putative roles is presented in the table below.

EnzymeClassEC NumberSubstrate(s)Product(s)Cofactor(s)
Lipoxygenase (LOX) Oxidoreductase1.13.11.-Linoleic Acid, O₂10-HPODEFe²⁺/Fe³⁺
Hydroperoxide Lyase (HPL) Lyase (CYP74)4.1.2.-10-HPODEC8 and C10 fragmentsHeme
Alcohol Dehydrogenase (ADH) Oxidoreductase1.1.1.-2-Octen-4-one (hypothesized)This compoundNAD(P)H

Experimental Protocols for Studying this compound Biosynthesis

Investigating the biosynthesis of this compound requires a combination of biochemical and analytical techniques. Below are detailed, step-by-step methodologies for key experiments.

Protocol 1: In Vitro Reconstitution of the Biosynthetic Pathway

This protocol outlines the steps to reconstitute the proposed biosynthetic pathway in a cell-free system.

Objective: To demonstrate the enzymatic conversion of linoleic acid to this compound using purified or partially purified enzymes.

Materials:

  • Linoleic acid solution (in ethanol or a suitable solvent)

  • Purified or recombinant lipoxygenase (e.g., from soybean or a fungal source)

  • Purified or recombinant hydroperoxide lyase (if available) or a crude fungal protein extract known to produce C8 volatiles

  • Purified or recombinant alcohol dehydrogenase (e.g., from Saccharomyces cerevisiae)

  • NADPH or NADH

  • Reaction buffer (e.g., 50 mM phosphate buffer, pH 7.0)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Solid-phase microextraction (SPME) fibers or solvent for extraction (e.g., dichloromethane)

Procedure:

  • Enzyme Preparation: If using recombinant enzymes, express and purify them according to established protocols.[8][9] For crude extracts, grow the fungal strain of interest, harvest the mycelia, and prepare a cell-free extract by sonication or grinding in liquid nitrogen followed by centrifugation.[10]

  • Reaction Setup: In a sealed GC vial, combine the following in the specified order:

    • 800 µL of reaction buffer

    • 10 µL of linoleic acid solution (to a final concentration of 1-5 mM)

    • 10 µL of NADPH or NADH solution (to a final concentration of 1 mM)

    • 50 µL of lipoxygenase solution

    • 50 µL of hydroperoxide lyase/crude extract

    • 50 µL of alcohol dehydrogenase solution

  • Incubation: Seal the vial immediately and incubate at a controlled temperature (e.g., 25-30 °C) with gentle agitation for a defined period (e.g., 1-4 hours).

  • Volatile Extraction:

    • SPME: Expose a pre-conditioned SPME fiber to the headspace of the reaction vial for a set time (e.g., 30 minutes) at a controlled temperature.

    • Solvent Extraction: Add an equal volume of dichloromethane to the reaction mixture, vortex vigorously, and centrifuge to separate the phases. Collect the organic phase.

  • GC-MS Analysis: Analyze the extracted volatiles by GC-MS. Use an appropriate column (e.g., DB-5ms) and temperature program to separate the C8 alcohols.[5] Identify this compound based on its retention time and mass spectrum compared to an authentic standard.

Protocol 2: Quantitative Analysis of this compound in Fungal Cultures

Objective: To quantify the production of this compound by a fungal culture.

Materials:

  • Fungal culture of interest

  • Growth medium (e.g., Potato Dextrose Broth)

  • Internal standard (e.g., 2-octanol or a deuterated analog)

  • GC-MS system

  • SPME fibers or solvent for extraction

Procedure:

  • Culture Growth: Inoculate the fungal strain into the liquid growth medium and incubate under optimal conditions for a specified duration.

  • Sample Preparation:

    • Take a defined volume of the fungal culture (e.g., 5 mL) into a sealed headspace vial.

    • Add a known amount of the internal standard.

    • Optionally, add NaCl to saturate the aqueous phase and enhance volatile release.

  • Volatile Extraction: Use either headspace SPME or solvent extraction as described in Protocol 1.

  • GC-MS Analysis: Analyze the sample by GC-MS. Create a calibration curve using known concentrations of this compound and the internal standard to quantify the amount of this compound produced by the culture.[6]

Experimental_Workflow cluster_invitro In Vitro Biosynthesis cluster_invivo In Vivo Quantification Enzyme_Prep Enzyme Preparation (Purified/Crude) Reaction Reaction Setup (Substrate, Cofactors, Enzymes) Enzyme_Prep->Reaction Incubation Incubation Reaction->Incubation Extraction1 Volatile Extraction (SPME/Solvent) Incubation->Extraction1 GCMS1 GC-MS Analysis Extraction1->GCMS1 Culture Fungal Culture Sample_Prep Sample Preparation (+ Internal Standard) Culture->Sample_Prep Extraction2 Volatile Extraction (SPME/Solvent) Sample_Prep->Extraction2 GCMS2 GC-MS Analysis Extraction2->GCMS2

Stereochemistry of Biosynthesized this compound

The enzymatic reactions involved in the biosynthesis of this compound are expected to be stereospecific, resulting in the formation of a particular stereoisomer. This compound has a chiral center at C4 and a double bond at C2, allowing for four possible stereoisomers: (2E,4R), (2E,4S), (2Z,4R), and (2Z,4S). The stereochemical outcome will depend on the stereospecificity of the lipoxygenase and the alcohol dehydrogenase involved. Fungal alcohol dehydrogenases are known for their ability to produce alcohols with high enantiomeric excess.[7] Determining the stereochemistry of the biologically produced this compound is crucial for understanding its biological activity and for potential applications. This can be achieved using chiral gas chromatography.

Future Directions and Unanswered Questions

The biosynthesis of this compound presents several exciting avenues for future research:

  • Identification and Characterization of Key Enzymes: The definitive identification and characterization of the specific hydroperoxide lyase and alcohol dehydrogenase responsible for this compound formation in different organisms are paramount.

  • Elucidation of the Intermediate Steps: Unraveling the exact chemical transformations from the 2-octene radical to the final alcohol product will provide a complete picture of the pathway.

  • Regulation of the Pathway: Understanding how the expression and activity of the biosynthetic enzymes are regulated in response to developmental and environmental cues will be crucial for manipulating the production of this compound.

  • Biotechnological Production: The heterologous expression of the entire biosynthetic pathway in a microbial host could enable the sustainable and scalable production of specific stereoisomers of this compound for industrial applications.

Conclusion

The biosynthesis of this compound is a fascinating example of how organisms utilize the versatile lipoxygenase pathway to generate structurally diverse volatile compounds. While the complete enzymatic sequence remains to be fully elucidated, the proposed pathway involving lipoxygenase, hydroperoxide lyase, and alcohol dehydrogenase provides a solid framework for further investigation. The methodologies and insights provided in this guide are intended to equip researchers with the knowledge and tools necessary to explore this intriguing biosynthetic route and unlock the potential of this compound.

References

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In-depth Technical Guide to the Olfactory Properties of 2-Octen-4-ol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive exploration of the synthesis, chiral separation, and distinct sensory profiles of (R)- and (S)-2-octen-4-ol, grounded in the principles of stereochemistry and olfactory science.

Introduction: The Significance of Chirality in Olfaction

In the realm of flavor and fragrance science, the three-dimensional structure of a molecule is paramount to its sensory perception. Chirality, a fundamental concept in stereochemistry, describes the property of a molecule that is non-superimposable on its mirror image, much like a pair of hands. These mirror-image isomers, known as enantiomers, can exhibit remarkably different biological activities, a phenomenon that is particularly pronounced in olfaction.[1] The olfactory receptors in the nasal epithelium are themselves chiral proteins, creating specific binding pockets that can differentiate between the spatial arrangements of enantiomeric odorants.[1][2] This selective interaction can lead to distinct odor perceptions, with one enantiomer smelling pleasant and its counterpart being odorless or possessing a completely different scent profile.[3] A classic example is the carvone enantiomers, where (R)-(-)-carvone imparts a spearmint aroma, while (S)-(+)-carvone is characteristic of caraway.[1] This guide focuses on the enantiomers of 2-octen-4-ol, an allylic alcohol with a chiral center at the C-4 position, to provide a detailed technical understanding of its stereospecific olfactory properties. While the racemic mixture of (E)-2-octen-4-ol is generally described as having a "fruity berry" aroma, a deeper analysis of its individual enantiomers is essential for a complete understanding of its contribution to flavors and fragrances.[4][5][6]

Part 1: Synthesis and Chiral Resolution of this compound Enantiomers

The study of individual enantiomers necessitates their isolation in high optical purity. This is achieved through two primary strategies: asymmetric synthesis, which aims to produce a single enantiomer directly, and chiral resolution, which separates a racemic mixture into its constituent enantiomers.

Enantioselective Synthesis

The asymmetric addition of organometallic reagents to aldehydes is a powerful method for the enantioselective synthesis of chiral allylic alcohols like this compound.[4][7] One effective approach involves the use of a chiral catalyst to direct the stereochemical outcome of the reaction.

Protocol: Asymmetric Alkenylation of Hexanal

This protocol is based on the highly enantioselective addition of alkenylzinc reagents to aldehydes catalyzed by a chiral ligand.[4]

  • Preparation of the Alkenylzinc Reagent:

    • In a flame-dried, argon-purged flask, dissolve 1-propyne in an appropriate solvent (e.g., toluene).

    • Add a hydroboration reagent, such as dicyclohexylborane, and stir at room temperature to form the corresponding alkenylborane.

    • To this solution, add diethylzinc for a boron-zinc exchange, yielding the active ethyl 1-propenylzinc reagent in situ.

  • Catalytic Asymmetric Addition:

    • In a separate flask under argon, dissolve the chiral catalyst, for example, (-)-2-exo-morpholinoisoborne-10-thiol, in toluene.

    • Cool the solution to -30°C.

    • Add a solution of hexanal in toluene dropwise to the catalyst solution.

    • Slowly add the prepared alkenylzinc reagent to the reaction mixture.

    • Maintain the reaction at -30°C and monitor for completion using thin-layer chromatography (TLC).

  • Workup and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched this compound. The specific enantiomer obtained (R or S) will depend on the chirality of the catalyst used.[4]

Chiral Resolution via Lipase-Catalyzed Transesterification

Enzymatic kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. Lipases are particularly effective for this purpose, as they can selectively catalyze the acylation of one enantiomer of an alcohol at a much higher rate than the other.[8][9][10]

Protocol: Lipase-Catalyzed Resolution of Racemic this compound

This protocol utilizes a lipase to selectively acylate one enantiomer of racemic this compound using an acyl donor like vinyl acetate.[10]

  • Reaction Setup:

    • To a solution of racemic this compound in a suitable organic solvent (e.g., hexane), add the lipase (e.g., Candida antarctica lipase B, immobilized).

    • Add vinyl acetate as the acyl donor.

    • Incubate the mixture in a shaker at a controlled temperature (e.g., 30°C).

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by periodically taking samples and analyzing them by chiral gas chromatography (GC) to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

    • The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the esterified product.

  • Separation and Deprotection:

    • Once the desired conversion is reached, filter off the immobilized enzyme.

    • Concentrate the filtrate under reduced pressure.

    • Separate the unreacted this compound enantiomer from the acetylated enantiomer by column chromatography.

    • The acetylated enantiomer can be deprotected by hydrolysis (e.g., using potassium carbonate in methanol) to yield the other pure enantiomer of this compound.

Part 2: Olfactory Characterization by Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that combines the separation capabilities of gas chromatography with human sensory perception.[11] It allows for the identification of odor-active compounds in a complex mixture and the characterization of their specific aromas.

Experimental Workflow for GC-O Analysis

Caption: Workflow for GC-O analysis of this compound enantiomers.

Step-by-Step GC-O Protocol:

  • Sample Preparation: Prepare solutions of the purified (R)- and (S)-2-octen-4-ol enantiomers in an odor-free solvent at various concentrations (serial dilutions).

  • Injection: Inject a small volume of the sample solution into the gas chromatograph.

  • Separation: The enantiomers are separated on a chiral capillary GC column.

  • Effluent Splitting: At the end of the column, the effluent is split. One portion is directed to a mass spectrometer (MS) for chemical identification, and the other is directed to a sniffing port.

  • Olfactory Detection: A trained assessor sniffs the effluent from the sniffing port and records the retention time, odor descriptor, and perceived intensity of any detected aroma.

  • Threshold Determination: By analyzing the serial dilutions, the odor detection threshold (the lowest concentration at which the compound can be detected by the human nose) for each enantiomer can be determined. This is often done using methods like Aroma Extract Dilution Analysis (AEDA).

Anticipated Olfactory Profiles of this compound Enantiomers

Table 1: Hypothetical Olfactory Properties of this compound Enantiomers

EnantiomerAnticipated Odor Descriptor(s)Anticipated Odor Detection Threshold
(R)-2-Octen-4-olPotentially a greener, more herbaceous fruity noteMay differ significantly from the (S)-enantiomer
(S)-2-Octen-4-olPotentially a sweeter, riper berry-like noteMay differ significantly from the (R)-enantiomer
Racemic this compoundFruity, berry[4][5]A composite value influenced by both enantiomers

Note: This table is predictive and requires experimental verification through GC-O analysis of the pure enantiomers.

Part 3: Molecular Basis of Enantioselective Olfactory Perception

The differential perception of the this compound enantiomers is rooted in their interactions with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons.

Mechanism of Olfactory Signal Transduction

G cluster_0 Olfactory Receptor Neuron Membrane cluster_1 Intracellular Signaling Cascade R_enantiomer (R)-2-Octen-4-ol OR_R Olfactory Receptor (R-selective) R_enantiomer->OR_R High Affinity Binding OR_S Olfactory Receptor (S-selective) R_enantiomer->OR_S Low/No Affinity S_enantiomer (S)-2-Octen-4-ol S_enantiomer->OR_R Low/No Affinity S_enantiomer->OR_S High Affinity Binding G_protein G-protein Activation OR_R->G_protein OR_S->G_protein AC Adenylate Cyclase Activation G_protein->AC cAMP cAMP Increase AC->cAMP CNG CNG Channel Opening cAMP->CNG Influx Ca2+/Na+ Influx CNG->Influx Depolarization Depolarization Influx->Depolarization Signal Signal to Brain Depolarization->Signal

Caption: Enantioselective binding and signal transduction in olfaction.

  • Receptor Binding: The (R)- and (S)-enantiomers of this compound will interact differently with the chiral binding pockets of various ORs. One enantiomer may fit snugly into the binding site of a specific OR, leading to a strong activation, while its counterpart may bind weakly or not at all.[1]

  • G-Protein Activation: Upon successful binding of an enantiomer, the OR undergoes a conformational change, which activates an associated G-protein (typically Golf).

  • Signal Amplification: The activated G-protein stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the neuron's membrane.

  • Depolarization and Signal Transmission: The opening of these channels allows an influx of positive ions (Na+ and Ca2+), depolarizing the neuron and generating an action potential. This electrical signal is then transmitted to the olfactory bulb in the brain.

The distinct odor profiles of the this compound enantiomers would arise from the activation of different combinations of ORs, generating unique patterns of neural activity that the brain interprets as different smells.

Conclusion and Future Directions

The study of the olfactory properties of this compound enantiomers serves as a compelling case for the importance of stereochemistry in flavor and fragrance science. While the racemic mixture is known for its general "fruity berry" character, a complete sensory profile can only be achieved through the synthesis and analysis of the individual, optically pure (R)- and (S)-isomers. The methodologies outlined in this guide, from enantioselective synthesis and enzymatic resolution to detailed sensory analysis via GC-O, provide a robust framework for such an investigation.

Future research should focus on the experimental determination of the specific odor descriptors and detection thresholds for each enantiomer. Furthermore, identifying the specific olfactory receptors that respond to each enantiomer would provide a deeper molecular understanding of their distinct perception and could pave the way for the targeted use of these chiral molecules in the development of novel flavors and fragrances.

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  • Turin, L., & Gane, S. (2017). Molecular recognition in olfaction. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2093), 20160286. [Link]

  • The Good Scents Company. (n.d.). (E)-2-octen-4-ol. Retrieved from [Link]

  • Boelens, M. H., Boelens, H., & van Gemert, L. J. (1993). Sensory Properties of Optical Isomers. Perfumer & Flavorist, 18(6), 1-15.
  • Boyd, D. R., et al. (2021). Dynamic Thiol–ene Polymer Networks Enabled by Bifunctional Silyl Ether Exchange. Journal of the American Chemical Society, 143(3), 1435–1443. [Link]

  • Delahunty, C. M., Eyres, G., & Dufour, J.-P. (2006). Gas chromatography-olfactometry. Journal of Separation Science, 29(14), 2107-25. [Link]

  • Brattoli, M., et al. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterization of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product. Chemical Engineering Transactions, 40, 13-18. [Link]

Sources

A Toxicological Deep Dive into 2-Octen-4-ol for the Modern Researcher

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide offers an in-depth toxicological profile of 2-Octen-4-ol, a secondary unsaturated alcohol utilized as a flavoring agent in the food industry. While comprehensive toxicological data for this compound is not extensively available in the public domain, this whitepaper synthesizes existing regulatory assessments, data from structurally related compounds (read-across approach), and foundational toxicological principles to provide a robust safety evaluation for researchers, scientists, and drug development professionals.

Executive Summary: A Profile of this compound

This compound, with the primary isomer being (E)-2-Octen-4-ol, is a clear, pale yellow liquid characterized by a fruity, berry-like aroma. Its principal application is as a flavoring substance. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated (E)-2-Octen-4-ol and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent"[1][2]. This assessment forms a cornerstone of its safety profile for its intended use. However, for applications beyond flavoring or at higher exposure levels, a more detailed toxicological understanding is imperative. This guide bridges the existing data gaps through a scientifically rigorous read-across approach, primarily utilizing data from its corresponding ketone, 2-octen-4-one, and the related unsaturated alcohol, 1-octen-3-ol.

Physicochemical Properties of this compound
PropertyValueSource
Chemical Name (E)-2-Octen-4-ol[1]
Synonyms trans-2-Octenol-4; Butyl propenyl carbinol[2]
CAS Number 20125-81-9 ((E)-isomer)[3]
Molecular Formula C₈H₁₆O[1]
Molecular Weight 128.21 g/mol [1]
Appearance Clear light yellow liquid[1]
Odor Fruity, berry[3]
Boiling Point 175-176 °C at 760 mmHg[3]
Flash Point 146 °F (63.3 °C)[3]
Solubility Insoluble in water; soluble in alcohol[1][3]

The Metabolic Fate of this compound: A Predictive Pathway

Direct metabolic studies on this compound are scarce. However, based on evaluations of aliphatic secondary alcohols and ketones by JECFA, a metabolic pathway can be predicted.[4] Secondary alcohols and their corresponding ketones are known to be interconvertible under physiological conditions. The primary metabolic route for this compound is likely oxidation to its corresponding ketone, 2-octen-4-one. This ketone can then be reduced back to the alcohol. The principal pathway for excretion involves the reduction of the ketone to the secondary alcohol, which is then conjugated with glucuronic acid and eliminated.[4]

This metabolic interplay is crucial for toxicological assessment, as the toxicity of the parent alcohol and its ketone metabolite may differ. Alpha,beta-unsaturated ketones can exhibit reactivity as Michael acceptors, potentially interacting with biological macromolecules.[5] However, cellular protective mechanisms, such as conjugation with glutathione, provide detoxification capacity at the low concentrations associated with its use as a flavoring agent.[4]

Metabolism This compound This compound 2-Octen-4-one 2-Octen-4-one This compound->2-Octen-4-one Oxidation (e.g., by ADH) Glucuronic Acid Conjugate Glucuronic Acid Conjugate This compound->Glucuronic Acid Conjugate Conjugation 2-Octen-4-one->this compound Reduction Excretion Excretion Glucuronic Acid Conjugate->Excretion

Caption: Predicted metabolic pathway of this compound.

Acute Toxicity Profile: A Read-Across Approach

EndpointSpeciesRouteValueClassificationSource
Oral LD₅₀ RatOral340 mg/kg bwCategory II[1]
Dermal LD₅₀ RatDermal3300 mg/kg bwCategory III[1]
Inhalation LC₅₀ RatInhalation3.72 mg/LCategory IV[1]

Data for 1-octen-3-ol

The oral LD₅₀ of 340 mg/kg for 1-octen-3-ol suggests moderate acute oral toxicity. This aligns with older hazard classifications for this compound as "Harmful if swallowed"[7]. However, more recent aggregated GHS classifications from multiple sources indicate that this compound does not meet the criteria for hazard classification.[1] This discrepancy highlights the importance of considering the source and context of classification data.

Local Tissue Effects: Irritation Potential

Skin Irritation

Direct skin irritation data for this compound is not available. However, the safety data for its metabolic counterpart, 2-octen-4-one, consistently indicates that it "Causes skin irritation."[5] Given the metabolic interconversion, it is prudent to consider this compound as a potential skin irritant.

Eye Irritation

Similarly, specific eye irritation data for this compound is lacking. For 2-octen-4-one, some safety data sheets state it "Causes serious eye irritation."[5][8] Therefore, this compound should be handled with appropriate eye protection to avoid potential irritation.

Genotoxicity: Evaluating the Potential for Genetic Damage

A critical aspect of toxicological assessment is the potential for a substance to induce genetic mutations. While no direct genotoxicity studies on this compound were found, a robust dataset exists for its metabolite, 2-octen-4-one, from a RIFM (Research Institute for Fragrance Materials) safety assessment.[9]

  • Bacterial Reverse Mutation Assay (Ames Test): 2-Octen-4-one was found to be not mutagenic in an Ames test conducted in compliance with OECD TG 471. The study used Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2uvrA, with and without metabolic activation (S9).[9]

  • In Vitro Micronucleus Test: In a study compliant with OECD TG 487, 2-octen-4-one did not induce clastogenic activity in human peripheral blood lymphocytes.[9]

  • BlueScreen Assay: 2-Octen-4-one tested positive for both cytotoxicity and genotoxicity in the BlueScreen assay, a human cell-based test, without metabolic activation.[9]

The positive result in the BlueScreen assay, a screening tool, is contrasted by the negative results in the more definitive Ames and in vitro micronucleus tests. Based on the weight of evidence from these standard regulatory assays, 2-octen-4-one is not considered to pose a significant concern for genotoxicity.[9] By extension, and considering its metabolic relationship, this compound is also unlikely to be a potent genotoxic agent.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This protocol provides a generalized framework for the Ames test, a key assay in genotoxicity screening.

Objective: To assess the potential of a test substance to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium and at the tryptophan locus in Escherichia coli.

Methodology Workflow:

AmesTest cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Strain_Prep Prepare bacterial tester strains (e.g., TA98, TA100, E. coli WP2uvrA) Incubation Incubate test substance, bacterial strain, and S9 mix (or buffer) in molten top agar Strain_Prep->Incubation S9_Prep Prepare S9 fraction from induced rat liver for metabolic activation S9_Prep->Incubation Test_Substance_Prep Prepare serial dilutions of this compound Test_Substance_Prep->Incubation Plating Pour mixture onto minimal glucose agar plates Incubation->Plating Incubate_Plates Incubate plates at 37°C for 48-72 hours Plating->Incubate_Plates Count_Revertants Count revertant colonies (His+ or Trp+) Incubate_Plates->Count_Revertants Data_Analysis Analyze data for a dose-dependent increase in revertants compared to negative controls Count_Revertants->Data_Analysis

Caption: Workflow for the bacterial reverse mutation (Ames) test.

Step-by-Step Protocol:

  • Strain Selection and Preparation: Utilize histidine-dependent (his- ) strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent (trp- ) strain of E. coli (e.g., WP2uvrA). Prepare fresh overnight cultures of each strain.

  • Metabolic Activation: Prepare an S9 fraction from the livers of rats induced with a suitable agent (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone). This fraction contains microsomal enzymes capable of metabolizing xenobiotics.

  • Dose Selection: Conduct a preliminary range-finding study to determine the appropriate concentration range of this compound. The highest concentration should show some evidence of cytotoxicity or be limited by solubility, up to a maximum of 5000 µ g/plate .

  • Plate Incorporation Method:

    • To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test substance solution, and 0.5 mL of S9 mix (for metabolic activation) or a buffer (for non-activation).

    • Add 2 mL of molten top agar (containing a trace amount of histidine or tryptophan) to the tube, vortex briefly, and pour the mixture onto the surface of a minimal glucose agar plate.

    • Include appropriate negative (vehicle) and positive controls for each strain, both with and without S9 activation.

  • Incubation: Incubate the plates at 37°C for 48 to 72 hours.

  • Scoring and Interpretation: Count the number of revertant colonies on each plate. A positive response is defined as a concentration-related increase in the number of revertant colonies to a level at least twice that of the concurrent negative control.

Repeated Dose, Reproductive, and Developmental Toxicity

No specific repeated dose, reproductive, or developmental toxicity studies for this compound were identified in the public literature. The safety assessment for 2-octen-4-one by RIFM utilized the Threshold of Toxicological Concern (TTC) approach for these endpoints, which is a risk assessment tool used when hazard data are limited. This further suggests a lack of specific study data for these more complex toxicological endpoints.

Conclusion and Recommendations for Safe Handling

The toxicological profile of this compound, constructed from regulatory evaluations and read-across data, suggests a substance of low to moderate acute toxicity. The primary concerns for handling are potential skin and eye irritation. The weight of evidence from robust genotoxicity assays on its key metabolite, 2-octen-4-one, indicates a lack of mutagenic or clastogenic potential.

For laboratory and industrial settings, the following precautions are recommended:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use safety glasses with side shields or chemical goggles.

    • Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.

  • Hygiene: Wash hands thoroughly after handling.

While this compound is considered safe for its intended use as a flavoring agent at low concentrations, this guide provides the necessary technical insights for a more comprehensive risk assessment in research and development settings. The data gaps, particularly in the areas of repeated dose and reproductive toxicity, should be considered for any application involving prolonged or high-level exposure.

References

  • RIFM fragrance ingredient safety assessment, 2-octen-4-one, CAS Registry Number 4643-27-0. (2021). Food and Chemical Toxicology, 159, 112688. [Link]

  • (E)-2-octen-4-ol, 20125-81-9. The Good Scents Company. [Link]

  • 2-octen-4-one, 4643-27-0. The Good Scents Company. [Link]

  • SAFETY DATA SHEET 2-Octen-4-one. Synerzine. [Link]

  • Toxic alcohols: Aliphatic unsaturated alcohols. (2016). Military Medical Science Letters, 85(4), 175-184. [Link]

  • The Ames Test or Bacterial Reverse Mutation Test. (2024). Eurofins Australia. [Link]

  • In Vivo Genotoxicity Assays. Charles River Laboratories. [Link]

  • This compound, 4798-61-2. The Good Scents Company. [Link]

  • (E)-2-octen-4-ol, 20125-81-9. The Good Scents Company. [Link]

  • This compound, (2E)-. PubChem. [Link]

  • Toxic alcohols. Deranged Physiology. [Link]

  • Guidance on a strategy for genotoxicity testing of chemicals: Stage 2. GOV.UK. [Link]

  • JECFA Evaluations-(E)-2-OCTEN-4-OL-. Inchem.org. [Link]

  • Assessing the genotoxic effects of two lipid peroxidation products (4-oxo-2-nonenal and 4-hydroxy-hexenal) in haemocytes and midgut cells of Drosophila melanogaster larvae. (2014). Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 770, 39-47. [Link]

  • Showing metabocard for 2-Octen-4-one (HMDB0031301). Human Metabolome Database. [Link]

  • Aliphatic Secondary Alcohols, Ketones and Related Esters. (2002). JECFA Food Additives Series 50. [Link]

  • Mutagenicity evaluation to UV filters of benzophenone-6, benzophenone-8, and 4-methylbenzylidene camphor by Ames test. (2022). PLoS ONE, 17(1), e0262315. [Link]

  • Evaluation of the in vitro genetic toxicity of 4-(2, 4-dichlorophenoxy)butyric acid. (1992). Food and Chemical Toxicology, 30(3), 267-271. [Link]

  • Genotoxicity and Cytotoxicity Assessment of Volatile Organic Compounds in Pathology Professionals Through the Buccal Micronuclei Assay. (2021). International Journal of Environmental Research and Public Health, 18(16), 8758. [Link]

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An In-Depth Technical Guide to 2-Octen-4-ol: A Volatile Organic Compound of Growing Significance

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Multifaceted Nature of a C8 Volatile

For researchers, scientists, and professionals in drug development, the landscape of bioactive molecules is in a constant state of flux. Among the myriad of compounds under investigation, volatile organic compounds (VOCs) represent a particularly intriguing class due to their diverse biological activities and roles in chemical communication. This guide provides a comprehensive technical overview of 2-octen-4-ol, a C8 unsaturated alcohol, with the intent of equipping the scientific community with the foundational knowledge and practical methodologies required to explore its full potential. We will delve into its chemical identity, natural origins, and biosynthetic pathways. More critically, this document will illuminate its biological significance, detailing its role as a semiochemical and exploring its potential applications. The protocols and data presented herein are curated to uphold the highest standards of scientific integrity, providing a self-validating framework for future research and development endeavors.

I. Core Chemical and Physical Characteristics

This compound (C₈H₁₆O) is a secondary unsaturated alcohol. Its chemical structure, characterized by an eight-carbon chain with a double bond at the second position and a hydroxyl group at the fourth, gives rise to stereoisomerism, with the (E) and (Z) isomers being of primary interest. The physical and chemical properties of this compound are fundamental to understanding its volatility and interaction with biological systems.

PropertyValueSource(s)
Molecular Formula C₈H₁₆O[1]
Molecular Weight 128.21 g/mol [1]
CAS Number 4798-61-2 (for the mixture of isomers)
20125-81-9 (for (E)-2-octen-4-ol)[2]
Appearance Colorless to pale yellow liquid[2]
Odor Profile Fruity, berry-like[2]
Boiling Point 175-176 °C at 760 mmHg[1]
Flash Point 63.33 °C (146.00 °F)[2]
Solubility Insoluble in water; soluble in alcohol[1]
Density 0.830-0.838 g/cm³ at 25 °C[1]
Refractive Index 1.438-1.442 at 20 °C[1]

II. Natural Occurrence and Biosynthesis: The Oxylipin Pathway

This compound is a naturally occurring VOC found in a variety of organisms, including fungi and plants. Its presence is often associated with the characteristic aroma of many mushroom species. The biosynthesis of C8 volatiles, including this compound, is primarily derived from the enzymatic oxidation and cleavage of fatty acids, a pathway commonly referred to as the oxylipin pathway.[3]

The principal precursor for C8 VOCs is linoleic acid, an unsaturated fatty acid. The biosynthetic cascade is initiated by the enzyme lipoxygenase (LOX), which catalyzes the oxidation of linoleic acid to form a hydroperoxide. This intermediate is then cleaved by hydroperoxide lyase (HPL). The resulting aldehyde can be subsequently reduced by alcohol dehydrogenase (ADH) to yield the corresponding alcohol, such as this compound.[3][4]

Biosynthesis of this compound cluster_enzymes Enzymatic Conversions Linoleic Acid Linoleic Acid Hydroperoxide Intermediate Hydroperoxide Intermediate Linoleic Acid->Hydroperoxide Intermediate O₂ Lipoxygenase (LOX) Lipoxygenase (LOX) C8 Aldehyde C8 Aldehyde Hydroperoxide Intermediate->C8 Aldehyde Hydroperoxide Lyase (HPL) Hydroperoxide Lyase (HPL) This compound This compound C8 Aldehyde->this compound NADPH -> NADP⁺ Alcohol Dehydrogenase (ADH) Alcohol Dehydrogenase (ADH)

Caption: Biosynthetic pathway of this compound from linoleic acid.

III. Biological Significance and Activity

The role of this compound as a volatile organic compound extends beyond its contribution to aroma. It is increasingly recognized as a semiochemical, a molecule that mediates interactions between organisms.

A. Role in Fungal Development and Communication

In the fungal kingdom, C8 VOCs are not merely metabolic byproducts but active signaling molecules. Research on the cultivated mushroom Agaricus bisporus has shown that C8 compounds, including the related 1-octen-3-ol, can inhibit primordium formation, the initial stage of mushroom development.[5] This suggests that these volatiles may act as autoregulatory signals, preventing premature or overcrowded fruiting body formation. The removal of these inhibitory VOCs by ventilation or by the action of casing layer microbiota is a critical step in commercial mushroom cultivation.[5]

B. Potential as a Semiochemical in Insect-Plant and Insect-Fungus Interactions

While direct evidence for this compound as an insect pheromone is still emerging, the structural similarity to known insect semiochemicals is noteworthy. For instance, (S)-2-Methyl-4-octanol has been identified as a male-specific aggregation pheromone in the sugarcane weevil Sphenophorus levis. This points to the potential for C8 alcohols to play a significant role in insect communication, a promising avenue for the development of novel pest management strategies.

C. Antimicrobial and Other Biological Activities

The investigation into the specific pharmacological effects of this compound is an active area of research. Studies on structurally similar short-chain unsaturated alcohols and other C8 volatiles provide a basis for postulating its potential biological activities. For example, terpinen-4-ol, a monoterpene alcohol, has demonstrated significant in vitro antifungal activity against a range of mycotoxigenic plant pathogens.[6] Furthermore, other short-chain alcohols have been shown to affect cellular processes, such as the adenylate cyclase pathway in the skin.[7] The cytotoxic and potential anticancer properties of related compounds are also under investigation, suggesting that this compound warrants further screening for its pharmacological potential.

IV. Analytical Methodologies: Detection and Quantification

The accurate detection and quantification of this compound from various matrices are paramount for both fundamental research and quality control applications. Gas chromatography-mass spectrometry (GC-MS) is the cornerstone analytical technique for the analysis of volatile and semi-volatile compounds.

A. Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

For the extraction of this compound from biological or food samples, headspace solid-phase microextraction (HS-SPME) is a highly effective, solvent-free sample preparation technique.[8][9][10] This method involves the exposure of a coated fused silica fiber to the headspace above the sample, where volatile analytes partition onto the fiber coating. The fiber is then transferred to the GC inlet for thermal desorption and analysis.

Experimental Protocol: HS-SPME-GC-MS Analysis of this compound from Fungal Cultures

  • Sample Preparation:

    • Grow the fungal culture on a suitable solid or in a liquid medium in a 20 mL glass vial sealed with a Teflon-lined septum.

    • For solid cultures, a specific amount of the colonized substrate (e.g., agar plug) is used. For liquid cultures, an aliquot of the broth is transferred to the vial.

    • Include a non-inoculated medium blank as a control.

  • HS-SPME Procedure:

    • Pre-condition the SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) according to the manufacturer's instructions.

    • Place the sample vial in a heating block or water bath and allow it to equilibrate at a specific temperature (e.g., 50 °C) for a defined period (e.g., 10 minutes).

    • Insert the SPME fiber through the septum into the headspace above the sample, ensuring the fiber does not touch the sample.

    • Expose the fiber to the headspace for a predetermined time (e.g., 30 minutes) to allow for the adsorption of volatiles.

  • GC-MS Analysis:

    • Retract the fiber and immediately insert it into the heated injection port of the GC-MS system (e.g., 250 °C) for thermal desorption of the analytes.

    • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is typically used.

    • Oven Temperature Program: A typical program might start at 40 °C, hold for 2 minutes, then ramp at 5 °C/min to 250 °C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 350.

      • Ion Source and Transfer Line Temperatures: Typically set to 230 °C and 280 °C, respectively.

  • Data Analysis:

    • Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard.

    • Quantification can be achieved using an external or internal standard calibration curve.

HS-SPME-GC-MS Workflow Sample_Vial Sample in Sealed Vial SPME_Fiber SPME Fiber Exposure (Headspace) Sample_Vial->SPME_Fiber GC_Inlet Thermal Desorption in GC Inlet SPME_Fiber->GC_Inlet GC_Column Chromatographic Separation GC_Inlet->GC_Column MS_Detector Mass Spectrometric Detection GC_Column->MS_Detector Data_Analysis Data Analysis (Identification & Quantification) MS_Detector->Data_Analysis

Sources

An In-depth Technical Guide to the Discovery and Isolation of 2-Octen-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Octen-4-ol, a naturally occurring volatile organic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's discovery, its biosynthetic origins, detailed methodologies for its isolation and purification from natural sources, and its analytical characterization.

Introduction to this compound: A Molecule of Interest

This compound, with the chemical formula C₈H₁₆O, is a secondary alcohol that has garnered interest for its sensory properties and potential biological activities.[1] It is recognized as a flavoring agent and is characterized by a fruity, berry-like aroma.[1][2] While its primary application has been in the food and fragrance industries, the exploration of its bioactivity is an emerging field of study. This guide serves as a foundational resource for researchers aiming to isolate and investigate this compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for the design of effective isolation and purification protocols.

PropertyValueSource
Molecular Formula C₈H₁₆O
Molecular Weight 128.21 g/mol
Appearance Clear light yellow liquid
Boiling Point 175.0 - 176.0 °C at 760 mmHg
Density 0.830 - 0.838 g/cm³
Solubility Insoluble in water; soluble in ethanol
Refractive Index 1.438 - 1.442

Discovery and Natural Occurrence

The discovery of this compound is linked to the analysis of volatile compounds in various natural sources, particularly in the fungal kingdom. While a singular "discovery" paper is not prominent, its identification is documented in studies of mushroom volatiles. For instance, related C8 compounds like 1-octen-3-ol are well-known constituents of many edible mushrooms, such as Agaricus bisporus (button mushroom).[3][4][5] The presence of this compound and its derivatives in these organisms points to a common biosynthetic pathway.

Biosynthesis of C8 Volatiles in Fungi

The biosynthesis of C8 volatile compounds, including this compound, in fungi is believed to originate from the enzymatic oxidation of linoleic acid.[6] This pathway involves a cascade of enzymatic reactions, which are crucial for the production of these characteristic fungal aromas.

A key enzyme in this process is a multifunctional fatty acid dioxygenase, which catalyzes the conversion of linoleic acid into a hydroperoxide intermediate.[6] This intermediate is then cleaved by a hydroperoxide lyase to yield C8 compounds. While the pathway to 1-octen-3-ol is well-documented, it is hypothesized that this compound is formed through a similar mechanism, potentially involving subsequent enzymatic reduction or isomerization steps.

Biosynthesis of this compound Hypothesized Biosynthetic Pathway of this compound Linoleic Acid Linoleic Acid Hydroperoxide Intermediate Hydroperoxide Intermediate Linoleic Acid->Hydroperoxide Intermediate Fatty Acid Dioxygenase C8 Volatiles C8 Volatiles Hydroperoxide Intermediate->C8 Volatiles Hydroperoxide Lyase This compound This compound C8 Volatiles->this compound Enzymatic Reduction/Isomerization

Caption: Hypothesized biosynthetic pathway of this compound in fungi.

Isolation and Purification of this compound from Fungal Sources

The isolation of this compound from natural matrices like mushrooms requires a multi-step approach designed to efficiently extract and purify this volatile compound. The following protocol is a synthesized methodology based on established techniques for the isolation of fungal volatiles.

Isolation and Purification Workflow Workflow for the Isolation and Purification of this compound cluster_extraction Extraction cluster_purification Purification Mushroom Biomass Mushroom Biomass Steam Distillation Steam Distillation Mushroom Biomass->Steam Distillation Initial Extraction Solvent Extraction Solvent Extraction Mushroom Biomass->Solvent Extraction Alternative Extraction Crude Extract Crude Extract Steam Distillation->Crude Extract Solvent Extraction->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Initial Purification Preparative GC Preparative GC Column Chromatography->Preparative GC Final Purification Pure this compound Pure this compound Preparative GC->Pure this compound

Caption: A generalized workflow for the isolation of this compound.

Step 1: Extraction of Volatiles

The initial step involves the extraction of volatile compounds from the fungal matrix. Two primary methods are commonly employed: steam distillation and solvent extraction.

Protocol 1: Steam Distillation

Steam distillation is an effective method for separating volatile compounds from non-volatile materials.[7][8][9]

  • Preparation of Fungal Material: Fresh or lyophilized mushroom fruiting bodies are homogenized to increase the surface area for efficient extraction.

  • Apparatus Setup: A steam distillation apparatus is assembled, consisting of a steam generator, a distillation flask containing the homogenized mushroom material, a condenser, and a collection flask.

  • Distillation: Steam is passed through the fungal material, causing the volatile compounds, including this compound, to vaporize.

  • Condensation and Collection: The vapor mixture is then cooled in the condenser, and the resulting distillate, containing both water and the volatile compounds, is collected.

  • Separation: The collected distillate will form two phases if the volatiles are immiscible with water. The organic layer containing this compound can be separated using a separatory funnel.

Protocol 2: Solvent Extraction

Solvent extraction offers an alternative method that can be tailored by the choice of solvent to target compounds of specific polarities.[10][11]

  • Solvent Selection: A non-polar solvent such as hexane or a slightly more polar solvent like dichloromethane is chosen to selectively dissolve the volatile organic compounds.

  • Extraction Process: The homogenized fungal material is macerated in the chosen solvent for a defined period with agitation to ensure thorough extraction.

  • Filtration and Concentration: The mixture is then filtered to remove solid fungal debris. The resulting filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Step 2: Purification of the Crude Extract

The crude extract obtained from either method will be a complex mixture of compounds. Further purification is necessary to isolate this compound.

Protocol 3: Column Chromatography

Column chromatography is a widely used technique for separating compounds based on their differential adsorption to a stationary phase.[12][13]

  • Column Packing: A glass column is packed with a suitable stationary phase, such as silica gel.

  • Sample Loading: The crude extract is dissolved in a minimal amount of a non-polar solvent and loaded onto the top of the column.

  • Elution: A solvent or a gradient of solvents with increasing polarity is passed through the column. Fractions are collected as the solvent elutes from the column.

  • Fraction Analysis: Each fraction is analyzed by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to identify the fractions containing this compound.

Protocol 4: Preparative Gas Chromatography (Prep-GC)

For obtaining high-purity this compound, preparative gas chromatography is the method of choice.[14][15][16]

  • Instrument Setup: A gas chromatograph equipped with a preparative column and a fraction collector is used.

  • Injection: The enriched fraction from column chromatography is injected into the GC.

  • Separation: The compounds are separated based on their volatility and interaction with the column's stationary phase.

  • Fraction Collection: As the peak corresponding to this compound elutes from the column, it is directed to a cooled trap for collection.

Analytical Characterization

Once isolated, the identity and purity of this compound must be confirmed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for identifying volatile compounds. The retention time of the isolated compound is compared to that of a known standard, and the mass spectrum provides a unique fragmentation pattern that confirms the molecular structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure of the isolated compound, confirming the connectivity of atoms and the stereochemistry.

Potential Biological Activities and Future Directions

While the biological activities of this compound are not as extensively studied as those of its analogue, 1-octen-3-ol, the latter has been shown to exhibit interesting biological effects, including potential neurodegenerative properties in Drosophila melanogaster.[17][18] This suggests that this compound may also possess un-discovered bioactivities. Future research should focus on screening this compound for a range of biological effects, including antimicrobial, anti-inflammatory, and cytotoxic activities.[19][20][21]

The enantioselective synthesis of chiral alcohols like this compound is also a significant area of research, as the biological activity of chiral molecules can be highly dependent on their stereochemistry.[22]

Conclusion

This technical guide provides a comprehensive framework for the discovery, isolation, and characterization of this compound. By understanding its natural sources, biosynthetic pathway, and the application of robust extraction and purification protocols, researchers are well-equipped to obtain this compound for further investigation. The exploration of its biological activities holds promise for future applications in the pharmaceutical and agrochemical industries.

References

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Spectroscopic Characterization of 2-Octen-4-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectral data for 2-Octen-4-ol, a key unsaturated alcohol of interest in various research and development sectors. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth exploration of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic signatures. Beyond a simple presentation of data, this guide delves into the causality behind experimental choices and the logic of spectral interpretation, ensuring a thorough understanding of the molecule's structural characteristics.

Introduction

This compound (C₈H₁₆O) is a secondary allylic alcohol with a molecular weight of 128.21 g/mol .[1][2][3][4] Its structure, featuring a carbon-carbon double bond and a hydroxyl group, gives rise to characteristic spectral features that are instrumental in its identification and characterization. Understanding these spectral fingerprints is paramount for quality control, reaction monitoring, and elucidating its role in various chemical and biological processes. This guide will systematically dissect the mass, infrared, and nuclear magnetic resonance spectra of this compound, providing both the raw data and a detailed interpretation grounded in established spectroscopic principles.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, Electron Ionization (EI) is a common method used to generate ions.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard protocol for the GC-MS analysis of this compound is as follows:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[5][6] Ensure the sample is free of particulate matter by centrifugation or filtration.[5][6]

  • Injection: Inject 1 µL of the prepared solution into the GC-MS system. A splitless injection mode is often preferred for achieving a lower detection limit.[5]

  • Gas Chromatography:

    • Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5), is typically suitable for separating this compound from other components.[5]

    • Injector Temperature: Set the injector temperature to a value that ensures efficient volatilization without thermal degradation, typically around 250 °C.

    • Oven Temperature Program: A temperature gradient is employed to ensure good separation. A typical program might start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass-to-charge (m/z) range of 40-300 amu.

    • Ion Source Temperature: Maintain the ion source at approximately 230 °C.

Data Presentation: Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions. The molecular ion peak (M⁺) at m/z 128 is often weak or absent in the spectra of alcohols due to facile fragmentation.[1]

m/zProposed FragmentRelative Intensity
110[M-H₂O]⁺Low
99[M-C₂H₅]⁺Moderate
71[M-C₄H₉]⁺ (α-cleavage)High
57[C₄H₉]⁺High
43[C₃H₇]⁺Moderate

Note: Relative intensities are qualitative and can vary between instruments.

Interpretation of the Mass Spectrum

The fragmentation of this compound in an EI source is governed by established principles for unsaturated alcohols. The primary fragmentation pathways are α-cleavage and dehydration (loss of water).

  • α-Cleavage: This is a characteristic fragmentation for alcohols where the bond between the carbon bearing the hydroxyl group and an adjacent carbon is cleaved. For this compound, cleavage of the butyl group (C₅-C₈) results in a resonance-stabilized cation at m/z 71. This is often a prominent peak in the spectrum.

  • Dehydration: The loss of a water molecule (18 amu) from the molecular ion leads to a fragment at m/z 110 ([M-18]⁺). This is a common fragmentation pathway for alcohols.

  • Other Fragmentations: The peak at m/z 57 is likely due to the formation of a stable tertiary butyl cation or the loss of the propenol radical from the molecular ion. The peak at m/z 43 corresponds to a propyl cation.

Caption: Key fragmentation pathways of this compound in EI-MS.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of molecules, providing valuable information about the functional groups present.

Experimental Protocol: Liquid Film/ATR

For a liquid sample like this compound, the IR spectrum can be obtained using either the liquid film method or Attenuated Total Reflectance (ATR).

  • Sample Preparation (Liquid Film):

    • Place a drop of neat this compound onto a salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top to create a thin liquid film.

  • Sample Preparation (ATR):

    • Ensure the ATR crystal is clean.

    • Place a drop of this compound directly onto the crystal.

  • Data Acquisition:

    • Place the sample holder in the FTIR spectrometer.

    • Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. A typical range is 4000-400 cm⁻¹.

Data Presentation: IR Spectrum of this compound

The IR spectrum of this compound displays several characteristic absorption bands.

Wavenumber (cm⁻¹)Vibrational ModeIntensity
~3350 (broad)O-H stretch (hydrogen-bonded)Strong
~3020=C-H stretchMedium
~2960, ~2870C-H stretch (sp³)Strong
~1670C=C stretchMedium-Weak
~1050C-O stretchStrong
~970=C-H bend (trans)Strong

Note: Exact peak positions can vary slightly.

Interpretation of the IR Spectrum

The key functional groups of this compound, the hydroxyl group and the carbon-carbon double bond, give rise to distinct and easily identifiable peaks in the IR spectrum.

  • O-H Stretch: The most prominent feature is a broad, strong absorption band centered around 3350 cm⁻¹. This is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol. The broadness of the peak is a direct consequence of intermolecular hydrogen bonding.

  • C-H Stretches: The sharp peaks just below 3000 cm⁻¹ (around 2960 and 2870 cm⁻¹) are due to the stretching vibrations of the sp³-hybridized C-H bonds in the alkyl chain. The weaker peak slightly above 3000 cm⁻¹ (around 3020 cm⁻¹) is characteristic of the C-H stretch of the sp²-hybridized carbons of the double bond.

  • C=C Stretch: The absorption due to the carbon-carbon double bond stretch is typically found in the 1680-1640 cm⁻¹ region. For this compound, this peak is expected around 1670 cm⁻¹ and is often of medium to weak intensity.

  • C-O Stretch: A strong absorption band in the fingerprint region, around 1050 cm⁻¹, is attributed to the C-O stretching vibration of the secondary alcohol.

  • =C-H Bend: The strong peak around 970 cm⁻¹ is a key diagnostic feature for a trans-disubstituted alkene, corresponding to the out-of-plane bending of the vinylic C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of individual atoms.

Experimental Protocol: ¹H and ¹³C NMR

A standard protocol for acquiring NMR spectra of this compound is as follows:

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • For ¹³C NMR, a more concentrated sample (20-50 mg) is typically required.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Filter the solution into a 5 mm NMR tube.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity.

    • Acquire the ¹H and ¹³C spectra using appropriate pulse sequences.

Data Presentation: ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum of this compound shows eight distinct signals, corresponding to the eight carbon atoms in the molecule.

Chemical Shift (δ, ppm)Carbon Assignment
~135C3
~125C2
~72C4
~38C5
~28C6
~23C7
~18C1
~14C8

Note: These are approximate chemical shifts and can vary based on solvent and other experimental conditions. Data is referenced from PubChem.[1]

Interpretation of the ¹³C NMR Spectrum

The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom.

  • Alkene Carbons (C2 and C3): The signals for the sp²-hybridized carbons of the double bond appear in the downfield region, typically between 120 and 140 ppm. C3 is expected to be further downfield than C2 due to its proximity to the electron-withdrawing hydroxyl group.

  • Carbinol Carbon (C4): The carbon atom bonded to the hydroxyl group (C4) is significantly deshielded and appears around 72 ppm.

  • Alkyl Carbons (C1, C5, C6, C7, C8): The remaining sp³-hybridized carbons of the alkyl chain appear in the upfield region of the spectrum (10-40 ppm). The terminal methyl carbon (C8) is the most shielded and appears at the lowest chemical shift (~14 ppm), while the methyl group at the other end of the double bond (C1) appears around 18 ppm. The methylene carbons (C5, C6, C7) appear in the intermediate range.

Predicted ¹H NMR Spectrum and Interpretation
Chemical Shift (δ, ppm)MultiplicityIntegrationProton Assignment
~5.6m2HH2, H3
~4.1m1HH4
~2.0br s1H-OH
~1.6d3HH1
~1.4m2HH5
~1.3m2HH6
~1.2m2HH7
~0.9t3HH8

Note: These are predicted values. 'm' denotes a multiplet, 'd' a doublet, 't' a triplet, and 'br s' a broad singlet.

Interpretation:

  • Olefinic Protons (H2, H3): The protons on the double bond are expected to resonate in the downfield region (5-6 ppm) as complex multiplets due to coupling with each other and with the adjacent protons.

  • Carbinol Proton (H4): The proton on the carbon bearing the hydroxyl group is deshielded and should appear around 4.1 ppm as a multiplet, coupled to the protons on C3 and C5.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and concentration-dependent. It typically appears as a broad singlet and may not show coupling to adjacent protons due to rapid exchange.

  • Allylic Protons (H1): The methyl protons at C1 are allylic and will be slightly deshielded, appearing as a doublet due to coupling with the H2 proton.

  • Alkyl Protons (H5, H6, H7, H8): The protons of the butyl chain will appear in the upfield region (0.9-1.5 ppm). The terminal methyl group (H8) will be a triplet, coupled to the adjacent methylene group (H7). The methylene groups (H5, H6, H7) will appear as complex multiplets.

Caption: Predicted ¹H NMR chemical shift correlations for this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound presented in this guide provides a robust framework for its unequivocal identification and structural characterization. The interplay of data from Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy offers a multi-faceted view of the molecule, with each technique providing unique and complementary information. The detailed interpretation of the fragmentation patterns, vibrational modes, and chemical shifts, coupled with established experimental protocols, equips researchers and professionals with the necessary tools to confidently work with this important unsaturated alcohol.

References

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

  • PubChem. This compound, (2E)-. [Link]

  • NIST Chemistry WebBook. This compound. [Link]

  • The Good Scents Company. This compound. [Link]

  • SCION Instruments. Sample preparation GC-MS. [Link]

  • Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

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Biological activity of 2-Octen-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Biological Activity of 2-Octen-4-ol: A Research Roadmap

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, an eight-carbon unsaturated alcohol, presents a compelling yet under-investigated profile for potential biological activity. While direct research on this specific molecule is sparse, its structural similarity to other known bioactive compounds, such as 1-octen-3-ol, suggests a high probability of significant antimicrobial and antifungal properties. This technical guide provides a comprehensive research roadmap for the systematic evaluation of this compound's biological activities. It is designed to equip researchers with the foundational knowledge, theoretical framework, and detailed experimental protocols necessary to explore its therapeutic potential. This document synthesizes information from studies on analogous compounds to build a predictive model for this compound's mechanism of action and outlines a rigorous, self-validating system of in vitro assays to test these hypotheses.

Introduction to this compound: Physicochemical Properties

This compound is a volatile organic compound with the molecular formula C₈H₁₆O.[1] Its structure, featuring a hydroxyl group and a carbon-carbon double bond, is key to its predicted biological interactions. Understanding its physical and chemical properties is fundamental to designing and interpreting biological assays.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₆O[1]
Molecular Weight 128.21 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 175-176 °C at 760 mmHg[2]
Flash Point 63.33 °C (146.00 °F)[2]
Solubility Soluble in alcohol; sparingly soluble in water (2143 mg/L at 25°C)[2]
logP (o/w) 2.518 (estimated)[1]

The moderate lipophilicity, as indicated by the estimated logP value, suggests that this compound may readily partition into and interact with the lipid bilayers of microbial cell membranes, a common mechanism for antimicrobial alcohols.[3][4][5]

Predicted Biological Activities Based on Structural Analogs

Hypothesized Antimicrobial and Antifungal Activity

The most compelling case for this compound's bioactivity comes from studies of its isomer, 1-Octen-3-ol. This compound, often called "mushroom alcohol," exhibits potent antimicrobial activity against a range of food-related bacteria and pathogenic fungi.[6][7] It is particularly effective against Gram-positive bacteria and can inhibit both fungal growth and spore germination.[6][7] The antimicrobial efficacy of aliphatic alcohols is often correlated with their carbon chain length, with C8-C12 alcohols showing significant activity.[8]

The proposed research should therefore prioritize the evaluation of this compound against a panel of clinically and industrially relevant microorganisms, including:

  • Gram-Positive Bacteria: Staphylococcus aureus, Bacillus subtilis

  • Gram-Negative Bacteria: Escherichia coli, Pseudomonas aeruginosa

  • Fungi (Yeast): Candida albicans

  • Fungi (Mold): Aspergillus niger

Predicted Mechanism of Action: Membrane Disruption

Aliphatic alcohols are known to exert their antimicrobial effects primarily by disrupting the integrity of the microbial cell membrane.[9][10] This action is twofold: the nonpolar carbon chain intercalates into the lipid bilayer, while the polar hydroxyl group remains oriented towards the aqueous environment. This disrupts the ordered structure of the membrane, increasing its fluidity and permeability.[4][5] The consequence of this membrane damage is the leakage of essential intracellular components, such as ions and metabolites, and the dissipation of the proton motive force, ultimately leading to cell death.[9] It is highly probable that this compound shares this mechanism of action.

Membrane_Disruption_Mechanism cluster_alcohol Lipid1 Lipid Head Lipid2 Lipid Head Lipid3 Lipid Head Lipid4 Lipid Head Lipid5 Lipid Head Lipid6 Lipid Head Alcohol1 This compound Alcohol2 This compound Alcohol3 This compound Extracellular Extracellular Space Extracellular->Alcohol1 Intercalation Intracellular Intracellular Space Leakage Leakage Intracellular->Leakage Leakage of Ions & Metabolites

Caption: Hypothesized mechanism of this compound disrupting the microbial cell membrane.

Potential for Antioxidant Activity

While the primary hypothesis for bioactivity is antimicrobial, some unsaturated alcohols and related terpene structures have demonstrated antioxidant properties. This activity is often attributed to the ability to donate a hydrogen atom to quench free radicals. The presence of the double bond in this compound could potentially influence its redox properties. Therefore, a preliminary screening for antioxidant activity is a worthwhile secondary objective.

Assessment of Cytotoxicity

A critical component of evaluating any compound for potential therapeutic use is determining its safety profile. An essential first step is to assess its cytotoxicity against relevant human cell lines. This ensures that any observed antimicrobial or antifungal effects occur at concentrations that are not harmful to host cells. A standard cytotoxicity assay, such as the MTT assay, should be performed in parallel with the antimicrobial assays.

Experimental Protocols for Validation

The following section provides detailed, step-by-step methodologies for the key in vitro experiments required to validate the predicted biological activities of this compound.

Antimicrobial and Antifungal Susceptibility Testing: Broth Microdilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound, which is the lowest concentration that prevents visible growth of a microorganism.[11][12][13][14]

MIC_Workflow A Prepare standardized microbial inoculum (0.5 McFarland) B Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate A->B C Inoculate each well (except sterility control) with the microbial suspension B->C D Incubate plate at 37°C for 18-24 hours C->D E Add resazurin or TTC indicator (optional, for visualization) D->E F Read plate visually or with a plate reader (OD600nm) E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Workflow for the broth microdilution MIC assay.

Methodology:

  • Preparation of this compound Stock Solution: Prepare a 2X concentrated stock solution of this compound in a suitable solvent (e.g., DMSO), and then dilute it in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Microtiter Plate Preparation: Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well plate. Add 100 µL of the 2X this compound stock solution to the first column of wells.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last column. This will result in wells with decreasing concentrations of the test compound.

  • Inoculum Preparation: Prepare a microbial suspension from a fresh culture in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted microbial inoculum to each well, bringing the final volume to 200 µL. Include a positive control (broth + inoculum, no compound) and a negative/sterility control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be read by eye or with a microplate reader at 600 nm.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[15][16][17][18]

DPPH_Workflow A Prepare various concentrations of this compound in methanol B Add this compound solutions to a 96-well plate A->B C Add methanolic DPPH solution to each well B->C D Incubate in the dark at room temperature for 30 minutes C->D E Measure absorbance at 517 nm using a microplate reader D->E F Calculate % inhibition and determine IC50 value E->F

Caption: Workflow for the DPPH antioxidant assay.

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of dilutions of this compound in methanol. Ascorbic acid or Trolox should be used as a positive control.

  • Assay Procedure: In a 96-well plate, add 100 µL of each concentration of this compound or the standard. Add 100 µL of the DPPH solution to all wells.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can then be determined by plotting the percent inhibition against the concentration.

Cytotoxicity Assessment: MTT Assay

This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells, thus providing an indication of cell viability.[19][20][21][22][23]

Methodology:

  • Cell Seeding: Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include untreated cells as a control. Incubate for 24-48 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm). The intensity of the purple color is directly proportional to the number of viable cells.

Data Interpretation and Future Directions

Table 2: Hypothetical Data Summary for this compound

AssayOrganism/Cell LineEndpointPredicted Outcome
MIC Assay S. aureusMIC (µg/mL)100 - 500
E. coliMIC (µg/mL)> 500
C. albicansMIC (µg/mL)250 - 1000
DPPH Assay -IC₅₀ (µg/mL)> 1000 (weak activity)
MTT Assay HEK293CC₅₀ (µg/mL)> 1000

Successful validation of antimicrobial activity, particularly if coupled with low cytotoxicity, would warrant further investigation. Subsequent steps should include:

  • Time-Kill Kinetic Assays: To determine if the antimicrobial effect is bactericidal or bacteriostatic.

  • Membrane Permeability Assays: Using fluorescent dyes like propidium iodide to confirm the hypothesized mechanism of membrane disruption.

  • In Vivo Studies: Evaluation in animal models of infection to assess efficacy and safety in a whole-organism context.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to optimize potency and reduce toxicity.

Conclusion

While this compound remains a largely unexplored molecule, a robust scientific rationale exists for its investigation as a potential antimicrobial and antifungal agent. By leveraging the knowledge gained from structurally similar compounds and employing the rigorous experimental protocols outlined in this guide, researchers are well-equipped to systematically uncover the biological activities of this compound. This structured approach ensures that the exploration is both efficient and scientifically sound, paving the way for potential applications in drug development and beyond.

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  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • Laane, C. et al. (2020). Effect of aliphatic alcohols on growth and degree of saturation of membrane lipids in Acinetobacter calcoaceticus. FEMS Microbiology Letters, 367(15), fnaa115. Available at: [Link]

  • De Vita, S. et al. (2021). In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. International Journal of Molecular Sciences, 22(21), 11598. Available at: [Link]

  • The Good Scents Company. (n.d.). This compound. Available at: [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Available at: [Link]

  • World Organisation for Animal Health (WOAH). (2021). Antimicrobial susceptibility testing (Broth microdilution method). Available at: [Link]

  • Ingólfsson, H. I. et al. (2014). Alcohol's Effects on Lipid Bilayer Properties. Biophysical Journal, 106(8), 1680–1690. Available at: [Link]

  • Noriega, P. et al. (2023). Evaluation of the Quantitative and Structural Antimicrobial Activity of Thymol, Terpinen-4-ol, Citral, and E-2-Dodecenal, Antibiotic Molecules Derived from Essential Oils. Molecules, 28(14), 5489. Available at: [Link]

  • protocols.io. (2023). MTT (Assay protocol). Available at: [Link]

  • Kubo, I. et al. (2003). Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. Bioscience, Biotechnology, and Biochemistry, 67(7), 1535-1538. Available at: [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit. Available at: [Link]

  • Lim, K. et al. (2022). Inhibition of Staphylococcus aureus Biofilm Formation and Virulence Factor Production by Petroselinic Acid and Other Unsaturated C18 Fatty Acids. Applied and Environmental Microbiology, 88(12), e00424-22. Available at: [Link]

  • Heipieper, H. J. et al. (1992). Effect of aliphatic alcohols on growth and degree of saturation of membrane lipids in Acinetobacter calcoaceticus. FEMS Microbiology Letters, 99(2-3), 229-232. Available at: [Link]

  • CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • The Good Scents Company. (n.d.). (E)-2-octen-4-ol. Available at: [Link]

  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Available at: [Link]

  • Sharma, A. et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of AOAC INTERNATIONAL, 105(3), 776-783. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In: Assay Guidance Manual. Available at: [Link]

  • Zengin, G. et al. (2021). Antioxidant, Antimicrobial Activities and Fatty Acid Compositions of Wild Berberis spp. by Different Techniques Combined with Chemometrics (PCA and HCA). Foods, 10(12), 3058. Available at: [Link]

  • Jones, A. W. (2010). Role of Alcohols in Growth, Lipid Composition, and Membrane Fluidity of Yeasts, Bacteria, and Archaea. Journal of Bacteriology, 192(14), 3587–3595. Available at: [Link]

  • Hancock Lab, University of British Columbia. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Available at: [Link]

  • Wikipedia. (n.d.). Ethanol. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • Rushing, J. et al. (n.d.). Antioxidant Assay: The DPPH Method. University of Alabama in Huntsville. Available at: [Link]

  • Kenny, B. (2008). Anti-microbial activity of C18 Unsaturated Fatty Acids and their Conjugated Isomers against Methicillin Resistant Staphylococcus aureus. PhD Thesis, Dublin City University. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. Available at: [Link]

  • Wikipedia. (n.d.). Mosquito. Available at: [Link]

  • Zhang, Y. et al. (2022). Antifungal activity of the volatile organic compounds produced by Ceratocystis fimbriata strains WSJK-1 and Mby. Frontiers in Microbiology, 13, 988351. Available at: [Link]

  • Zhang, Y. et al. (2022). Antifungal activity of the volatile organic compounds produced by Ceratocystis fimbriata strains WSJK-1 and Mby. Frontiers in Microbiology, 13. Available at: [Link]

  • Kim, Y. S. et al. (2022). Antifungal Activity of Volatile Organic Compounds from Bacillus velezensis CE 100 against Colletotrichum gloeosporioides. Journal of Fungi, 8(6), 639. Available at: [Link]

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  • Ramirez, M. et al. (2019). Fungicidal activity of volatile organic compounds from Paenibacillus bacteria against Colletotrichum gloeosporioides. Revista Colombiana de Biotecnología, 21(2), 55-63. Available at: [Link]

  • Kim, Y. S. et al. (2022). Antifungal Activity of Volatile Organic Compounds from Bacillus velezensis CE 100 against Colletotrichum gloeosporioides. Journal of Fungi, 8(6), 639. Available at: [Link]

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Methodological & Application

Application Note: Quantitative Analysis of 2-Octen-4-ol using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the analysis of 2-Octen-4-ol, a volatile organic compound of interest in the flavor, fragrance, and chemical industries, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for the accurate identification and quantification of this analyte. The protocols cover sample preparation, instrumentation, and data analysis, with an emphasis on the rationale behind experimental choices to ensure scientific integrity and reproducibility.

Introduction

This compound is a secondary alcohol with a characteristic fruity, berry-like aroma.[1] Its presence and concentration are critical quality indicators in various products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideally suited for the analysis of volatile and semi-volatile compounds like this compound.[2][3] This technique combines the superior separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry, enabling confident identification and quantification even in complex matrices.[4][5]

This document outlines a validated protocol for the analysis of this compound, providing detailed steps for sample preparation, GC-MS instrument configuration, and data interpretation. The causality behind each procedural step is explained to empower the user to adapt and troubleshoot the method as required.

Chemical and Physical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
Molecular Formula C₈H₁₆OPubChem[1]
Molecular Weight 128.21 g/mol PubChem[1]
CAS Number 4798-61-2Cheméo[6]
Boiling Point 175.0 - 176.0 °C at 760 mmHgThe Good Scents Company[7][8]
Solubility Insoluble in water; soluble in ethanolPubChem[1], The Good Scents Company[8]
Vapor Pressure 0.362 mmHg at 25 °C (estimated)The Good Scents Company[7][8]
Kovats Retention Index Standard non-polar: 866PubChem[1]

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. The goal is to extract this compound efficiently while minimizing interferences.[2] For liquid samples, such as beverages or fragrance formulations, Liquid-Liquid Extraction (LLE) is a robust method. For solid or more complex matrices, Headspace Solid-Phase Microextraction (HS-SPME) is a sensitive, solvent-free alternative.[9]

Protocol 3.1.1: Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of this compound from simple liquid matrices.

  • Sample Collection: Collect samples in clean glass containers to prevent contamination.[2]

  • Solvent Selection: Use a volatile organic solvent in which this compound is soluble and which is immiscible with the sample matrix. Dichloromethane or hexane are recommended.[2]

  • Extraction:

    • To 5 mL of the liquid sample in a separatory funnel, add 5 mL of dichloromethane.

    • Add a known amount of an appropriate internal standard (e.g., 2-Nonanol).

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate.

    • Collect the organic (bottom) layer.

    • Repeat the extraction of the aqueous layer with a fresh 5 mL portion of dichloromethane.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract by passing it through a column containing anhydrous sodium sulfate.

    • If necessary, concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.[10]

  • Final Preparation: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.[11]

Protocol 3.1.2: Headspace Solid-Phase Microextraction (HS-SPME)

This technique is ideal for volatile analytes in complex matrices, isolating them in the headspace above the sample.[2]

  • Sample Preparation:

    • Place 2 g of the homogenized solid sample or 5 mL of the liquid sample into a 20 mL headspace vial.

    • Add a known amount of internal standard.

    • For solid samples, add 5 mL of deionized water.

    • Add 1 g of sodium chloride to increase the ionic strength of the aqueous phase and promote the release of volatile compounds into the headspace.

    • Immediately seal the vial with a PTFE-faced silicone septum.

  • Extraction:

    • Place the vial in a heating block or autosampler agitator set to 60°C.

    • Allow the sample to equilibrate for 15 minutes.

    • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes with continuous agitation.

  • Desorption:

    • Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

GC-MS Instrumentation and Parameters

The following parameters are recommended and may require optimization for your specific instrument.

Parameter Setting Rationale
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalentA non-polar column is suitable for the separation of a wide range of volatile and semi-volatile compounds.[11]
Carrier GasHelium, 1.0 mL/min, constant flowHelium is an inert carrier gas that provides good chromatographic efficiency.[9]
Inlet Temperature250°CEnsures rapid and complete volatilization of the analyte.
Injection ModeSplitless (for trace analysis) or Split (10:1 for higher concentrations)Splitless mode enhances sensitivity for low-concentration samples.[11]
Injection Volume1 µL
Oven Temperature ProgramInitial temperature 50°C, hold for 2 min; ramp at 10°C/min to 250°C, hold for 5 minThis temperature program allows for the separation of a range of volatile compounds while ensuring that this compound is eluted with good peak shape.
Mass Spectrometer
Ion SourceElectron Ionization (EI)EI is a robust and widely used ionization technique that produces reproducible fragmentation patterns.[12]
Ionization Energy70 eVThe standard energy for generating comparable mass spectra and for library matching.[12]
Mass AnalyzerQuadrupole
Scan Rangem/z 40-300This range covers the molecular ion and expected fragment ions of this compound.
Ion Source Temperature230°C
Transfer Line Temperature280°CPrevents condensation of the analyte between the GC and MS.

Data Analysis and Interpretation

Identification

The identification of this compound is achieved by comparing both its retention time and its mass spectrum with those of a known standard. The mass spectrum should also be compared against a reference library, such as the NIST/EPA/NIH Mass Spectral Library, for confirmation.[13][14][15]

Expected Mass Spectrum:

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 128. Key fragment ions can be predicted based on the structure of the molecule.

  • m/z 113: Loss of a methyl group (-CH₃)

  • m/z 99: Loss of an ethyl group (-C₂H₅)

  • m/z 85: Loss of a propyl group (-C₃H₇)

  • m/z 71: Cleavage adjacent to the hydroxyl group

  • m/z 57: A prominent butyl cation fragment

Quantification

For quantitative analysis, an internal standard method is recommended for accuracy and precision. A calibration curve should be constructed by analyzing a series of standards of known concentrations.

  • Calibration: Prepare a series of calibration standards containing this compound at concentrations ranging from 0.1 to 50 µg/mL, each with a constant concentration of the internal standard.

  • Analysis: Analyze the calibration standards using the optimized GC-MS method.

  • Curve Generation: Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. A linear regression should be applied to the data.

  • Sample Quantification: Analyze the prepared samples and use the generated calibration curve to determine the concentration of this compound in the unknown samples.

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection LLE Liquid-Liquid Extraction Sample->LLE Liquid Matrix SPME HS-SPME Sample->SPME Solid/Complex Matrix Concentration Drying & Concentration LLE->Concentration GC_Injection GC Injection SPME->GC_Injection Thermal Desorption Vial Transfer to Autosampler Vial Concentration->Vial Vial->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-300) Ionization->Detection Identification Identification (RT & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Detection->Quantification Report Final Report Identification->Report Quantification->Report

Caption: GC-MS Analysis Workflow for this compound.

Predicted Mass Spectral Fragmentation of this compound

Fragmentation cluster_mol This compound Structure cluster_frag Key Fragment Ions (m/z) mol CH3-CH2-CH2-CH2-CH(OH)-CH=CH-CH3 m128 [M]+ = 128 m113 113 m128->m113 -CH3 m99 99 m128->m99 -C2H5 m85 85 m128->m85 -C3H7 m71 71 m128->m71 α-cleavage m57 57 m128->m57 fragmentation

Sources

Application Notes and Protocols for the Synthesis of Racemic 2-Octen-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Octen-4-ol in Research and Development

This compound is a secondary allylic alcohol that, along with its corresponding ketone, 2-octen-4-one, is recognized for its distinct sensory properties. These compounds are found in various natural sources and are utilized as flavoring agents and fragrance ingredients.[1][2][3] The (E)-isomer of this compound is noted for its fruity, berry-like aroma.[2] Beyond its applications in the food and fragrance industries, this compound serves as a valuable chiral building block and intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and natural products. The presence of both a double bond and a hydroxyl group provides two reactive centers for a variety of chemical transformations. This guide provides a detailed, field-proven protocol for the synthesis of racemic this compound, designed for researchers in organic synthesis, medicinal chemistry, and drug development.

Synthetic Strategy: Chemoselective 1,2-Reduction of an α,β-Unsaturated Ketone

The most direct and reliable laboratory-scale synthesis of racemic this compound is the reduction of its corresponding α,β-unsaturated ketone, (E)-2-octen-4-one. This transformation requires a chemoselective reducing agent that preferentially attacks the carbonyl group (1,2-addition) over the conjugated double bond (1,4-addition). Sodium borohydride (NaBH₄) is an ideal reagent for this purpose. It is a mild and selective reducing agent that, under controlled conditions, effectively reduces aldehydes and ketones to their corresponding alcohols without affecting other functional groups like alkenes and esters.[4][5][6]

The causality behind this selectivity lies in the "hard" and "soft" acid-base theory. The carbonyl carbon is a "harder" electrophilic center compared to the β-carbon of the enone system. Hydride donors like NaBH₄ are considered "hard" nucleophiles and therefore preferentially attack the harder carbonyl carbon.

An alternative, though less common for this specific target, is the Grignard reaction. This would involve the 1,2-addition of a butylmagnesium halide to crotonaldehyde.[7] While a powerful C-C bond-forming reaction, controlling the regioselectivity with α,β-unsaturated aldehydes can be challenging, and the reduction of the corresponding ketone is often more straightforward for this particular synthesis.

Experimental Protocol: Synthesis of Racemic this compound via Reduction of (E)-2-Octen-4-one

This protocol details the chemoselective reduction of (E)-2-octen-4-one to racemic this compound using sodium borohydride.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(E)-2-Octen-4-one≥95%Commercially AvailableStarting material.
Sodium Borohydride (NaBH₄)≥98%Commercially AvailableReducing agent.
Methanol (MeOH)AnhydrousCommercially AvailableReaction solvent.
Dichloromethane (CH₂Cl₂)ReagentCommercially AvailableExtraction solvent.
Saturated Ammonium Chloride (NH₄Cl)AqueousPrepared in-houseFor quenching the reaction.
Anhydrous Magnesium Sulfate (MgSO₄)ReagentCommercially AvailableDrying agent.
Round-bottom flask--Appropriate size for the reaction scale.
Magnetic stirrer and stir bar--For reaction agitation.
Ice bath--For temperature control.
Separatory funnel--For extraction.
Rotary evaporator--For solvent removal.
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve (E)-2-octen-4-one (5.0 g, 39.6 mmol) in 40 mL of methanol.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.

  • Addition of Reducing Agent: To the cooled, stirring solution, add sodium borohydride (0.75 g, 19.8 mmol) portion-wise over 15-20 minutes. Maintain the temperature below 10 °C during the addition. The addition of NaBH₄ is exothermic.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting ketone and the appearance of the more polar alcohol product (lower Rf value) indicates reaction completion.

  • Quenching: Once the reaction is complete, slowly add 20 mL of saturated aqueous ammonium chloride solution to the reaction mixture while still in the ice bath to quench the excess sodium borohydride and decompose the borate esters.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous layer to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Expected Yield and Purity
  • Yield: 80-90%

  • Purity: >95% (as determined by GC-MS and NMR)

Characterization of Starting Material and Product

Thorough characterization of both the starting material and the final product is essential to validate the success of the synthesis.

(E)-2-Octen-4-one (Starting Material)
PropertyValueSource
Molecular Formula C₈H₁₄OPubChem[1]
Molecular Weight 126.20 g/mol PubChem[1]
Appearance Colorless liquid with a fruity, floral odorPubChem[1]
¹H NMR (CDCl₃) Expected signals: δ ~6.8 (dq, 1H), ~6.1 (dq, 1H), ~2.5 (t, 2H), ~1.9 (d, 3H), ~1.6 (m, 2H), ~0.9 (t, 3H)PubChem[1]
¹³C NMR (CDCl₃) Expected signals: δ ~200 (C=O), ~140 (CH=), ~132 (=CH), ~40 (CH₂), ~26 (CH₂), ~18 (CH₃), ~14 (CH₃)PubChem[1]
GC-MS (m/z) 69 (100), 41 (80), 84 (60), 55 (50), 27 (40)PubChem[1]
Racemic this compound (Product)
PropertyValueSource
Molecular Formula C₈H₁₆OPubChem[8]
Molecular Weight 128.21 g/mol PubChem[8]
Appearance Clear, light yellow liquid with a fruity, berry-like odorPubChem[8]
¹H NMR (CDCl₃) Expected signals: δ ~5.4-5.7 (m, 2H, olefinic), ~4.1 (m, 1H, CH-OH), ~1.2-1.7 (m, 7H, aliphatic CH₂ and CH), ~1.7 (d, 3H, allylic CH₃), ~0.9 (t, 3H, terminal CH₃)Inferred from structure and similar compounds[9]
¹³C NMR (CDCl₃) Expected signals: δ ~134 (CH=), ~128 (=CH), ~72 (CH-OH), ~39 (CH₂), ~19 (CH₂), ~18 (CH₃), ~14 (CH₃)PubChem[8]
GC-MS (m/z) 71 (100), 41 (85), 27 (70), 57 (60), 43 (55)PubChem[8]

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.

G cluster_workflow Experimental Workflow start Dissolve 2-octen-4-one in Methanol cool Cool to 0-5 °C start->cool add_nabh4 Add NaBH₄ cool->add_nabh4 react Stir for 1-2 hours add_nabh4->react quench Quench with aq. NH₄Cl react->quench evaporate Remove Methanol quench->evaporate extract Extract with CH₂Cl₂ evaporate->extract dry Dry and Concentrate extract->dry product Racemic this compound dry->product

Figure 1: Experimental workflow for the synthesis of racemic this compound.

Figure 2: Reaction scheme for the reduction of (E)-2-octen-4-one to this compound. (Note: A proper chemical drawing tool would be used to generate the structures in a publication).

Trustworthiness and Self-Validation

The protocol described is a self-validating system. The successful synthesis of this compound can be confirmed by comparing the analytical data of the product with the data provided in the characterization tables and in the literature. Specifically:

  • TLC Analysis: A clear shift to a more polar spot (lower Rf) and the disappearance of the starting material spot is a strong indicator of a successful reaction.

  • NMR Spectroscopy: The disappearance of the ketone signal (~200 ppm in ¹³C NMR) and the appearance of a new signal corresponding to the alcohol carbon (~72 ppm in ¹³C NMR) and the associated proton signal (~4.1 ppm in ¹H NMR) confirms the reduction of the carbonyl group.

  • GC-MS Analysis: The mass spectrum of the product should match the fragmentation pattern of this compound, with a molecular ion peak corresponding to its molecular weight.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of racemic this compound. The chemoselective reduction of (E)-2-octen-4-one with sodium borohydride is an efficient, high-yielding, and practical method for laboratory-scale synthesis. The detailed experimental procedure and characterization data will enable researchers to confidently synthesize and validate this valuable chemical intermediate for its various applications in research and development.

References

  • PubChem. (E)-oct-2-en-4-one. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. (E)-2-octen-4-ol. [Link]

  • PerfumersWorld. 2-Octen-4-one. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Royal Society of Chemistry. Supporting Information for Catalytic Hydrogenation of Epoxides to Alcohols. [Link]

  • The Good Scents Company. This compound. [Link]

  • PubChem. (E)-oct-2-en-4-ol. National Center for Biotechnology Information. [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Chemguide. Reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]

  • Open Library Publishing Platform. 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]

  • Organic Syntheses. Sodium Borohydride (NaBH4) Reduction. [Link]

  • NIST. This compound. National Institute of Standards and Technology. [Link]

  • Neliti. Sintesis Feromon 6-metil-2-hepten-4-ol Dari Krotonaldehid Melalui Pembentukan Reagen Grignard Isobutilmagnesium Bromida. [Link]

  • Chemistry LibreTexts. 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]

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Application Note: Chiral Separation of 2-Octen-4-ol Isomers by High-Performance Liquid Chromatography and Gas Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed application notes and protocols for the chiral separation of 2-octen-4-ol isomers. As the stereochemistry of flavor and fragrance compounds is a critical determinant of their sensory properties and biological activity, the ability to resolve and quantify individual enantiomers is of paramount importance in research, development, and quality control. This document outlines two primary chromatographic approaches: High-Performance Liquid Chromatography (HPLC) utilizing polysaccharide-based chiral stationary phases (CSPs), and Gas Chromatography (GC) with cyclodextrin-based CSPs. Both direct analysis and derivatization strategies are discussed, providing researchers, scientists, and drug development professionals with a comprehensive framework for achieving robust and reliable enantioselective separation of this compound.

Introduction: The Significance of Chirality in this compound

This compound is an eight-carbon unsaturated alcohol that possesses a chiral center at the C-4 position, and can also exhibit cis/trans isomerism at the C-2 double bond. This structural complexity gives rise to multiple stereoisomers, each of which can elicit distinct sensory responses. In the flavor and fragrance industry, it is well-established that enantiomers of a chiral compound can have dramatically different odors and tastes[1]. One enantiomer might be responsible for a desirable aroma, while the other could be odorless, have a different character, or even an off-putting scent.

The precise control and understanding of the enantiomeric composition of this compound is therefore crucial for:

  • Flavor and Fragrance Development: Crafting unique and consistent sensory profiles.

  • Quality Control: Ensuring the stereochemical purity of raw materials and finished products.

  • Regulatory Compliance: Meeting the stringent requirements for the characterization of food additives and pharmaceutical intermediates[2].

  • Biocatalysis and Asymmetric Synthesis: Monitoring the enantioselectivity of synthetic routes to produce enantiomerically pure compounds[3][4].

This guide provides exemplary protocols based on established chromatographic principles for the successful chiral separation of this compound isomers.

Chromatographic Approaches to Chiral Separation

The separation of enantiomers, which have identical physical properties in an achiral environment, necessitates the use of a chiral selector. This is most commonly achieved by employing a chiral stationary phase (CSP) in either HPLC or GC systems[5][6]. The choice between these techniques often depends on the volatility and thermal stability of the analyte.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly effective for the chiral resolution of a broad spectrum of racemates, including alcohols[7][8].

  • Gas Chromatography (GC): An ideal method for volatile and thermally stable compounds like this compound. Cyclodextrin-based CSPs are widely used and offer excellent enantioselectivity for many chiral molecules[9].

Protocol I: Chiral Separation of this compound by HPLC

This protocol describes the enantioselective separation of this compound using a polysaccharide-based chiral stationary phase. Two approaches are presented: a direct injection method and a method involving pre-column derivatization to potentially enhance resolution and detection.

Materials and Methods
Parameter Direct Injection Method Pre-Column Derivatization Method
Analyte Racemic this compoundRacemic this compound, derivatized
HPLC System Agilent 1260 Infinity II or equivalentAgilent 1260 Infinity II or equivalent
Column Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µmChiralpak® IA or Chiralcel® OD-H, 250 x 4.6 mm, 5 µm
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v)Isocratic mixture of n-Hexane and Isopropanol (e.g., 95:5 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 25 °C25 °C
Detection Refractive Index Detector (RID) or UV at 210 nmUV Detector at a wavelength appropriate for the derivatizing agent (e.g., 254 nm)
Injection Volume 10 µL10 µL
Sample Preparation Dissolve 1 mg/mL of racemic this compound in the mobile phase.See derivatization protocol below.
Derivatizing Agent N/A3,5-Dinitrobenzoyl chloride
Experimental Workflow: HPLC Separation

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Prepare 1 mg/mL This compound in mobile phase deriv Optional: Derivatize with 3,5-Dinitrobenzoyl chloride prep->deriv for enhanced detection inject Inject 10 µL onto Chiral Column prep->inject deriv->inject separate Isocratic Elution (Hexane/IPA) inject->separate detect Detect with RID or UV separate->detect analyze Integrate Peaks and Determine Enantiomeric Ratio detect->analyze

Figure 1: General workflow for the chiral HPLC separation of this compound.

Step-by-Step Protocol: Pre-Column Derivatization

The hydroxyl group of this compound can be derivatized to introduce a chromophore, which enhances UV detection and can improve chiral recognition on the CSP.

  • Reagent Preparation: Prepare a 10 mg/mL solution of 3,5-dinitrobenzoyl chloride in anhydrous acetonitrile. Prepare a 1 M solution of pyridine in anhydrous acetonitrile.

  • Derivatization Reaction:

    • In a clean, dry vial, dissolve 5 mg of racemic this compound in 1 mL of anhydrous acetonitrile.

    • Add 0.5 mL of the pyridine solution.

    • Add 0.5 mL of the 3,5-dinitrobenzoyl chloride solution.

    • Cap the vial and vortex briefly. Allow the reaction to proceed at room temperature for 1 hour.

  • Quenching: Add 1 mL of methanol to quench any unreacted 3,5-dinitrobenzoyl chloride.

  • Sample Dilution: Dilute the reaction mixture with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

Causality and Optimization
  • Choice of CSP: Polysaccharide-based CSPs provide a complex chiral environment with grooves and cavities, allowing for multiple interactions (hydrogen bonding, dipole-dipole, π-π interactions) that are essential for chiral recognition. Screening both amylose and cellulose-based columns is recommended as their selectivities can be complementary[5].

  • Mobile Phase: A normal-phase mobile system (hexane/isopropanol) is typically a good starting point for polysaccharide CSPs. The isopropanol acts as a polar modifier; adjusting its concentration is the primary way to optimize retention and resolution. Lowering the isopropanol percentage generally increases retention and can improve resolution, but may also lead to broader peaks.

  • Derivatization: this compound has a weak chromophore. Derivatization with 3,5-dinitrobenzoyl chloride introduces two nitroaromatic groups, creating a strong chromophore for sensitive UV detection and providing additional interaction sites (π-π stacking) that can significantly enhance chiral separation.

Protocol II: Chiral Separation of this compound by GC

This protocol details the direct enantioselective separation of the volatile this compound isomers by gas chromatography using a cyclodextrin-based chiral stationary phase.

Materials and Methods
Parameter GC Method
Analyte Racemic this compound
GC System Agilent 8890 GC with FID or MS detector
Column Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent β-cyclodextrin derivative column
Carrier Gas Helium or Hydrogen, at a constant flow or linear velocity (e.g., 1.2 mL/min for Helium)
Oven Program Initial Temp: 60°C, hold for 2 min. Ramp: 2°C/min to 180°C, hold for 5 min.
Injector Temperature 220 °C
Detector Temperature 250 °C (FID)
Injection Mode Split (e.g., 50:1 split ratio)
Injection Volume 1 µL
Sample Preparation Dissolve 1 mg/mL of racemic this compound in high-purity hexane or dichloromethane.
Experimental Workflow: GC Separation

GC_Workflow cluster_prep_gc Sample Preparation cluster_gc GC Analysis cluster_data_gc Data Analysis prep_gc Prepare 1 mg/mL This compound in Hexane inject_gc Inject 1 µL into Split/Splitless Inlet prep_gc->inject_gc separate_gc Temperature Programmed Separation on Cyclodextrin Column inject_gc->separate_gc detect_gc Detect with FID or MS separate_gc->detect_gc analyze_gc Integrate Peaks and Determine Enantiomeric Ratio detect_gc->analyze_gc

Figure 2: General workflow for the chiral GC separation of this compound.

Step-by-Step Protocol: GC Analysis
  • System Preparation: Install the chiral GC column and condition it according to the manufacturer's instructions. Set the GC parameters as listed in the table above.

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in high-purity hexane.

  • Injection: Perform a 1 µL injection using the specified split ratio.

  • Data Acquisition: Acquire the chromatogram for the duration of the oven program.

  • Analysis: Identify and integrate the peaks corresponding to the two enantiomers. Calculate the enantiomeric excess (% ee) and the enantiomeric ratio.

Causality and Optimization
  • Choice of CSP: Cyclodextrins are toroidal-shaped molecules with a hydrophobic inner cavity and a hydrophilic exterior. Enantioseparation is achieved through the formation of transient diastereomeric inclusion complexes with the analyte. The derivatization of the hydroxyl groups on the cyclodextrin rim (e.g., with methyl or acetyl groups) creates chiral selectors that enhance enantioselectivity.

  • Oven Temperature Program: A slow temperature ramp is crucial for achieving baseline resolution of the enantiomers. A slower ramp rate increases the interaction time of the analytes with the stationary phase, often leading to better separation. The initial oven temperature should be low enough to ensure good focusing of the analytes at the head of the column.

  • Carrier Gas Flow/Linear Velocity: The linear velocity of the carrier gas affects both efficiency and resolution. While optimal efficiency is typically achieved at lower linear velocities, maximum resolution for chiral compounds on cyclodextrin phases is often found at higher velocities. It is recommended to experimentally determine the optimal flow rate for the specific separation.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the described protocols, the following steps are essential:

  • System Suitability: Before analyzing samples, inject a standard solution of racemic this compound to verify that the chromatographic system can achieve a minimum resolution (Rs) of 1.5 between the enantiomeric peaks.

  • Peak Identification: If available, inject standards of the individual enantiomers to confirm their elution order.

  • Linearity and Range: Establish the concentration range over which the detector response is linear for each enantiomer.

  • Method Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition ±1%, column temperature ±2°C) to assess the reliability of the method.

References

  • The Good Scents Company. (E)-2-octen-4-ol. [Link]

  • The Good Scents Company. 2-octen-4-one. [Link]

  • PubChem. 2-Octen-4-one. [Link]

  • PerfumersWorld. 2-Octen-4-one. [Link]

  • The Good Scents Company. This compound. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. Chiral High Performance Liquid Chromatography: Review. [Link]

  • Chemistry – A European Journal. Versatile Synthesis of Enantiomerically Pure 2-Alkoxy-1-Ethynylcyclopropanes and their Application in the Synthesis of Enantiomerically Pure Bicyclo-[3.3.0]oct-1-en-3-ones. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Flavor and Extract Manufacturers Association. (E)-2-OCTEN-4-OL. [Link]

  • Amanote Research. Enzymatic Approach to Enantiomerically Pure. [Link]

  • ResearchGate. Separation of Enantiomers Using Gas Chromatography: Application in Forensic Toxicology, Food and Environmental Analysis. [Link]

  • PMC - PubMed Central. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]

  • ResearchGate. Chirality: An Important Phenomenon Regarding Biosynthesis, Perception, and Authenticity of Flavor Compounds. [Link]

  • ResearchGate. Enantioselective ultra-high performance liquid chromatography-tandem mass spectrometry method based on sub-2µm particle polysaccharide column for chiral separation of oxylipins and its application for the analysis of autoxidized fatty acids and platelet releasates. [Link]

  • MDPI. Comprehensive Two-Dimensional Gas Chromatography with a TOF MS Detector—An Effective Tool to Trace the Signature of Grape Varieties. [Link]

Sources

The Role and Application of 2-Octen-4-ol in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This document provides a detailed technical guide for researchers, flavorists, and product development professionals on the application of 2-Octen-4-ol (CAS: 4798-61-2). With its characteristic fruity and berry-like aroma, this C8 unsaturated alcohol is a valuable ingredient in the creation of authentic fruit flavor profiles. This guide moves beyond a simple datasheet to explore the causality behind its use, from its natural origins and likely biosynthetic pathways to practical, validated protocols for its analysis and sensory evaluation. We will examine its physicochemical properties, flavor contributions, regulatory status, and analytical characterization, providing a comprehensive framework for its effective and informed use in research and commercial applications.

Introduction and Physicochemical Profile

This compound is a secondary unsaturated alcohol that has garnered significant interest in the flavor industry for its ability to impart a soft, natural-smelling fruity character. Unlike more aggressive or artificial-tasting flavor compounds, this compound provides a nuanced note that enhances the authenticity of berry and orchard fruit flavor systems. Its primary isomer of interest is (E)-2-Octen-4-ol (CAS: 20125-81-9).

Olfactory Characteristics

The sensory profile of this compound is consistently described as having a fruity, berry-like aroma.[1][2] At standard dilutions in a flavor base, it contributes notes that can be perceived as reminiscent of mixed berries, with a subtle waxy or mushroom-like undertone that is characteristic of many C8 oxygenated compounds. This complexity allows it to serve not just as a primary flavor note but also as a blender and modifier, bridging top and mid-notes in a flavor composition. The Flavor and Extract Manufacturers Association (FEMA) categorizes its flavor profile simply as "Fruit".[1]

Physicochemical Properties

A thorough understanding of its physical properties is critical for predicting its behavior in different food matrices, from aqueous beverages to high-fat confectionery.

PropertyValueSource(s)
Molecular Formula C₈H₁₆O[1]
Molecular Weight 128.21 g/mol [1]
CAS Number 4798-61-2 (racemic); 20125-81-9 ((E)-isomer)[1][3]
Appearance Clear, light yellow liquid[1]
Boiling Point 175-176 °C @ 760 mmHg[1]
Specific Gravity 0.830 - 0.838 @ 25°C[2]
Refractive Index 1.438 - 1.442 @ 20°C[2]
Solubility Insoluble in water; soluble in ethanol[1][2]
logP (o/w) ~2.5 (est.)[4]
FEMA Number 3888[1][3]
JECFA Number 1141[1][3]
Regulatory and Safety Status

This compound is recognized as a safe flavoring substance by major international regulatory bodies.

  • FEMA GRAS: It holds Generally Recognized as Safe (GRAS) status under FEMA number 3888.[1][3]

  • JECFA: The Joint FAO/WHO Expert Committee on Food Additives has evaluated the substance and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[1][3]

This robust safety profile supports its use in a wide range of food and beverage products.

Natural Occurrence and Biosynthesis

While many flavor compounds are synthesized for commercial use, their origins in nature provide the blueprint for their application. This compound has been reported as a volatile component of vanilla bean.[5] Its chemical structure is closely related to other C8 compounds, such as 1-octen-3-ol and (E)-2-octen-1-ol, which are well-known products of lipid oxidation and are commonly identified in fruits like blueberries and tomatoes, as well as in mushrooms.[6][7]

Proposed Biosynthetic Pathway via Lipid Oxidation

The formation of C8 volatile compounds in plants is primarily linked to the enzymatic and auto-oxidative degradation of polyunsaturated fatty acids, particularly linoleic acid. The pathway to this compound can be logically proposed based on established mechanisms of lipid peroxidation.

Causality of the Pathway: The process is initiated by the formation of a fatty acid hydroperoxide, a key intermediate. For C8 compounds, the 10-hydroperoxide of linoleic acid (10-HPODE) is a critical precursor. Enzymatic or thermal cleavage (β-scission) of this intermediate generates an unstable 2-octene radical.[8] This radical can then be stabilized through further enzymatic reactions. While reduction can lead to other octene derivatives, a hydroxylation step mediated by a dehydrogenase or a related enzyme would logically yield this compound.

G cluster_0 Lipid Oxidation Cascade A Linoleic Acid (C18:2) B 10-Hydroperoxy- octadecadienoic Acid (10-HPODE) A->B Lipoxygenase (LOX) or Autoxidation C 2-Octene Radical B->C Hydroperoxide Lyase (β-Scission) D This compound C->D Hydroxylation (e.g., Dehydrogenase activity) E Other C8 Volatiles (e.g., 2-Octenal, 1-Octen-3-ol) C->E Reduction / Isomerization

Caption: Proposed biosynthetic pathway of this compound from linoleic acid.

Applications in Flavor Systems

The primary utility of this compound is in the formulation of fruit flavors where it adds a layer of authenticity and complexity. Its profile is particularly effective in berry compositions (strawberry, raspberry, blueberry) and can be used to round out the profiles of tropical and orchard fruits.

Recommended Usage Levels

The following table, derived from FEMA GRAS use-level surveys, provides a validated starting point for formulation. The "Average Usual" level is a good target for initial trials, while the "Average Maximum" indicates the upper limit before the character may become unbalancing.

Product CategoryAverage Usual Use (ppm)Average Maximum Use (ppm)
Non-alcoholic Beverages 1.05.0
Alcoholic Beverages 3.015.0
Baked Goods 10.040.0
Chewing Gum 30.090.0
Frozen Dairy / Ice Cream 5.020.0
Fruit Ices / Sorbets 10.040.0
Confectionery 10.040.0
Breakfast Cereal 5.020.0
Source: The Good Scents Company, FEMA Publication 18[2]

Experimental Insight: In aqueous systems like beverages, this compound works well to lift and brighten existing berry notes. In higher-fat systems like ice cream or baked goods, higher concentrations are needed to overcome flavor partitioning into the fat phase, where it helps to deliver a more rounded, less "sharp" fruit profile.

Analytical Methodologies

Accurate identification and quantification of this compound in a food matrix or flavor concentrate are essential for quality control and research. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the definitive method.

Protocol: Volatile Analysis by Headspace SPME-GC-MS

This protocol is designed for the qualitative and semi-quantitative analysis of this compound in a liquid matrix (e.g., fruit juice, beverage). The use of Solid-Phase Microextraction (SPME) is a solventless, robust technique for extracting volatile and semi-volatile compounds from the headspace above the sample.

Principle of Causality: SPME works by partitioning analytes between the sample matrix and a coated fiber. The choice of a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber provides a broad-range affinity for compounds of varying polarity and molecular weight, making it ideal for screening complex flavor profiles that include alcohols, esters, and aldehydes.

Protocol Steps:

  • Sample Preparation:

    • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

    • Add 1 g of Sodium Chloride (NaCl). Rationale: Salting out increases the volatility of organic analytes by decreasing their solubility in the aqueous phase.

    • If quantitative analysis is required, add a known amount of an appropriate internal standard (e.g., 2-octanol-d17 or 1-heptanol).

    • Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

  • SPME Extraction:

    • Place the vial in a heating block or autosampler agitator set to 50°C.

    • Allow the sample to equilibrate for 10 minutes with agitation (500 rpm).

    • Expose the DVB/CAR/PDMS SPME fiber to the vial's headspace for 30 minutes at 50°C with continued agitation.

  • GC-MS Analysis:

    • Injection: Immediately transfer the fiber to the GC inlet for thermal desorption.

    • Inlet: 250°C, Splitless mode for 2 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column. A polar column (e.g., DB-WAX) can be used for confirmation.

    • Oven Program:

      • Initial temperature: 40°C, hold for 3 minutes.

      • Ramp 1: 5°C/min to 180°C.

      • Ramp 2: 20°C/min to 250°C, hold for 5 minutes.

    • MS Parameters:

      • Transfer Line: 250°C.

      • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-350.

  • Data Analysis:

    • Identify this compound by comparing its retention time and mass spectrum to an authentic standard.

    • Key identifying ions (m/z): 71 (base peak), 41, 43, 57, 85.[1]

    • Confirm identity using its Kovats Retention Index (Standard non-polar: ~866).[1]

Advanced Sensory Evaluation

While instrumental analysis confirms presence and quantity, only sensory methods can characterize the perceived aroma quality and impact. Gas Chromatography-Olfactometry (GC-O) is a powerful technique that directly links a compound's elution from the GC column to its perceived odor.

Protocol: Aroma Impact Assessment using GC-Olfactometry (GC-O)

This protocol allows researchers to determine which compounds in a complex mixture are "aroma-active."

Workflow Diagram:

G A SPME Extract (from Protocol 4.1) B GC Inlet (Split) A->B C Analytical Column B->C D Effluent Splitter C->D E Mass Spectrometer (MS) (Identification) D->E ~50% Flow F Olfactometry Port (ODP) (Humidified Air) D->F ~50% Flow H Combined Data (Chromatogram + Aromagram) E->H G Human Assessor (Detection & Description) F->G G->H

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Protocol Steps:

  • System Setup: Use the same GC setup as in Protocol 4.1. Install an effluent splitter at the end of the column, directing approximately half the flow to the MS and half to a heated olfactometry port (ODP, maintained at 230°C). A humidified air stream should be mixed with the effluent at the ODP to prevent nasal dehydration.

  • Panelist Training: Assessors must be trained to verbalize odor descriptors and intensity ratings in real-time. They should be familiar with a lexicon of standard aroma terms.

  • GC-O Run: An assessor sniffs the ODP throughout the chromatographic run.

  • Data Acquisition: The assessor records the time, duration, intensity (e.g., on a 1-5 scale), and a qualitative descriptor for every odor perceived. This is often done using voice recording software or a specialized interface that time-aligns the sensory data with the chromatogram.

  • Data Analysis: The resulting "aromagram" is overlaid with the MS chromatogram. A peak in the MS data that aligns perfectly with an odor event (e.g., a "fruity, berry" description) can be confidently identified as an aroma-active compound. This self-validating system confirms that this compound is not just present, but is actively contributing to the sample's perceived aroma.

Considerations for Use in Fragrance

Some suppliers include the recommendation "not for fragrance use" for this compound.[2][4] An investigation of the International Fragrance Association (IFRA) standards library reveals no specific standard or restriction for this compound itself.[9] However, the structurally related ketone, 2-Octen-4-one, is restricted by IFRA due to its potential for dermal sensitization.[6]

Expert Insight: The precautionary recommendation for this compound likely stems from this association. Unsaturated alcohols and ketones can sometimes be reactive on skin or lack stability in certain fragrance bases (e.g., highly alkaline soaps). Without a comprehensive safety assessment from the Research Institute for Fragrance Materials (RIFM), suppliers often take a cautious approach. Therefore, while it is a highly effective flavoring agent, its use in dermal-contact fragrance applications should be avoided unless a specific safety dossier is available to support it.

References

  • PubChem. (n.d.). This compound, (2E)-. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (E)-2-octen-4-ol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-octen-4-one. Retrieved from [Link]

  • Kageyama, H., et al. (2022). Determination of acrolein generation pathways from linoleic acid and linolenic acid: increment by photo irradiation. npj Science of Food. Retrieved from [Link]

  • Sater, C., et al. (2025). Characterization of Changes in Key Odorants in Blueberries During Simulated Commercial Storage and Marketing by Sensory-Directed Flavor Analysis. Foods. Retrieved from [Link]

  • (Reference Placeholder for future specific identific
  • (Reference Placeholder for future specific identific
  • (Reference Placeholder for future specific identific
  • (Reference Placeholder for future specific identific
  • (Reference Placeholder for future specific identific
  • FlavScents. (n.d.). This compound. Retrieved from [Link]

  • (Reference Placeholder for future specific identific
  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • (Reference Placeholder for future specific identific
  • (Reference Placeholder for future specific identific
  • Du, X., & Rouseff, R. (2014). Aroma Active Volatiles in Four Southern Highbush Blueberry Cultivars Determined by GC-Olfactometry and GC-MS. Journal of Agricultural and Food Chemistry.
  • (Reference Placeholder for future specific identific
  • FEMA. (n.d.). (E)-2-OCTEN-4-OL. Flavor and Extract Manufacturers Association. Retrieved from [Link]

  • IFRA. (n.d.). IFRA Standards library. International Fragrance Association. Retrieved from [Link]

Sources

Application Notes and Protocols for the Study of 2-Octen-4-ol as an Insect Semiochemical

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: Decoding Chemical Conversations in the Insect World

Insects navigate their world through a complex tapestry of chemical cues. These signals, known as semiochemicals, govern critical behaviors such as mating, foraging, oviposition, and avoiding predation.[1] Semiochemicals are broadly classified based on who they benefit: pheromones mediate interactions within the same species, while allelochemicals, such as kairomones (benefiting the receiver) and allomones (benefiting the sender), mediate interspecies communication. The study of these compounds is paramount for developing targeted and environmentally benign pest management strategies.[2]

This guide focuses on 2-octen-4-ol , a volatile organic compound (VOC) with significant potential as an insect semiochemical. While its close analog, 1-octen-3-ol, is a well-documented attractant for numerous hematophagous insects and an indicator of fungal presence, the specific roles of this compound are less explored, presenting a compelling frontier for research.[3][4][5] These application notes provide a comprehensive framework for researchers, from initial chemical characterization to advanced behavioral and molecular assays, to elucidate the function of this compound in insect behavior and physiology.

Chemical Profile of this compound

A thorough understanding of the test compound's properties is the foundation of any robust chemical ecology study. This compound is a secondary alcohol with a double bond, which allows for stereoisomerism that can be critical for biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₆O[6][7]
Molecular Weight 128.21 g/mol [6]
CAS Number 4798-61-2 (for the mixture); 20125-81-9 (for the (E)-isomer)[6][8][9]
Appearance Colorless to pale yellow clear liquid[8][9]
Odor Profile Fruity, berry[6][8]
Boiling Point 175.0 - 176.0 °C at 760 mm Hg[6][9]
Flash Point 63.33 °C (146.00 °F)[8][9]
Solubility Insoluble in water; Soluble in alcohol[6]
Specific Gravity 0.830 - 0.838 @ 25 °C[8][9]
Refractive Index 1.438 - 1.442 @ 20 °C[8][9]

Expert Insight: The Criticality of Stereochemistry The location of the double bond and the chiral center at C4 means this compound can exist as four stereoisomers: (R,E), (S,E), (R,Z), and (S,Z). In insects, biological activity is often restricted to a single, specific stereoisomer. For instance, studies on the related 1-octen-3-ol have shown that different mosquito species exhibit preferences for either the (R)- or (S)-enantiomer.[10] Therefore, when sourcing this compound for research, it is crucial to either obtain isomerically pure compounds or, at a minimum, to know the isomeric ratio of the mixture. Commercially available this compound may not have its isomeric purity defined, placing the onus on the researcher to perform chiral analysis or purchase from specialized suppliers.[7]

Proposed Mechanism of Action: The Olfactory Pathway

The perception of this compound begins at the insect's primary olfactory organs, the antennae, which are covered in sensory hairs called sensilla. The process is a sophisticated signaling cascade that translates a chemical signal into a behavioral response.

  • Binding: Volatile molecules of this compound enter the sensilla through pores and are transported across the sensillar lymph by Odorant Binding Proteins (OBPs).

  • Activation: The odorant molecule binds to a specific Odorant Receptor (OR), a transmembrane protein located on the dendrite of an Olfactory Receptor Neuron (ORN). Each ORN typically expresses one type of OR.

  • Signal Transduction: This binding event opens an ion channel, causing the ORN to depolarize and fire an action potential.

  • Neural Processing: The signal travels down the axon of the ORN to the antennal lobe of the insect's brain. Here, axons from ORNs expressing the same OR converge in distinct spherical structures called glomeruli.

  • Behavioral Response: The pattern of glomerular activation is then processed by higher brain centers, leading to a specific behavioral output, such as attraction (taxis) or repulsion.

Olfactory_Pathway cluster_Antenna Insect Antenna (Peripheral) cluster_Brain Insect Brain (Central) Odorant This compound Molecule Pore Sensillum Pore Odorant->Pore Enters OBP Odorant Binding Protein (OBP) Pore->OBP Binds to OR Odorant Receptor (OR) on ORN Dendrite OBP->OR Delivers to Glomerulus Glomerulus (Antennal Lobe) OR->Glomerulus ORN Signal Transmission Higher_Centers Higher Brain Centers (e.g., Mushroom Bodies) Glomerulus->Higher_Centers Signal Processing Behavior Behavioral Response Higher_Centers->Behavior Initiates

Fig 1. Proposed olfactory signaling pathway for this compound.

Experimental Workflow & Protocols

Investigating a novel semiochemical requires a multi-step approach that logically progresses from confirming the compound's presence and physiological effect to quantifying its behavioral impact.

Fig 2. Logical workflow for investigating this compound.
Protocol 1: Volatile Collection and GC-MS Identification

Causality: Before testing this compound's effect on an insect, it is crucial to confirm if the insect (or its host plant/fungus) naturally produces or responds to this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for separating and identifying volatile compounds from a complex mixture.[1][11]

Methodology:

  • Sample Preparation:

    • For plant/fungal samples: Enclose a known weight of the material (e.g., 10g of leaves, fungal culture) in a clean, airtight glass chamber.

    • For insect samples: Place a group of insects (e.g., 20-30 individuals, separated by sex) in a similar chamber.

  • Volatile Collection (Headspace Sampling):

    • Use a Solid Phase Microextraction (SPME) fiber (e.g., PDMS/DVB coating).

    • Expose the SPME fiber to the headspace of the sample chamber for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 35°C).[12] This allows volatile compounds to adsorb onto the fiber.

  • GC-MS Analysis:

    • Injection: Immediately insert the SPME fiber into the heated injection port (e.g., 250°C) of the GC-MS. The heat desorbs the trapped volatiles onto the GC column.[12]

    • Gas Chromatography: Use a non-polar capillary column (e.g., DB-5MS). Program the oven temperature to ramp from a low starting point (e.g., 40°C) to a high endpoint (e.g., 250°C) to separate compounds based on their boiling points and polarity.

    • Mass Spectrometry: As compounds elute from the GC column, they are ionized (typically by electron impact) and fragmented. The mass spectrometer separates these fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

  • Data Analysis:

    • Compare the retention time and mass spectrum of unknown peaks to an authentic standard of this compound run under the same conditions.

    • Further confirm identity by comparing the mass spectrum to established libraries (e.g., NIST).

Protocol 2: Electroantennography (EAG) - Assessing Antennal Response

Causality: EAG provides a rapid and robust method to determine if an insect's antenna can detect a specific compound.[13] It measures the summed electrical potential from all responding ORNs on the antenna, providing a clear "yes" or "no" answer to whether the compound is olfactory-active.

Methodology:

  • Antenna Preparation:

    • Carefully excise an antenna from a live, immobilized insect (chilled on ice).

    • Using a fine scalpel, snip the distal tip of the antenna to allow for better electrical contact.

  • Electrode Setup:

    • Mount the antenna between two glass capillary electrodes filled with a conductive saline solution (e.g., Ringer's solution).

    • The recording electrode makes contact with the distal, snipped end, while the reference electrode is inserted into the base of the antenna or the insect's head.

  • Stimulus Preparation and Delivery:

    • Prepare serial dilutions of this compound (e.g., 1 µg to 100 µg) in a high-purity solvent like hexane and apply to a filter paper strip.

    • After the solvent evaporates, place the strip inside a Pasteur pipette.

    • Deliver a puff of purified, humidified air (e.g., 0.5 seconds) through the pipette, directing the odor plume over the mounted antenna.

  • Data Recording and Analysis:

    • The change in electrical potential (a negative deflection) across the antenna is amplified and recorded.

    • Measure the peak amplitude of the depolarization (in millivolts).

    • Always include a solvent-only control (blank) and a positive control (a known strong odorant like 1-octen-3-ol).

    • A response is considered significant if it is consistently greater than the response to the solvent blank. Plot dose-response curves to determine the sensitivity threshold.

Protocol 3: Behavioral Assays - Quantifying Insect Response

Causality: A positive EAG response indicates detection, but not necessarily a behavioral reaction. Behavioral assays, such as a Y-tube olfactometer, are essential to determine if the compound is an attractant, a repellent, or behaviorally inert.[10][14]

Methodology:

  • Olfactometer Setup:

    • Use a Y-shaped glass or acrylic tube. Purified, humidified air is pushed through two arms and exits through the base.

    • In one arm (the "treatment" arm), place the odor source (filter paper with this compound).

    • In the other arm (the "control" arm), place a filter paper with only the solvent.

  • Insect Preparation:

    • Use insects of a specific age and physiological state (e.g., 6-day-old mated females) as responses can vary with age and status.[5]

    • Acclimatize the insects to the experimental conditions for at least one hour before testing.[10]

  • Running the Assay:

    • Release a single insect at the base of the Y-tube.

    • Give the insect a set amount of time (e.g., 5 minutes) to make a choice.

    • A "choice" is recorded when the insect walks a certain distance (e.g., two-thirds of the way) into one of the arms and remains there for a minimum period (e.g., 15 seconds).

    • Insects that do not make a choice within the allotted time are recorded as "no choice."

  • Data Analysis and Validation:

    • Test a sufficient number of insects (e.g., 50-100) for statistical power.

    • Swap the treatment and control arms halfway through the experiment to control for any positional bias.

    • Analyze the results using a Chi-square test or a binomial test to determine if the number of insects choosing the treatment arm is significantly different from the number choosing the control arm.

    • A significant preference for the treatment arm indicates attraction, while a significant preference for the control arm indicates repulsion.

Potential Applications in Research and Pest Management

The data gathered from these protocols can pave the way for significant applications:

  • Drug and Repellent Development: If this compound is found to be a strong attractant, its molecular target (the specific OR) becomes a prime candidate for screening new repellent compounds. A compound that effectively blocks this receptor could mask the host's scent from the insect.

  • Integrated Pest Management (IPM):

    • Attract-and-Kill: An attractive this compound could be used as a lure in traps to monitor or reduce pest populations.[2]

    • Push-Pull Strategies: If found to be a repellent for a pest but an attractant for its natural enemies, this compound could be used in a "push-pull" system. It would "push" the pests away from a crop while "pulling" in beneficial insects.[2]

References

  • Two odorant receptors regulate 1-octen-3-ol induced oviposition behavior in the oriental fruit fly. ResearchGate. Available at: [Link]

  • (E)-2-octen-4-ol, 20125-81-9. The Good Scents Company. Available at: [Link]

  • Mosquito. Wikipedia. Available at: [Link]

  • This compound, 4798-61-2. The Good Scents Company. Available at: [Link]

  • 2-octen-4-one, 4643-27-0. The Good Scents Company. Available at: [Link]

  • 1-Octen-3-ol, attractive semiochemical for foreign grain beetle, Ahasverus advena (Waltl) (Coleoptera: Cucujidae). ResearchGate. Available at: [Link]

  • This compound, (2E)-. PubChem. Available at: [Link]

  • Functional Development of the Octenol Response in Aedes aegypti. PubMed Central. Available at: [Link]

  • Electroantennogram and Single Sensillum Recording in Insect Antennae. ResearchGate. Available at: [Link]

  • Effects of 3-octen-2-one on human olfactory receptor responses to vanilla flavor. PubMed. Available at: [Link]

  • Resolution of enantiomers of 2-methyl-4-octanol (1) on a β-CD column.... ResearchGate. Available at: [Link]

  • Enantiomeric selectivity in behavioural and electrophysiological responses of Aedes aegypti and Culex quinquefasciatus mosquitoe. SciSpace. Available at: [Link]

  • Insects' perception and behavioral responses to plant semiochemicals. PubMed Central. Available at: [Link]

  • Olfactory behavioral responses of two Drosophila species and their pupal parasitoid to volatiles from bananas. PubMed. Available at: [Link]

  • GC-MS Investigation of Volatiles from Honeybee Worker Larvae and Larval Food at Different Instars. Preprints.org. Available at: [Link]

  • Olfactory Receptor Responses to Pure Odorants in Drosophila melanogaster. KOPS. Available at: [Link]

  • Two odorant receptors regulate 1-octen-3-ol induced oviposition behavior in the oriental fruit fly. PubMed Central. Available at: [Link]

  • Biosynthesis in Insects. ResearchGate. Available at: [Link]

  • Docket Number EPA-HQ-OPP-2012-0940. . Available at: [Link]

  • Semiochemicals for controlling insect pests. Journal of Plant Protection Research. Available at: [Link]

  • Functional development of the octenol response in Aedes aegypti. Frontiers. Available at: [Link]

  • Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis. MDPI. Available at: [Link]

  • Ectopic Odorant Receptor Responding to Flavor Compounds: Versatile Roles in Health and Disease. MDPI. Available at: [Link]

  • Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae. PubMed Central. Available at: [Link]

  • (A) GC-MS analysis of volatiles from different states of beetle larvae.... ResearchGate. Available at: [Link]

  • Ectopic Odorant Receptor Responding to Flavor Compounds: Versatile Roles in Health and Disease. ResearchGate. Available at: [Link]

  • Two odorant receptors regulate 1-octen-3-ol induced oviposition behavior in the oriental fruit fly. PubMed. Available at: [Link]

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Application Note & Protocol: Quantification of 2-Octen-4-ol in Food Samples by Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the quantification of 2-octen-4-ol in various food matrices. This compound is a volatile organic compound that can contribute to both desirable and undesirable aroma profiles in food products. Accurate quantification is crucial for quality control, flavor profile analysis, and off-flavor identification. This application note details a robust and sensitive method utilizing Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS). The protocol herein is designed for researchers, scientists, and quality control professionals in the food industry.

Introduction: The Significance of this compound in Food Aroma

This compound, a secondary alcohol with the chemical formula C₈H₁₆O, is a naturally occurring volatile compound found in a variety of food products, including fruits, vegetables, and dairy products.[1][2] It is recognized for its characteristic fruity and berry-like aroma.[1] The presence and concentration of this compound can significantly impact the overall sensory perception of food. While it can be a desirable flavor component, its presence can also indicate microbial activity or lipid oxidation, leading to off-flavors. Therefore, a reliable and validated analytical method for its quantification is essential for food quality assessment and product development.

This protocol leverages the advantages of HS-SPME, a solvent-free sample preparation technique that is highly effective for the extraction and concentration of volatile and semi-volatile compounds from complex food matrices.[3][4][5] Coupled with the selectivity and sensitivity of GC-MS, this method provides a powerful tool for the accurate determination of this compound.[6]

Physicochemical Properties of this compound

Understanding the chemical and physical properties of this compound is fundamental to developing an effective analytical method. These properties influence the choice of extraction and chromatographic conditions.

PropertyValueSource
Molecular Formula C₈H₁₆O[1]
Molecular Weight 128.21 g/mol [1]
Boiling Point 175.0 - 176.0 °C at 760 mmHg[1][7]
Vapor Pressure 0.362 mmHg at 25 °C (est.)[7]
Solubility in Water Insoluble[1]
logP (Octanol/Water) 2.114 (Crippen Calculated)[8]
Appearance Clear light yellow liquid[1]

The relatively high boiling point and moderate logP value of this compound make it suitable for extraction by HS-SPME, where gentle heating can facilitate its partitioning into the headspace for subsequent adsorption onto the SPME fiber.

Experimental Workflow

The overall analytical procedure involves sample preparation, HS-SPME extraction, GC-MS analysis, and data processing. The workflow is designed to ensure reproducibility and accuracy.

Quantification_of_2_Octen_4_ol cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Food Sample Homogenize Homogenization/Weighing Sample->Homogenize Vial Transfer to Headspace Vial Homogenize->Vial IS_spike Internal Standard Spiking Vial->IS_spike Incubate Incubation & Equilibration IS_spike->Incubate Expose_Fiber Expose SPME Fiber Incubate->Expose_Fiber Adsorption Adsorption of Analytes Expose_Fiber->Adsorption Retract_Fiber Retract Fiber Adsorption->Retract_Fiber Desorption Thermal Desorption in GC Inlet Retract_Fiber->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification Report Reporting Results Quantification->Report

Caption: Workflow for this compound quantification.

Detailed Protocol: HS-SPME-GC-MS

Materials and Reagents
  • This compound standard (≥95% purity): (e.g., Sigma-Aldrich, CAS 4798-61-2)

  • Internal Standard (IS): 2-Nonanol (≥98% purity) or a suitable labeled internal standard.

  • Methanol (HPLC grade)

  • Sodium Chloride (analytical grade)

  • Deionized water

  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatility analytes.[9]

  • Headspace Vials (20 mL) with magnetic screw caps and PTFE/silicone septa

  • Laboratory Homogenizer

Preparation of Standards and Calibration Curve
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the internal standard (e.g., 2-nonanol) in methanol.

  • Calibration Curve Preparation: In a series of 20 mL headspace vials, add 5 g of a representative blank food matrix (or water if a blank matrix is unavailable). Spike with a fixed amount of the internal standard solution (e.g., 10 µL of 100 µg/mL IS stock). Add varying volumes of the this compound working standard solutions to create a calibration curve with at least five concentration levels (e.g., 10, 50, 100, 250, 500 ng/g). Add sodium chloride (e.g., 1 g) to each vial to enhance the partitioning of volatile compounds into the headspace. Finally, add deionized water to bring the total volume to 10 mL.

Sample Preparation
  • Homogenization: For solid food samples, homogenize a representative portion to ensure uniformity. For liquid samples, ensure they are well-mixed.

  • Weighing and Transfer: Accurately weigh 5 g (or a suitable amount depending on the expected concentration) of the homogenized food sample into a 20 mL headspace vial.

  • Internal Standard Spiking: Spike the sample with the same fixed amount of the internal standard solution used for the calibration curve.

  • Matrix Modification: Add 1 g of sodium chloride to the vial. For solid or viscous samples, add a sufficient amount of deionized water to create a slurry and bring the total volume to 10 mL.

  • Sealing: Immediately seal the vial with a magnetic screw cap with a PTFE/silicone septum.

HS-SPME Procedure

The HS-SPME conditions should be optimized for the specific food matrix, but the following parameters provide a good starting point.[10]

ParameterRecommended ConditionRationale
SPME Fiber DVB/CAR/PDMS, 2 cmProvides a broad range of selectivity for volatile compounds.[9]
Incubation Temp. 60-80 °CIncreases the vapor pressure of this compound, facilitating its transfer to the headspace.[10]
Incubation Time 20-30 minAllows for equilibrium to be reached between the sample, headspace, and SPME fiber.[10]
Extraction Time 30 minSufficient time for the adsorption of the analyte onto the fiber.
Agitation 250 rpmEnsures a homogeneous distribution of volatiles in the headspace.
GC-MS Analysis
ParameterRecommended ConditionRationale
GC System Agilent 7890A or equivalent
MS System Agilent 5975C or equivalent
Injection Port Splitless mode, 250 °CEnsures efficient thermal desorption of the analyte from the SPME fiber.
Carrier Gas Helium, constant flow 1.0 mL/minInert carrier gas for optimal chromatographic separation.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar columnProvides good separation for a wide range of volatile compounds.[9]
Oven Program 40 °C (hold 2 min), ramp to 240 °C at 5 °C/min, hold 5 minA typical temperature program for the separation of volatile flavor compounds.
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique for creating reproducible mass spectra.
Acquisition Mode Scan (m/z 35-350) for identification, Selected Ion Monitoring (SIM) for quantificationScan mode allows for the identification of unknown compounds, while SIM mode provides higher sensitivity and selectivity for quantification.
SIM Ions for this compound To be determined from the mass spectrum of the standard (e.g., m/z 57, 70, 85, 113)
SIM Ions for IS To be determined from the mass spectrum of the standard

Optional Derivatization for Enhanced Sensitivity

For trace-level analysis or to improve peak shape, derivatization of the hydroxyl group of this compound may be beneficial.[11][12] Silylation is a common derivatization technique for alcohols.

Protocol for Silylation:

  • After extraction by a suitable method (e.g., liquid-liquid extraction), evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 60-70 °C for 30 minutes.

  • Inject an aliquot of the derivatized sample into the GC-MS.

Note: The GC-MS parameters may need to be adjusted for the analysis of the derivatized compound.

Method Validation

A self-validating system is crucial for ensuring the trustworthiness of the analytical results. The method should be validated according to established guidelines, such as those from AOAC INTERNATIONAL.[13][14][15]

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.995 over the defined concentration range.[16]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1, or the lowest concentration on the calibration curve with acceptable precision and accuracy.[16]
Accuracy (Recovery) 80-115% for spiked samples at different concentration levels.[16]
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 15% for replicate analyses of the same sample.
Specificity No interfering peaks at the retention time of the analyte in blank samples.

Data Analysis and Quantification

  • Peak Identification: Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra compared to the standards.

  • Peak Integration: Integrate the peak areas of the target analyte and the internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Quantification: Determine the concentration of this compound in the food samples by using the regression equation from the calibration curve.

The concentration of this compound in the original sample can be calculated using the following formula:

Concentration (µg/g) = (C × V) / W

Where:

  • C = Concentration from the calibration curve (µg/mL)

  • V = Final volume of the sample preparation (mL)

  • W = Weight of the food sample (g)

Conclusion

The HS-SPME-GC-MS method detailed in this application note provides a reliable, sensitive, and robust approach for the quantification of this compound in a variety of food samples. By following the outlined protocols for sample preparation, analysis, and method validation, researchers and quality control professionals can obtain accurate and reproducible results, which are crucial for ensuring food quality and understanding flavor chemistry.

References

  • Sample Preparation for Food Contaminant Analysis. LCGC International. [Link]

  • Chemical Properties of this compound (CAS 4798-61-2). Cheméo. [Link]

  • This compound, (2E)-. PubChem. [Link]

  • This compound, 4798-61-2. The Good Scents Company. [Link]

  • Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. PMC - NIH. [Link]

  • Derivatizing Compounds: Available Compounds: Reference Materials. Schimmelmann Research. [Link]

  • Derivatization. Chemistry LibreTexts. [Link]

  • Analyzing Volatile Organic Chemicals in Food: Emerging Trends and Recent Examples. LCGC International. [Link]

  • (E)-2-octen-4-ol, 20125-81-9. The Good Scents Company. [Link]

  • AOAC INTERNATIONAL Methods Committee Guidelines for Validation of Qualitative and Quantitative Food Microbiological Official Methods of Analysis. Oxford Academic. [Link]

  • Versatile New Stir Bar Sorptive Extraction Techniques for Flavor, Fragrance, and Odor Analysis. YouTube. [Link]

  • AOAC INTERNATIONAL Method Validation Process and the Development and Use of SMPR's. AOAC INTERNATIONAL. [Link]

  • This compound. NIST WebBook. [Link]

  • GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES APPLIED TO LEWISITE 1 DUE TO THE INCREASED INSTABILITY OF SOME ETHERS. UPB. [Link]

  • Volatile Compounds in Food: Flavor & Analysis. StudySmarter. [Link]

  • Stir Bar Sorptive Extraction (SBSE) and Headspace Sorptive Extraction (HSSE): An Overview. LCGC International. [Link]

  • Using Stir Bar Sorptive Extraction (SBSE) for Taste and Odour Measurements in Drinking Water. Anatune. [Link]

  • Recent Developments of Stir Bar Sorptive Extraction for Food Applications: Extension to Polar Solutes. ACS Publications. [Link]

  • Chapter 2: Sample Preparation for the Gas Chromatography Analysis of Semi-volatiles and Non-vol
  • Validation of the AOAC method for analyzing fatty acids in meat by-products for the Korean Food Composition Database. PubMed Central. [Link]

  • A Combination of Standard ( SBSE ) and Solvent-Assisted ( SA-SBSE ) Stir Bar Sorptive Extraction for Comprehensive Analysis of Flavor Compounds in Beverages. Semantic Scholar. [Link]

  • Appendix F: Guidelines for Standard Method Performance Requirements. AOAC International. [Link]

  • Validation of Analytical Methods and Procedures. LabCompliance. [Link]

  • Optimization of HS-SPME for GC-MS Analysis and Its Application in Characterization of Volatile Compounds in Sweet Potato. PMC. [Link]

  • HS-SPME-GC/MS Metabolomic Analysis for the Comparative Evaluation between a Plum–Apricot Hybrid and Its Parents. MDPI. [Link]

Sources

Solid-phase microextraction (SPME) for 2-Octen-4-ol analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Protocol for the Analysis of 2-Octen-4-ol using Solid-Phase Microextraction (SPME)

Authored by a Senior Application Scientist

This document provides a detailed guide for the analysis of this compound, a significant semi-volatile organic compound, using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography (GC). This guide is intended for researchers, scientists, and professionals in drug development and related fields who require a robust and reliable method for the extraction and quantification of this compound from various matrices.

Introduction: The Significance of this compound and the Role of SPME

This compound is a secondary alcohol that contributes to the characteristic aroma of many natural products, including fruits, mushrooms, and wines.[1][2] Its presence and concentration are critical quality indicators in the food and beverage industry and can also be of interest in environmental and biomedical research. The accurate and sensitive determination of this semi-volatile compound, however, presents analytical challenges due to its chemical properties and often low concentrations in complex matrices.

Solid-Phase Microextraction (SPME) has emerged as a powerful sample preparation technique that addresses many of these challenges.[3][4][5][6][7] SPME is a solvent-free, versatile, and sensitive method that integrates sampling, extraction, and concentration of analytes into a single step.[5][8] By exposing a polymer-coated fused silica fiber to the sample's headspace or directly immersing it in a liquid sample, analytes partition from the sample matrix onto the fiber. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. This approach minimizes sample handling, reduces the risk of contamination, and enhances detection limits.[8]

This application note provides a comprehensive protocol for the analysis of this compound using Headspace SPME (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS) or Flame Ionization Detection (GC-FID). The causality behind each experimental choice is explained to empower the user to adapt and troubleshoot the method effectively.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
Chemical Formula C8H16O[9][10]
Molecular Weight 128.21 g/mol [9][10]
Boiling Point 175.0-176.0 °C at 760 mmHg[9][11]
Solubility in Water Insoluble[9]
logP (o/w) 2.518 (estimated)[11][12]
Vapor Pressure 0.362 mmHg at 25 °C (estimated)[11][12]

The relatively high boiling point and moderate logP value of this compound classify it as a semi-volatile and moderately non-polar compound. This dictates the selection of the SPME fiber and the optimization of extraction conditions.

SPME Fiber Selection: A Critical Decision

The choice of SPME fiber coating is paramount for the efficient extraction of the target analyte. The principle of "like dissolves like" is a good starting point; the polarity of the fiber should be matched to the polarity of the analyte. For semi-volatile and moderately non-polar compounds like this compound, several fiber types can be considered.

Fiber CoatingPolarityRationale for this compound Analysis
Polydimethylsiloxane (PDMS) Non-polarSuitable for the extraction of non-polar to moderately polar volatile and semi-volatile compounds. A 100 µm film thickness is often used for volatile compounds.[13][14]
Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) BipolarThis mixed-phase fiber can extract a wider range of compounds, including those with some degree of polarity. The DVB particles provide a porous structure, enhancing the adsorption of analytes. A 65 µm coating is a good general-purpose fiber for volatiles and semi-volatiles.[1][13]
Carboxen/Polydimethylsiloxane (CAR/PDMS) BipolarCarboxen is a carbon molecular sieve with very small pores, making it highly effective for trapping small, volatile analytes. An 85 µm coating is often recommended.[15][16]
Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) BipolarThis three-phase fiber offers the broadest range of analyte extraction, from very volatile to semi-volatile compounds of varying polarities. The 50/30 µm coating is a common choice for flavor and fragrance analysis.[15][17][18]

Recommendation: For a comprehensive analysis of this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended due to its ability to efficiently extract a wide range of volatile and semi-volatile compounds.[17][18] If the sample matrix is known to contain predominantly non-polar compounds, a PDMS or DVB/PDMS fiber can also yield excellent results.

Experimental Workflow: From Sample to Signal

The following diagram illustrates the key steps in the HS-SPME-GC analysis of this compound.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., food, beverage, biological fluid) Vial 2. Aliquot into Headspace Vial Sample->Vial ISTD 3. Add Internal Standard (optional, for quantification) Vial->ISTD Salt 4. Add Salt (optional, to increase volatility) ISTD->Salt Equilibrate 5. Incubation & Equilibration Salt->Equilibrate Expose 6. Expose SPME Fiber to Headspace Equilibrate->Expose Retract 7. Retract Fiber Expose->Retract Desorb 8. Thermal Desorption in GC Inlet Retract->Desorb Separate 9. Chromatographic Separation Desorb->Separate Detect 10. Detection (MS or FID) Separate->Detect Integrate 11. Peak Integration & Identification Detect->Integrate Quantify 12. Quantification Integrate->Quantify

Caption: HS-SPME-GC workflow for this compound analysis.

Detailed Protocol: HS-SPME-GC-MS/FID Analysis of this compound

This protocol provides a starting point for method development. Optimization is crucial for achieving the best results with your specific sample matrix and instrumentation.[19][20][21]

Materials and Reagents
  • SPME Fiber Assembly: 50/30 µm DVB/CAR/PDMS (or other recommended fiber)

  • SPME Holder: Manual or for autosampler

  • Headspace Vials: 10 or 20 mL with PTFE/silicone septa

  • This compound standard: High purity

  • Internal Standard (IS): e.g., 1-Octanol, 2-Heptanone, or a deuterated analog of this compound (if available). The choice of IS should be based on its chemical similarity to the analyte, its absence in the sample matrix, and its chromatographic resolution from other components.

  • Solvent for standards: Methanol or Ethanol (GC grade)

  • Sodium Chloride (NaCl): Analytical grade, baked at 400 °C for 4 hours to remove volatile contaminants.

Sample Preparation
  • Liquid Samples (e.g., wine, fruit juice):

    • Pipette a precise volume (e.g., 5 mL) of the liquid sample into a headspace vial.

    • For quantitative analysis, add a known amount of the internal standard.

    • Add NaCl (e.g., 1 g) to the vial. The addition of salt increases the ionic strength of the aqueous solution, which can decrease the solubility of organic analytes and promote their partitioning into the headspace (the "salting-out" effect).[22]

    • Immediately seal the vial with the septum cap.

  • Solid Samples (e.g., mushroom tissue, fruit pulp):

    • Weigh a precise amount of the homogenized solid sample (e.g., 2 g) into a headspace vial.

    • Add a known volume of deionized water (e.g., 3 mL) to create a slurry.

    • For quantitative analysis, add a known amount of the internal standard.

    • Add NaCl (e.g., 1 g) to the vial.

    • Immediately seal the vial with the septum cap.

HS-SPME Procedure
  • Fiber Conditioning: Before first use, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port at a specified temperature for a set time to remove any contaminants.

  • Incubation and Equilibration: Place the sealed vial in a heating block or the autosampler's incubator set to the optimized temperature (e.g., 50-70 °C).[23] Allow the sample to equilibrate for a set time (e.g., 10-20 minutes) with agitation to facilitate the release of volatile and semi-volatile compounds into the headspace.

  • Extraction: Introduce the SPME fiber through the vial's septum and expose it to the headspace for a predetermined extraction time (e.g., 20-40 minutes). The extraction time should be optimized to ensure sufficient sensitivity while avoiding excessively long analysis times.[24]

  • Desorption: After extraction, retract the fiber into the needle and immediately transfer it to the heated injection port of the GC.

GC-MS/FID Conditions

The following are typical GC conditions. These should be optimized for your specific instrument and column.

ParameterRecommended ConditionRationale
Injection Port Temperature 250 °CEnsures rapid and complete thermal desorption of this compound from the SPME fiber.
Injection Mode Splitless (for 1-2 min)Maximizes the transfer of the analyte to the column, enhancing sensitivity.
GC Column DB-FFAP, DB-Wax, or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)The polar stationary phase provides good separation for alcohols and other polar compounds.
Carrier Gas Helium or Hydrogen-
Oven Temperature Program Initial temp: 40 °C (hold for 2 min), Ramp: 5 °C/min to 220 °C (hold for 5 min)This program allows for the separation of a wide range of volatile and semi-volatile compounds.
FID Temperature (if used) 250 °C-
MS Transfer Line Temp 230 °C-
MS Ion Source Temp 230 °C-
MS Ionization Mode Electron Ionization (EI) at 70 eV-
MS Mass Range m/z 35-350-

Method Validation and Quantification

For the method to be trustworthy, it must be validated.[19][20][25] Key validation parameters include:

  • Linearity: A calibration curve should be constructed by analyzing standard solutions of this compound at different concentrations. The response (peak area ratio of analyte to internal standard) should be linear over the expected concentration range in the samples.

  • Precision: Assessed by repeatedly analyzing the same sample (repeatability) and by analyzing samples on different days (intermediate precision). The relative standard deviation (RSD) should be within acceptable limits (typically <15%).

  • Accuracy: Determined by analyzing a sample spiked with a known amount of this compound and calculating the recovery.

  • Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no analyte signal Incomplete desorption, incorrect fiber choice, insufficient extraction time/temperature, active sites in the GC system.Increase desorption temperature/time, try a different fiber, optimize extraction parameters, use a deactivated inlet liner.
Poor peak shape (tailing) Active sites in the GC inlet or column, too low desorption temperature.Use a deactivated liner and column, increase desorption temperature.
Poor reproducibility Inconsistent sample volume, extraction time, or temperature; fiber degradation.Use an autosampler for precise control, monitor fiber performance and replace as needed.
Carryover Incomplete desorption from the previous run.Increase desorption time/temperature, bake out the fiber between analyses.

Conclusion

This application note provides a robust and scientifically grounded protocol for the analysis of this compound using HS-SPME-GC. By understanding the principles behind each step, from fiber selection to method validation, researchers can confidently implement and adapt this method for their specific applications. The solvent-free nature and high sensitivity of SPME make it an ideal choice for the analysis of this important semi-volatile compound in a variety of complex matrices.

References

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Stable isotope labeling of 2-Octen-4-ol for metabolic studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Stable Isotope Labeling of 2-Octen-4-ol for Advanced Metabolic Studies

Authored by a Senior Application Scientist

Abstract

The study of xenobiotic metabolism is a cornerstone of modern drug development and chemical safety assessment. This compound, a secondary alcohol used as a flavoring agent, requires thorough metabolic profiling to understand its biotransformation and potential physiological effects. This document provides a comprehensive guide for researchers on the application of stable isotope labeling to trace the metabolic fate of this compound. We present detailed protocols for the synthesis of a deuterium-labeled analog, its application in an in vitro metabolism assay using human liver microsomes, and the subsequent analysis by mass spectrometry. This guide emphasizes the rationale behind experimental design, ensuring that the described methods are both scientifically robust and reproducible.

Introduction: The Need for Precise Metabolic Tracking

This compound is an aliphatic secondary alcohol found in various foods and utilized as a flavoring agent.[1][2] Like any xenobiotic, its metabolic pathway dictates its clearance, biological activity, and potential for toxicity. Traditional metabolic studies often struggle to differentiate between the administered compound's metabolites and the vast pool of structurally similar endogenous molecules. Stable isotope labeling offers an elegant solution to this challenge.[3][4] By replacing one or more atoms in the this compound molecule with a heavier, non-radioactive isotope (e.g., Deuterium ²H or Carbon-13 ¹³C), we create a chemical tracer. This labeled compound is chemically identical to the parent molecule in its biological behavior but is easily distinguishable by mass spectrometry (MS).[5] This allows for the unambiguous identification of all metabolites derived from the parent compound, providing a clear and complete picture of its biotransformation.[6]

Why Deuterium Labeling?

For this application, we focus on deuterium (²H) labeling. The choice of isotope is a critical experimental decision:

  • Carbon-13 (¹³C): Often considered the "gold standard" as the C-¹³C bond is strong, minimizing the risk of the label being lost during metabolism. However, the synthesis of ¹³C-labeled compounds can be complex and costly.[7]

  • Deuterium (²H): Deuterated starting materials are often more readily available and synthetically versatile.[] The key consideration is the placement of the deuterium atoms. They must be positioned on a part of the molecule that is not expected to undergo metabolic cleavage or exchange, ensuring the label is retained throughout the biotransformation process. The C-²H bond is slightly stronger than the C-¹H bond, which can sometimes lead to a "kinetic isotope effect" (KIE), where the labeled compound metabolizes slower. However, for tracer studies, this effect is often negligible or can itself provide mechanistic insights.

In our proposed synthesis, we will introduce two deuterium atoms at the C5 position, adjacent to the secondary alcohol, a site not typically susceptible to cleavage.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is essential for method development.

PropertyValueSource
Molecular Formula C₈H₁₆O[1]
Molecular Weight 128.21 g/mol [1]
Boiling Point 175.0 - 176.0 °C @ 760 mmHg[9]
logP (o/w) ~2.5[9]
Water Solubility Insoluble[1]
Appearance Clear light yellow liquid[1]

Experimental Workflow Overview

The process of conducting a stable isotope-labeled metabolic study can be broken down into four key stages. This workflow is designed to ensure data integrity and traceability from synthesis to final analysis.

G cluster_synthesis Synthesis & Purification cluster_metabolism Metabolic Incubation cluster_analysis Analysis & Interpretation A 1. Synthesis of [5,5-²H₂]-2-Octen-4-ol B 2. Purification & QC (NMR, HRMS) A->B C 3. In Vitro Incubation (Human Liver Microsomes) B->C D 4. Reaction Quenching & Sample Extraction C->D E 5. LC-MS/MS Analysis D->E F 6. Metabolite Identification (Mass Shift) E->F G 7. Pathway Elucidation F->G G cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) parent [5,5-²H₂]-2-Octen-4-ol (m/z 131.15 [M+H]⁺) met1 Oxidation [5,5-²H₂]-2-Octen-4-one (m/z 129.13 [M+H]⁺) parent->met1 CYP Enzymes met2 Epoxidation [5,5-²H₂]-2,3-epoxyoctan-4-ol (m/z 147.14 [M+H]⁺) parent->met2 CYP Enzymes met3 Glucuronidation Glucuronide Conjugate (m/z 307.18 [M+H]⁺) parent->met3 UGT Enzymes

Sources

Application Note: High-Sensitivity Headspace Analysis of 2-Octen-4-ol in Plant Volatiles using SPME-GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the qualitative and quantitative analysis of 2-octen-4-ol, a significant semiochemical in plant-insect and plant-pathogen interactions, from plant tissue headspace. We present a detailed protocol employing Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is designed for researchers in chemical ecology, plant sciences, and drug development, emphasizing methodological rationale, validation, and practical insights to ensure data integrity and reproducibility.

Introduction: The Significance of this compound

This compound is an eight-carbon volatile organic compound (VOC) often associated with fungal species and detected in the aroma profile of various plants. Its presence can be an indicator of fungal pathogenesis or symbiotic relationships. As a C8-alcohol, it plays a crucial role in chemical signaling, influencing insect behavior and mediating plant defense mechanisms. Accurate and sensitive detection of this compound from the plant's volatile emissions is therefore critical for understanding these complex ecological interactions. Headspace analysis is the preferred method as it samples the biologically relevant gaseous phase of volatiles with minimal disturbance to the plant matrix.[1][2][3]

The Analytical Challenge & Chosen Approach

The primary challenge in analyzing this compound from plant headspace is its potential for low concentration amidst a complex matrix of other VOCs.[2] Furthermore, as a polar alcohol, it can be challenging to analyze by gas chromatography without derivatization, though direct analysis is possible with the appropriate column selection.[4] To address these challenges, this protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME), a solvent-free, sensitive, and versatile sample preparation technique.[5][6] SPME concentrates analytes from the headspace onto a coated fiber, enhancing detection limits when coupled with the high separation efficiency and definitive identification capabilities of Gas Chromatography-Mass Spectrometry (GC-MS).[5][7]

Chemical Properties of this compound:

A foundational understanding of the analyte's chemical properties is crucial for method development.

PropertyValueSource
Molecular Formula C₈H₁₆O[8]
Molecular Weight 128.21 g/mol [8][9]
Boiling Point 175-176 °C at 760 mmHg[10][11][12]
Vapor Pressure 0.362 mmHg at 25 °C (est.)[10][12]
logP (o/w) 2.114 - 2.518 (est.)[9][10][12]
Solubility in Water 2143 mg/L at 25 °C (est.)[10][12]
Kovats Retention Index Standard non-polar: 866[8]

The moderate boiling point and vapor pressure of this compound make it amenable to headspace analysis. Its polarity, indicated by its water solubility and logP, guides the selection of the SPME fiber coating.

Experimental Workflow: From Sample to Signal

The overall experimental process is a multi-stage workflow designed to ensure reproducibility and accuracy. Each stage has critical parameters that must be optimized and controlled.

G cluster_prep Sample Preparation cluster_extraction Headspace SPME cluster_analysis GC-MS Analysis cluster_data Data Processing PlantSample Plant Tissue (e.g., leaf, flower) Vial Headspace Vial PlantSample->Vial Weigh & Place Equilibration Incubation & Equilibration Vial->Equilibration Fiber Expose SPME Fiber Equilibration->Fiber Desorption Thermal Desorption in GC Inlet Fiber->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometry Detection Separation->Detection Identification Compound ID (Library Match, RI) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

Caption: HS-SPME-GC-MS workflow for this compound analysis.

Detailed Protocols & Methodologies

This section provides the step-by-step protocols. The causality behind key choices is explained to allow for adaptation to specific research needs.

PART A: Sample Preparation and Headspace Generation
  • Sample Collection: Excise a standardized amount of plant tissue (e.g., 1.0 g of leaf tissue). Standardization is critical for comparative quantitative analysis. The tissue should be minimally damaged to avoid inducing stress-related volatile emissions that are not representative of the baseline state.

  • Vial Selection: Place the plant material into a 20 mL clear glass headspace vial.

  • Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap. This ensures a closed system, allowing volatiles to accumulate in the headspace.

  • Internal Standard (Optional but Recommended for Quantification): For accurate quantification, spiking the sample with a known concentration of an internal standard (e.g., 3-octanol or a deuterated analog of the analyte) is recommended. This corrects for variations in fiber performance and injection volume.[7]

PART B: HS-SPME Protocol

The choice of SPME fiber and extraction parameters are the most critical variables for method optimization.

  • Fiber Selection: For a semi-polar compound like this compound, a mixed-phase fiber is recommended to efficiently trap it and other potential volatiles of interest. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is an excellent starting point due to its broad analyte polarity range.[13][14]

  • Fiber Conditioning: Before first use, and briefly before each analysis, condition the SPME fiber according to the manufacturer's instructions (e.g., heating in the GC inlet at 250-270 °C for 30-60 min) to remove contaminants.[13]

  • Incubation and Equilibration: Place the sealed vial in a heating block or the autosampler's incubator set to a specific temperature.

    • Rationale: Heating the sample increases the vapor pressure of the analytes, driving them from the plant matrix into the headspace and increasing the concentration available for extraction.[3][15]

    • Recommended Temperature: Start optimization at 45-60 °C. Higher temperatures can induce thermal degradation of the sample or generate artifacts.

    • Equilibration Time: Allow the sample to equilibrate at the set temperature for 10-20 minutes before exposing the fiber.[16]

  • SPME Fiber Exposure:

    • Insert the SPME fiber holder through the vial septum and expose the fiber to the headspace (not touching the plant material).

    • Extraction Time: An extraction time of 30-60 minutes is typically sufficient. This parameter should be optimized; longer times increase analyte recovery up to the point of equilibrium.[17]

  • Fiber Retraction: After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port for analysis.

PART C: GC-MS Analysis Protocol

The following parameters are a robust starting point for a standard GC-MS system.

ParameterRecommended SettingRationale
Injector Splitless mode, 250 °CEnsures the complete and rapid thermal desorption of analytes from the SPME fiber onto the GC column, maximizing sensitivity.[17]
SPME Desorption Time 2-5 minutesSufficient time to ensure complete transfer of this compound from the fiber.
GC Column Mid-polar (e.g., DB-WAX, VF-WAX) or low-polar (e.g., DB-5ms)A polar "WAX" column is often preferred for alcohols to achieve better peak shape without derivatization.[4] However, a standard DB-5ms can also be used and is often found in general-purpose labs.
Carrier Gas Helium, 1.0-1.2 mL/min constant flowInert carrier gas providing good chromatographic efficiency.
Oven Program 40 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 minA starting point for separating a broad range of plant volatiles. This program should be optimized to ensure baseline resolution of this compound from isomeric or isobaric interferences.
MS Transfer Line 250 °CPrevents condensation of analytes before entering the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.
Mass Scan Range m/z 35-350A typical range that will encompass the molecular ion and characteristic fragments of this compound and other common plant volatiles.

Data Analysis and Validation

Compound Identification

A two-factor authentication approach provides confident identification:

  • Mass Spectrum Matching: Compare the acquired mass spectrum of the chromatographic peak with a reference library (e.g., NIST, Wiley). Key fragments for this compound should be present.

  • Retention Index (RI): Compare the experimental retention index of the peak with published values on the same or similar column phases. This helps to distinguish between isomers that may have similar mass spectra.[4]

Method Validation

For quantitative applications, the method must be validated to ensure trustworthiness.[18]

  • Linearity: Prepare a calibration curve by spiking a blank matrix (e.g., an empty vial or a vial with a non-emitting substrate) with known concentrations of a certified this compound standard. Analyze using the developed HS-SPME-GC-MS method. A linear range with a correlation coefficient (R²) > 0.99 is desired.

  • Limits of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, typically based on the signal-to-noise ratio (S/N > 3 for LOD, S/N > 10 for LOQ).

  • Accuracy and Precision: Assess accuracy through recovery studies in a representative plant matrix.[19] Precision (repeatability) is determined by calculating the relative standard deviation (RSD) of replicate measurements.[19]

The Question of Derivatization

For most alcohols, derivatization (e.g., silylation) is a technique used to improve peak shape and thermal stability in GC analysis.[20]

G cluster_decision Derivatization Decision Logic Decision Poor Peak Shape or Low Sensitivity? Derivatize Consider Derivatization (e.g., Silylation) Decision->Derivatize Yes NoDeriv Direct Analysis is Sufficient Decision->NoDeriv No

Caption: Decision logic for using derivatization for alcohol analysis.

  • When to Consider It: If you observe significant peak tailing for this compound, which can occur on non-polar columns or with an un-optimized system, derivatization with an agent like BSTFA can improve chromatography.[4] It can also sometimes lower the limit of detection.[4]

  • When to Avoid It: Derivatization adds extra steps to sample preparation, increasing the potential for error and sample loss. It can also be sensitive to water, which is often present in biological samples. For routine analysis of this compound, direct injection on a suitable polar column is often sufficient and more efficient.[4]

Conclusion

This application note details a robust and sensitive HS-SPME-GC-MS method for the analysis of this compound from plant volatile emissions. By carefully selecting the SPME fiber and optimizing extraction and chromatographic parameters, researchers can achieve reliable identification and quantification of this key semiochemical. The provided protocols and rationale serve as a comprehensive starting point, empowering scientists to adapt and validate the methodology for their specific plant systems and research questions, ultimately contributing to a deeper understanding of chemical ecology and natural product discovery.

References

  • Chemical Properties of this compound (CAS 4798-61-2). Cheméo.
  • HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual M
  • This compound, 4798-61-2. The Good Scents Company.
  • This compound, (2E)- | C8H16O. PubChem.
  • Determination of Plant Volatiles Using Solid Phase Microextraction GC−MS.
  • (E)-2-octen-4-ol (Cas 20125-81-9). Parchem.
  • Optimization of headspace solid phase microextraction for the analysis of microbial volatile organic compounds emitted by fungi: Application to historical objects. Sigma-Aldrich.
  • Optimization of headspace solid phase microextraction for the analysis of microbial volatile organic compounds emitted by fungi: Application to historical objects.
  • (E)-2-octen-4-ol, 20125-81-9. The Good Scents Company.
  • Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA?
  • Determination of Plant Volatiles Using Solid Phase Microextraction GC–MS. Sci-Hub.
  • What Is Derivatiz
  • The Use of Derivatization Reagents for Gas Chrom
  • Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study.MDPI.
  • Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chrom
  • Development and validation of an innovative headspace collection technique: volatile organic compound patterns emitted by different developmental stages of Halyomorpha halys.Semantic Scholar.
  • Development and validation of an innovative headspace collection technique: volatile organic compound patterns emitted by different developmental stages of Halyomorpha halys.Frontiers.
  • SPME for GC Analysis. Sigma-Aldrich.
  • GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES APPLIED TO LEWISITE 1 DUE TO THE INCREASED INSTABILITY OF SOME ETHERS.University POLITEHNICA of Bucharest.
  • Validation of a headspace trap gas chromatography and mass spectrometry method for the quantitative analysis of volatile compounds
  • Development and Validation of Two Methods to Quantify Volatile Acids (C2-C6) by GC/FID: Headspace (Automatic and Manual) and Liquid-Liquid Extraction (LLE).SciRP.org.
  • Optimization of the determination of volatile organic compounds in plant tissue and soil samples.
  • Validation of an Analytical Method by Headspace Gas Chromatography with Flame Ionization and Evaluation of Matrix Effect of Volatile Compounds in C
  • Optimized method for analyzing volatile compounds in edible yeast using headspace SPME-GC-MS.
  • Environmental Volatiles using a Headspace-GC/MSD Analyzer.Agilent.
  • Optimisation of SPME Arrow GC/MS method for determination of wine vol
  • Tackling Vol
  • Qualifying Garlic Vol
  • Quantitative analysis of headspace volatile compounds using comprehensive two-dimensional gas chrom
  • Using Headspace Gas Chromatography–Mass Spectrometry to Investigate the Volatile Terpenoids Released from the Liquidambar formosana Leaf and Its Essential Oil.MDPI.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Octen-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to enhancing the yield and purity of 2-Octen-4-ol synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges in your synthetic workflow.

Introduction to this compound Synthesis

This compound is a valuable secondary allylic alcohol with applications in the flavor and fragrance industry, as well as a potential chiral building block in organic synthesis.[1][2][3] The primary synthetic routes to this compound involve either the nucleophilic addition of a Grignard reagent to an α,β-unsaturated aldehyde or the selective reduction of the corresponding α,β-unsaturated ketone. Both methods present unique challenges that can impact the final yield and purity of the desired product. This guide will explore these challenges and provide robust solutions to optimize your synthetic outcomes.

Part 1: Troubleshooting Guide & FAQs for this compound Synthesis

This section addresses common issues encountered during the synthesis of this compound, providing explanations grounded in chemical principles and offering actionable solutions.

Route 1: Grignard Reaction of Butylmagnesium Bromide with Crotonaldehyde

The reaction of a butyl Grignard reagent with crotonaldehyde is a direct method to form the carbon skeleton of this compound. However, this reaction is often plagued by side reactions that can significantly lower the yield of the desired 1,2-addition product.

Frequently Asked Questions (FAQs):

Q1: My Grignard reaction yield for this compound is consistently low. What are the most likely causes?

A1: Low yields in the Grignard synthesis of this compound can stem from several factors:

  • Moisture Contamination: Grignard reagents are potent bases and will readily react with any protic source, such as water, which will quench the reagent and reduce the amount available for reaction with the aldehyde.[4] Ensure all glassware is flame-dried or oven-dried before use and that all solvents are anhydrous.[5]

  • 1,4-Conjugate Addition: A significant side reaction is the 1,4-addition of the Grignard reagent to the β-carbon of the α,β-unsaturated aldehyde, leading to the formation of a saturated ketone after workup.

  • Wurtz Coupling: The Grignard reagent can couple with the starting butyl bromide, resulting in the formation of octane as a byproduct.[5]

  • Enolization of the Aldehyde: The Grignard reagent can act as a base and deprotonate the α-carbon of the aldehyde, leading to the formation of an enolate and consumption of the reagent.[4]

  • Impure Magnesium: The presence of an oxide layer on the magnesium turnings can hinder the formation of the Grignard reagent.[5]

Q2: I am observing a significant amount of a saturated ketone in my product mixture. How can I favor the desired 1,2-addition over 1,4-addition?

A2: Favoring 1,2-addition over 1,4-addition is a common challenge when using Grignard reagents with α,β-unsaturated carbonyls. Here are some strategies:

  • Lower Reaction Temperature: Conducting the reaction at low temperatures (e.g., -78 °C) generally favors the kinetically controlled 1,2-addition product.

  • Use of Cerium(III) Chloride (Luche-type conditions for Grignard): While more commonly associated with borohydride reductions, the addition of anhydrous CeCl₃ can enhance the electrophilicity of the carbonyl carbon, promoting 1,2-addition. The cerium ion coordinates to the carbonyl oxygen, making it a harder electrophile, which favors attack by the "hard" Grignard reagent at the carbonyl carbon.[6][7]

  • Solvent Choice: The choice of solvent can influence the reactivity of the Grignard reagent. While THF is a common solvent, diethyl ether can sometimes favor 1,2-addition.[5]

Q3: My Grignard reaction is difficult to initiate. What can I do?

A3: Initiation of a Grignard reaction can be sluggish. Here are some techniques to start the reaction:

  • Activation of Magnesium: Gently crush the magnesium turnings under an inert atmosphere to expose a fresh surface.

  • Use of an Initiator: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. These will react with the magnesium to clean the surface and generate a small amount of reactive species that can initiate the reaction.[4][5]

  • Local Heating: Gently warming a small spot of the reaction flask with a heat gun can sometimes initiate the reaction. Once initiated, the exothermic reaction should sustain itself.

Troubleshooting Workflow for Grignard Synthesis

Caption: Troubleshooting workflow for the Grignard synthesis of this compound.

Route 2: Selective Reduction of 2-Octen-4-one

An alternative and often more selective route to this compound is the 1,2-reduction of the corresponding α,β-unsaturated ketone, 2-octen-4-one. The key challenge here is to selectively reduce the carbonyl group without affecting the carbon-carbon double bond.

Frequently Asked Questions (FAQs):

Q1: I tried reducing 2-octen-4-one with sodium borohydride (NaBH₄) and got a mixture of products, including the saturated alcohol. How can I improve the selectivity for this compound?

A1: Standard sodium borohydride reduction of α,β-unsaturated ketones can lead to a mixture of 1,2- and 1,4-reduction products. To achieve high selectivity for the allylic alcohol, the Luche reduction is the method of choice.[6][7][8] This reaction employs sodium borohydride in the presence of a lanthanide salt, most commonly cerium(III) chloride (CeCl₃), in a protic solvent like methanol.[6][7]

The mechanism involves the formation of a "harder" reducing agent, a methoxyborohydride, in situ. The cerium ion also activates the carbonyl group by coordinating to the oxygen, making it a harder electrophile. This combination strongly favors the 1,2-hydride attack on the carbonyl carbon.[7]

Q2: What are the critical parameters for a successful Luche reduction?

A2: For optimal results in a Luche reduction, consider the following:

  • Solvent: Methanol is the most common and effective solvent.

  • Cerium Salt: Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) is typically used and is often effective without needing to be rigorously dried.

  • Temperature: The reaction is usually carried out at room temperature or slightly below (0 °C).

  • Stoichiometry: A slight excess of both NaBH₄ and CeCl₃ is generally used.

Q3: Can I use other reducing agents for the selective 1,2-reduction of 2-octen-4-one?

A3: Yes, other reagents can be used, although the Luche reduction is often the most practical and efficient. Some alternatives include:

  • Diisobutylaluminium hydride (DIBAL-H): At low temperatures (e.g., -78 °C), DIBAL-H can selectively reduce the carbonyl group. However, careful control of stoichiometry and temperature is crucial to avoid over-reduction or reduction of the double bond.

  • Copper Hydride Reagents: Asymmetric copper hydride chemistry has been developed for the enantioselective 1,2-reduction of α,β-unsaturated ketones.[9][10] This is a more advanced method suitable for synthesizing chiral this compound.

Troubleshooting Workflow for Selective Reduction

CH3CH=CHCHO + CH3CH2CH2CH2MgBr --(1) Et2O, 0°C--> --(2) H3O+--> CH3CH=CHCH(OH)CH2CH2CH2CH3

CH3CH=CHCOCH2CH2CH2CH3 --(NaBH4, CeCl3·7H2O, MeOH, 0°C)--> CH3CH=CHCH(OH)CH2CH2CH2CH3

Caption: Competing pathways in the Grignard reaction with crotonaldehyde.

Luche Reduction Mechanism

The Luche reduction proceeds via a highly selective mechanism that favors the formation of the allylic alcohol.

G cluster_1 Luche Reduction Workflow A 2-Octen-4-one C Activated Carbonyl Complex A->C B CeCl3 in MeOH B->C F Selective 1,2-Hydride Attack C->F D NaBH4 E [BHn(OMe)4-n]- D->E Methanolysis E->F G This compound F->G

Caption: Simplified workflow of the Luche reduction.

References

  • Moser, R., Bošković, Ž. V., Crowe, C. S., & Lipshutz, B. H. (2010). CuH-Catalyzed Enantioselective 1,2-Reductions of α,β-Unsaturated Ketones. Journal of the American Chemical Society, 132(23), 7852–7853. [Link]

  • Wang, R., Tang, Y., Xu, M., Meng, C., & Li, F. (2018). Chemoselective Reduction of α,β-Unsaturated Ketones to Allylic Alcohols under Catalyst-Free Conditions. Organic Chemistry Frontiers, 5(15), 2274-2281. [Link]

  • Moser, R., Bošković, Ž. V., Crowe, C. S., & Lipshutz, B. H. (2010). CuH-Catalyzed Enantioselective 1,2-Reductions of α,β-Unsaturated Ketones. Organic Syntheses. [Link]

  • Jung, J. C., & Park, O. S. (1995). Selective Reduction of α,β-Unsaturated Aldehydes and Ketones to Allylic Alcohols with Diisobutylalkoxyalanes. Bulletin of the Korean Chemical Society, 16(12), 1164-1165. [Link]

  • Grokipedia. (n.d.). Luche reduction. Retrieved from [Link]

  • Wikipedia. (2023). Luche reduction. [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]

  • Open Library Publishing Platform. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]

  • Organic Chemistry Portal. (n.d.). 1,2-Reduction of α,β-unsaturated compounds. [Link]

  • Name-Reaction.com. (n.d.). Luche reduction. [Link]

  • PubChem. (n.d.). This compound, (2E)-. [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • YouTube. (2020). Reduction Reactions with NaBH4 and LAH. [Link]

  • Organic Chemistry Portal. (n.d.). Luche Reduction. [Link]

  • ResearchGate. (2020). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. [Link]

  • PubMed Central. (2020). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. [Link]

  • The Royal Society of Chemistry. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. [Link]

  • The Good Scents Company. (n.d.). (E)-2-octen-4-ol. [Link]

  • The Good Scents Company. (n.d.). 2-octen-4-one. [Link]

  • The Good Scents Company. (n.d.). This compound. [Link]

  • Google Patents. (n.d.).
  • DSpace@MIT. (2016). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. [Link]

  • PubMed Central. (2020). Empowering alcohols as carbonyl surrogates for Grignard-type reactions. [Link]

  • Homework.Study.com. (n.d.). Will someone please draw out the Addition of butylmagnesium Grignard to aldehydes and ketones mechanism. [Link]

  • Brainly. (2023). A Grignard reaction of n-butylmagnesium bromide with acetone would produce. [Link]

  • ResearchGate. (2015). Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine. [Link]

  • ResearchGate. (2004). Synthesis of (S)-(+)-2-Methyl-4-octanol: Male-specific compound released by sugarcane weevil Sphenophorus levis (Coleoptera: Curculionidae). [Link]

  • ACS Publications. (2021). Dynamic Thiol–ene Polymer Networks Enabled by Bifunctional Silyl Ether Exchange. [Link]

  • ResearchGate. (2015). Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. [Link]

  • ElectronicsAndBooks. (n.d.). The Reducing Action of Primary Grignard Reagents. [Link]

  • Chemistry LibreTexts. (2023). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]

  • Homework.Study.com. (n.d.). The reaction of sec-butylmagnesium bromide with formaldehyde followed by hydrolysis yields? [Link]

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Overcoming co-elution in 2-Octen-4-ol gas chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for resolving co-elution issues involving 2-Octen-4-ol in gas chromatography (GC). Co-elution, where two or more compounds elute from the chromatographic column at the same time, is a critical challenge that undermines the accuracy of both identification and quantification.[1][2] this compound, a volatile unsaturated alcohol with a chiral center, is present in various natural products and industrial applications, making its accurate analysis essential.[3][4][5] This guide provides a structured approach, from initial diagnosis to advanced resolution strategies, to ensure you can achieve robust and reliable separation.

FAQs: First-Line Troubleshooting

This section addresses the most immediate questions researchers face when suspecting a co-elution problem with this compound.

Q1: How can I confirm I have a co-elution problem and not just a broad peak?

A1: Distinguishing between poor peak shape and true co-elution is the first critical step.[2] Here’s how to diagnose the issue:

  • Visual Inspection: A perfectly co-eluting peak might look symmetrical, but often you'll see subtle signs like a small shoulder on the peak or slight fronting/tailing that is not typical for your system.[2] A shoulder is a sharp discontinuity, unlike a gradual tail, and strongly suggests a hidden peak.[2]

  • Mass Spectrometry (GC-MS) Analysis: If you are using a mass spectrometer, this is your most powerful diagnostic tool.

    • Check Mass Spectra Across the Peak: Acquire multiple mass spectra from the upslope, apex, and downslope of the suspect peak. If the peak is pure, the spectra should be identical. If they differ, it confirms the presence of multiple compounds.[1][2]

    • Use Extracted Ion Chromatograms (EICs): If you know the mass of a potential co-eluting compound, you can plot an EIC for a unique ion of that compound. If a peak appears at the same retention time as your this compound, you have confirmed co-elution. This is a key advantage of mass spectrometry.[6]

Q2: What are the most likely compounds to co-elute with this compound?

A2: Co-elution is most likely with compounds of similar polarity and boiling point. For this compound (Boiling Point: ~175-176°C), potential interferents include:

  • Other C8 isomers: Alcohols, ketones, or aldehydes with the same carbon number.

  • Structurally similar compounds: Other unsaturated alcohols.

  • Matrix components: In complex samples like essential oils or environmental extracts, a wide variety of compounds could potentially interfere.

  • Enantiomers: this compound has a chiral center, meaning it exists as two non-superimposable mirror images (enantiomers).[7] These will perfectly co-elute on a standard, non-chiral GC column. If your goal is to separate these, a specialized chiral column is mandatory.

Q3: I've confirmed co-elution. What is the simplest thing I should try first?

A3: The first and simplest approach is to modify your oven temperature program. This manipulates the retention factor (k') and can often resolve less challenging co-elutions without changing hardware.[8]

  • Decrease the Initial Temperature: Lowering the starting temperature of your oven program increases retention for volatile compounds, which can improve separation of early-eluting peaks.[9]

  • Reduce the Ramp Rate: A slower temperature ramp (e.g., from 10°C/min to 5°C/min) gives analytes more time to interact with the stationary phase, which can significantly improve resolution, though it will increase the total run time.[8]

If these simple adjustments do not provide adequate resolution, you will need to proceed to the more advanced troubleshooting guides below.

In-Depth Troubleshooting Guides

When simple temperature adjustments fail, a more systematic approach based on the principles of chromatographic resolution is required. The resolution equation shows that separation is governed by three key factors: Efficiency (N), Retention Factor (k'), and Selectivity (α).[1][2][10]

Logical Troubleshooting Workflow

The following diagram outlines the decision-making process for systematically tackling a co-elution problem.

G cluster_0 Phase 1: Diagnosis & Initial Steps cluster_1 Phase 2: Advanced Method Development start Suspected Co-elution of this compound confirm Confirm with GC-MS? (Varying Spectra / EIC) start->confirm adjust_temp Adjust Oven Program (Lower initial temp, slower ramp) confirm->adjust_temp Yes resolved1 Problem Resolved? adjust_temp->resolved1 chiral Is this a Chiral Separation? (Enantiomer Co-elution) resolved1->chiral No end_node Analysis Complete resolved1->end_node Yes change_phase Guide 1: Change Stationary Phase (Alter Selectivity, α) derivatize Guide 2: Derivatization (Modify Analyte Polarity) change_phase->derivatize Still not resolved resolved2 Problem Resolved? derivatize->resolved2 chiral->change_phase No chiral_col Guide 3: Use Chiral Column (e.g., Cyclodextrin-based) chiral->chiral_col Yes chiral_col->resolved2 resolved2->end_node Yes fail_node Consult Advanced Support (e.g., GCxGC, Method Redevelopment) resolved2->fail_node No

Caption: A step-by-step workflow for troubleshooting co-elution.

Guide 1: Changing Selectivity by Stationary Phase Selection

If temperature programming is insufficient, the issue is likely a problem of selectivity (α), meaning the column chemistry cannot differentiate between the two molecules.[1][2] The most effective way to alter selectivity is to change the stationary phase.[10][11]

Causality: The principle "like dissolves like" governs retention in GC. This compound is a polar molecule due to its hydroxyl (-OH) group. If it co-elutes with another compound on a non-polar column (like a DB-5 or HP-5ms), it's because their boiling points are too similar. Switching to a polar stationary phase introduces different intermolecular interactions (e.g., hydrogen bonding), which will alter the elution order based on polarity rather than just boiling point.

Recommended Stationary Phases for Alcohols
Stationary Phase TypePolarityMechanism of SeparationRecommended For
5% Phenyl Polysiloxane (e.g., DB-5, Rxi-5ms)Low-PolarityPrimarily boiling pointGeneral purpose, but may struggle with polar isomers.
6% Cyanopropylphenyl (e.g., DB-624, Rtx-624)Mid-PolarityDipole-dipole interactionsExcellent for volatile organic compounds (VOCs), including alcohols. Good first choice for a more polar column.[12]
Polyethylene Glycol (PEG) (e.g., DB-WAX, Rtx-WAX)High-PolarityHydrogen bondingThe gold standard for alcohol analysis due to strong interaction with the -OH group.[11][12] This phase will strongly retain this compound and likely separate it from less polar co-eluents.
Experimental Protocol: Column Change and Method Re-validation
  • Select a New Column: Based on the table above, select a mid- or high-polarity column (a WAX-type column is highly recommended).[12]

  • Install the Column: Following manufacturer guidelines, install the new column. Be sure to make clean, 90° cuts on the column ends to prevent peak tailing and splitting.[13]

  • Condition the Column: Condition the column according to the manufacturer's temperature program to remove any contaminants and ensure a stable baseline.

  • Initial Test Run: Inject a standard of this compound to determine its new retention time. Use a simple starting oven program (e.g., 50°C hold for 2 min, then ramp 10°C/min to 240°C).

  • Inject Sample and Evaluate: Inject your sample and analyze the chromatogram. The co-elution should be resolved or significantly changed.

  • Re-optimize: Fine-tune the temperature program on the new column to optimize the separation and analysis time.

Guide 2: Advanced Techniques - Derivatization

If changing the column is not an option or does not fully resolve the issue, you can chemically modify the this compound molecule itself through derivatization.[14][15]

Causality: Derivatization replaces the active hydrogen on the alcohol's hydroxyl group with a non-polar, bulky group (e.g., a trimethylsilyl or TMS group).[14][16] This has two major benefits:

  • Reduces Polarity: The highly polar -OH group is masked, making the molecule less polar and more volatile.[14] This significantly changes its retention characteristics.

  • Increases Molecular Weight: The addition of the derivatizing group increases the mass of the analyte, which can be useful for shifting its retention time and for mass spectral confirmation.

The most common derivatization for alcohols is silylation .

G Silylation of this compound using BSTFA cluster_0 cluster_1 This compound This compound (Analyte) R-OH TMS-Derivative TMS-Derivative (Volatile) R-O-Si(CH3)3 This compound->TMS-Derivative Reaction (Heat) BSTFA BSTFA (Reagent) (CF3CON(Si(CH3)3)2) BSTFA->TMS-Derivative Byproduct Byproduct BSTFA->Byproduct

Caption: Silylation reaction to increase analyte volatility.

Experimental Protocol: Silylation of this compound

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[16]

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile).

Procedure:

  • Prepare Sample: Evaporate your sample extract to dryness under a gentle stream of nitrogen. It is critical to remove all water and protic solvents, as they will consume the derivatization reagent.[17]

  • Add Reagents: To the dry residue in a sealed vial, add 50 µL of anhydrous solvent and 50 µL of BSTFA + 1% TMCS.

  • React: Tightly cap the vial and heat at 60-70°C for 30 minutes. Reaction times and temperatures may need optimization.[16]

  • Cool and Inject: Cool the vial to room temperature. Inject 1 µL of the derivatized sample into the GC-MS.

  • Analysis: The derivatized this compound will now have a different retention time and a different mass spectrum, which should resolve it from the original interfering compound.

    • Note: When analyzing silylated compounds, avoid using WAX columns, as the stationary phase can react with the derivatization reagent or the derivatized analyte.[14] A low- to mid-polarity column is recommended.

Guide 3: Resolving Enantiomers with Chiral Chromatography

Causality: Enantiomers have identical physical properties (e.g., boiling point, polarity) and cannot be separated on standard achiral GC columns.[7] To resolve them, you must use a chiral stationary phase (CSP). These phases are typically based on cyclodextrins, which are chiral macromolecules that form transient, diastereomeric complexes with the enantiomers, leading to different retention times.[18][19]

G cluster_0 Achiral Column cluster_1 Chiral Column cluster_2 Input: Enantiomer Mixture cluster_3 Output: Co-elution cluster_4 Output: Separation achiral_col Standard Stationary Phase R_out1 achiral_col->R_out1 S_out1 achiral_col->S_out1 p1 p2 chiral_col Cyclodextrin Stationary Phase R_out2 chiral_col->R_out2 S_out2 chiral_col->S_out2 p3 p4 R_in R-Enantiomer R_in->achiral_col R_in->chiral_col S_in S-Enantiomer S_in->achiral_col S_in->chiral_col

Caption: Chiral vs. Achiral column separation mechanism.

Experimental Protocol: Chiral Analysis
  • Column Selection: Select a cyclodextrin-based chiral column. Derivatized β-cyclodextrins are commonly used for essential oil components and related compounds.[7]

  • Method Setup: Install the chiral column. Chiral separations are often highly sensitive to temperature.

    • Use a slow oven ramp (e.g., 1-2°C/min).

    • Use hydrogen as a carrier gas if possible, as its high optimal linear velocity can improve separation efficiency.[18]

  • Injection and Analysis: Inject your sample. The two enantiomers of this compound should now appear as two separate, resolved peaks.

  • Confirmation: If authentic standards for the R- and S-enantiomers are available, inject them to confirm the identity of each peak.

References

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

  • Polite, L. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks. Axion Labs via YouTube. [Link]

  • The Good Scents Company. (n.d.). (E)-2-octen-4-ol. TGSC Information System. [Link]

  • The Good Scents Company. (n.d.). This compound. TGSC Information System. [Link]

  • Phenomenex. (n.d.). Types of stationary phases in gas chromatography. Phenomenex. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound, (2E)-. PubChem Compound Database. [Link]

  • NIST. (n.d.). This compound, (E)-. NIST Chemistry WebBook. [Link]

  • Agilent Technologies. (n.d.). Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS. Agilent. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Phenomenex. [Link]

  • PharmaGuru. (n.d.). Best GC Columns for Alcohol Analysis: Methanol, Ethanol, Propanol & More. PharmaGuru. [Link]

  • Oxford Academic. (2021). Optimized Method for Determination 57 Volatile Organic Compounds in Nitrogen Using GC × GC–FID. Journal of Chromatographic Science. [Link]

  • Soni, N. R. (2016). Improve GC separations with derivatization for selective response and detection in novel matrices. Journal of Environment and Life Sciences. [Link]

  • Ravisankar, P. (n.d.). DERIVATIZATION IN GAS CHROMATOGRAPHY (GC), HIGHPERFORMANCE LIQUID CHROMATOGRAPHY[HPLC]. Slideshare. [Link]

  • LCGC International. (2021). Practical GC: Selectivity Differences Resulting from Analytes Interacting with the Solvent and Stationary Phase. [Link]

  • Chromatography Forum. (2015). Co-elution problem for GC-MS. [Link]

  • AZ chrom s.r.o. (n.d.). Chiral Gas Chromatography. [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link]

  • Tompkins, D. (2020). Separations: GC General Elution Problem & Temperature Programming. YouTube. [Link]

  • Restek. (2021). Guide to GC Column Selection and Optimizing Separations. Restek Resource Hub. [Link]

  • PubMed Central. (n.d.). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. [Link]

  • MDPI. (n.d.). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. [Link]

  • Chemistry LibreTexts. (2022). 6.2: Fragmentation. [Link]

  • LCGC International. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. [Link]

  • LCGC International. (2013). Troubleshooting GC Columns and Detectors. [Link]

  • ResearchGate. (2018). Anyone has tips on how to optimize a GC-MS system for highly volatile compounds?. [Link]

  • YouTube. (2020). Mass spectrometry A-level Fragmentation of organic molecules. [Link]

  • YouTube. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. [Link]

  • Chromatography Problem Solving and Troubleshooting. (n.d.). Gas Chromatography Problem Solving and Troubleshooting. [Link]

Sources

Technical Support Center: Matrix Effects in the Analysis of 2-Octen-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-octen-4-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in their analytical experiments. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth, practical solutions to common challenges.

I. Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the analysis of this compound?

A1: Matrix effects refer to the alteration of the analytical signal of a target analyte due to the co-eluting components of the sample matrix.[1][2] In the context of analyzing this compound, a volatile organic compound often found in complex samples like food, beverages, and biological fluids, these effects can lead to either suppression or enhancement of the instrument's response.[2][3] This interference can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.[4][5]

The primary concern is that matrix components can interfere with the ionization process in mass spectrometry (MS) or interact with the analyte at the injection port in gas chromatography (GC).[2][6] For instance, in liquid chromatography-mass spectrometry (LC-MS), co-eluting compounds can compete with this compound for ionization, leading to a suppressed signal (ion suppression).[7][8] Conversely, in GC-MS, matrix components can sometimes protect the analyte from thermal degradation in the injector, leading to an enhanced signal.[9] Failure to account for these effects can result in erroneous quantification.

Q2: How can I determine if my analysis of this compound is affected by matrix effects?

A2: Several methods can be employed to assess the presence and extent of matrix effects. A common and effective technique is the post-extraction spike method .[4][10] This involves comparing the signal response of this compound in a pure solvent to the response of the same amount of analyte spiked into a blank sample matrix that has already undergone the extraction procedure. A significant difference between these two responses indicates the presence of matrix effects.

Another qualitative method, particularly for LC-MS, is the post-column infusion experiment .[4] In this setup, a constant flow of a this compound standard solution is infused into the mobile phase after the analytical column but before the MS detector. A blank matrix extract is then injected. Any fluctuation in the baseline signal of this compound as the matrix components elute indicates regions of ion suppression or enhancement.

Q3: What are the most common sources of matrix effects when analyzing this compound?

A3: The sources of matrix effects are highly dependent on the sample type. For food and beverage samples, common interfering compounds include sugars, fats, proteins, and other volatile organic compounds.[3] In biological matrices such as plasma or urine, endogenous components like phospholipids, salts, and proteins are major contributors to matrix effects, particularly ion suppression in LC-MS.[11][12] The complexity of these samples means that even with sample preparation, residual matrix components can co-elute with this compound and interfere with its analysis.[13]

II. Troubleshooting Guides

Issue 1: Inconsistent quantification of this compound across different sample batches.

This issue often points towards variable matrix effects between samples.

Troubleshooting Workflow

Caption: Workflow for troubleshooting inconsistent quantification.

Detailed Protocols

1. Matrix-Matched Calibration: This is a widely used technique to compensate for consistent matrix effects.[2][5]

  • Protocol:

    • Obtain a representative blank matrix (a sample of the same type that is free of this compound).

    • Prepare a series of calibration standards by spiking known concentrations of this compound into the blank matrix.

    • Process these matrix-matched standards using the same sample preparation procedure as the unknown samples.

    • Construct the calibration curve using the response of the matrix-matched standards.

    • Quantify the unknown samples against this curve.

  • Causality: By preparing standards in the matrix, the analyte and the standards experience similar matrix effects, leading to more accurate quantification.[1]

2. Standard Addition Method: This method is particularly useful when a blank matrix is unavailable or when matrix effects vary significantly between individual samples.[4]

  • Protocol:

    • Divide a single sample into several aliquots.

    • Spike each aliquot with a different, known amount of this compound (one aliquot should remain unspiked).

    • Analyze all aliquots and plot the instrument response against the concentration of the added standard.

    • The absolute value of the x-intercept of the resulting linear regression plot corresponds to the initial concentration of this compound in the sample.

  • Causality: This approach creates a unique calibration curve for each sample, inherently correcting for the specific matrix effects present in that sample.

Issue 2: Poor recovery and high signal suppression of this compound in biological samples.

Biological matrices are notoriously complex and often lead to significant ion suppression in LC-MS analysis.

Troubleshooting Workflow

Caption: Workflow for addressing poor recovery and ion suppression.

Detailed Protocols & Explanations

1. Enhanced Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[1][11]

  • Protein Precipitation (PPT): A simple and fast method, but often less clean.

    • Protocol: Add a water-miscible organic solvent (e.g., acetonitrile) to the sample in a 3:1 ratio. Vortex to mix and centrifuge to pellet the precipitated proteins. Analyze the supernatant.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[11]

    • Protocol: Adjust the pH of the sample to ensure this compound is in a neutral form. Add an immiscible organic solvent (e.g., methyl tert-butyl ether). Vortex vigorously and then centrifuge to separate the layers. Collect the organic layer containing the analyte.

  • Solid-Phase Extraction (SPE): Provides the most selective cleanup by utilizing specific sorbent chemistries to retain the analyte while washing away interferences.[11]

    • Protocol: Choose an appropriate SPE cartridge (e.g., a reversed-phase C18 sorbent). Condition the cartridge with methanol and then water. Load the sample. Wash the cartridge with a weak solvent to remove interferences. Elute this compound with a stronger organic solvent.

2. Chromatographic Optimization: If sample preparation alone is insufficient, modifying the chromatographic conditions can help separate this compound from the co-eluting matrix components.[14]

  • Strategy: Adjust the mobile phase gradient to increase the retention time of this compound, moving it away from the early-eluting, highly suppressing components like phospholipids.[12]

3. Stable Isotope Dilution Analysis (SIDA): This is considered the gold standard for correcting matrix effects.[15][16]

  • Principle: A known amount of a stable isotope-labeled version of this compound (e.g., deuterated this compound) is added to the sample at the very beginning of the sample preparation process.[17][18]

  • Causality: The stable isotope-labeled internal standard (SIL-IS) is chemically identical to the analyte and will therefore experience the exact same matrix effects and extraction losses.[16] By calculating the ratio of the analyte signal to the SIL-IS signal, these variations are effectively cancelled out, leading to highly accurate and precise quantification.[15]

Data Presentation: Comparison of Mitigation Strategies
Mitigation StrategyTypical Recovery (%)Ion Suppression (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation60-8040-60<15
Liquid-Liquid Extraction75-9520-40<10
Solid-Phase Extraction85-105<15<5
SIDA with SPE95-105(Corrected)<2

Note: These are representative values and will vary depending on the specific matrix and analytical conditions.

III. References

  • Chromatography Online. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]

  • LCGC International. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]

  • ResearchGate. (n.d.). Challenges and strategies of matrix effects using chromatography-mass spectrometry: An overview from research versus regulatory viewpoints. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]

  • OMICS Online. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]

  • LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. [Link]

  • National Institutes of Health (NIH). (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. [Link]

  • LCGC International. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. [Link]

  • LCGC International. (2014). Ion Suppression in LC–MS–MS — A Case Study. [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • ResearchGate. (2025). Elimination of matrix effects for headspace solid-phase microextraction of important volatile compounds in red wine using a novel coating. [Link]

  • Agilent. (2019). Oh, What a Mess! Dealing with Unwanted Matrix Effects. [Link]

  • Chromatography Online. (2022). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity?. [Link]

  • MDPI. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. [Link]

  • Lirias. (n.d.). Liquid chromatography tandem mass spectrometry in forensic toxicology: what about matrix effects?. [Link]

  • LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. [Link]

  • The Good Scents Company. (n.d.). (E)-2-octen-4-ol. [Link]

  • Technology Networks. (n.d.). Matrix enhancement effect: A blessing or curse for gas chromatography?. [Link]

  • National Institutes of Health (NIH). (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]

  • ResearchGate. (n.d.). Fig. 3 Results of method validation in different matrices with the.... [Link]

  • Flavor and Extract Manufacturers Association (FEMA). (n.d.). (E)-2-OCTEN-4-OL. [Link]

  • PubChem. (n.d.). This compound, (2E)-. [Link]

  • ResearchGate. (n.d.). Evaluation of the matrix effect on GC-MS with carrier gas containing ethylene glycol as an analyte protectant. [Link]

  • MDPI. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. [Link]

  • International Atomic Energy Agency (IAEA). (n.d.). ISOTOPE DILUTION ANALYSIS. [Link]

  • Technical University of Munich. (n.d.). Stable Isotope Dilution Assay. [Link]

  • ResearchGate. (2025). Method development and validation for analysis of phenolic compounds in fatty complex matrices using Enhanced Matrix Removal (EMR) lipid cleanup and UHPLC-QqQ-MS/MS. [Link]

  • Alcohol and Tobacco Tax and Trade Bureau (TTB). (n.d.). Abstract The Department of the Treasury's Alcohol and Tobacco Tax and Trade Bureau (TTB) is responsible for regulating the use o. [Link]

  • ResearchGate. (2025). (PDF) Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning. [Link]

  • National Institutes of Health (NIH). (2024). Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards. [Link]

  • PubMed. (n.d.). Development of a stable isotope dilution assay for the quantification of 5-methyl-(E)-2-hepten-4-one: application to hazelnut oils and hazelnuts. [Link]

  • PubMed. (2012). Development of stable isotope dilution assays for the simultaneous quantitation of biogenic amines and polyamines in foods by LC-MS/MS. [Link]

Sources

Technical Support Center: Optimization of GC-MS Parameters for 2-Octen-4-ol Detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-Octen-4-ol by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and solutions to common challenges encountered during method development and execution. We will explore the causality behind experimental choices to empower you to build robust and reliable analytical methods.

Introduction: The Challenge of Analyzing this compound

This compound (C₈H₁₆O) is a volatile organic compound (VOC) with a secondary alcohol functional group, making its analysis by GC-MS susceptible to specific challenges.[1][2] Its polarity can lead to interactions with active sites within the GC system, resulting in poor peak shape (tailing). Furthermore, as a relatively volatile compound, sample preparation techniques must be carefully selected to ensure efficient extraction and transfer to the instrument without analyte loss. This guide provides a structured approach to method optimization and troubleshooting.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the initial stages of method development for this compound.

Q1: What is the most effective sample preparation technique for analyzing this compound?

A1: The choice of sample preparation depends on the sample matrix and the required sensitivity.

  • For Complex Matrices (e.g., food, biological fluids): Headspace (HS) sampling is highly recommended.[3] Static headspace analysis involves heating the sample in a sealed vial to allow volatile compounds like this compound to partition into the gas phase above the sample.[4] An aliquot of this headspace is then injected, which minimizes matrix interference, reduces sample preparation time, and protects the GC inlet and column from non-volatile residues.[5][6]

  • For Higher Sensitivity: Solid-Phase Microextraction (SPME) coupled with headspace sampling (HS-SPME) can be employed. SPME uses a coated fiber to extract and concentrate analytes from the sample's headspace, significantly improving detection limits.[4][7] The selection of the SPME fiber coating is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatile compounds.[8]

  • For Cleaner Matrices (e.g., standard solutions): Direct liquid injection can be used, but care must be taken to avoid inlet contamination and potential peak shape issues.

Q2: Is derivatization necessary for the GC-MS analysis of this compound?

A2: While this compound can be analyzed directly, derivatization offers significant advantages, particularly for trace analysis.[9][10]

  • Without Derivatization: Direct analysis is possible, but the free hydroxyl group of the alcohol is prone to hydrogen bonding with active sites (exposed silanols) in the inlet liner and GC column. This can cause significant peak tailing and reduced sensitivity.[11] Using a highly inert system and a polar "wax" type column can mitigate these effects.[9]

  • With Derivatization: Derivatization chemically modifies the alcohol's hydroxyl group, making the resulting compound less polar, more volatile, and more thermally stable.[12][13] The most common method is silylation , which replaces the active hydrogen with a trimethylsilyl (TMS) group.[13] This process typically results in sharper, more symmetrical peaks and improved detection limits.[9]

Q3: Which type of GC column is best suited for this compound analysis?

A3: The choice depends on whether you are analyzing the native alcohol or its derivatized form.

  • For Native (Underivatized) this compound: A polar column, such as one with a polyethylene glycol (PEG) stationary phase (often referred to as a "WAX" column), is recommended.[9] The polar phase has a stronger affinity for the alcohol, which helps to shield it from active sites and produce a more symmetrical peak shape.[10]

  • For Derivatized this compound: After derivatization (e.g., silylation), the analyte becomes much less polar. A low-to-mid polarity column, such as a 5% Phenyl / 95% Dimethylpolysiloxane (e.g., HP-5MS, ZB-5MS) column, is ideal.[5][14] These columns offer excellent separation efficiency and are robust for general-purpose use.

Q4: What are the critical mass spectrometry (MS) parameters to consider for detection?

A4: Standard Electron Ionization (EI) at 70 eV is typically used.[5] Key considerations include:

  • Mass Scan Range: A scan range of m/z 35 to 250 is generally sufficient to capture the molecular ion and key fragment ions of this compound and its derivatives.

  • Characteristic Ions: According to the NIST Mass Spectrometry Data Center, the mass spectrum of this compound shows characteristic ions that can be used for identification and quantification in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[15] It is crucial to analyze a standard of this compound to confirm retention time and identify the most abundant and specific ions in your system.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your analysis.

Q: My chromatographic peak for this compound is tailing severely. What are the probable causes and how can I fix it?

A: Peak tailing for a polar compound like an alcohol is almost always due to unwanted chemical interactions within the GC system.[11]

  • Cause 1: Active Sites in the Inlet. Exposed silanol (Si-OH) groups on the surface of a standard glass wool liner can strongly interact with the alcohol's hydroxyl group.

    • Solution: Replace the standard liner with a deactivated (silanized) liner. Ensure all connections in the inlet are sound to eliminate dead volume.[11]

  • Cause 2: Column Contamination or Degradation. The front end of the GC column can become contaminated with non-volatile matrix components, creating active sites.

    • Solution: Trim the first 10-15 cm from the inlet end of the column. If this does not resolve the issue, bake out the column at its maximum isothermal temperature (or as recommended by the manufacturer). If the column is old or heavily used, it may need to be replaced.[16]

  • Cause 3: Column Polarity Mismatch. Using a non-polar column for an underivatized alcohol will likely result in tailing.[11]

    • Solution: Switch to a more appropriate polar (WAX-type) column or derivatize the sample to make it compatible with a non-polar column.[9]

Q: I am experiencing a very low (or no) signal for this compound. Where could my analyte be lost?

A: Analyte loss can occur at multiple stages of the analysis.

  • Cause 1: Inefficient Sample Extraction. For headspace analysis, the incubation temperature and time may be insufficient to drive the analyte into the headspace.

    • Solution: Optimize headspace parameters. Increase the incubation temperature (e.g., start at 60-80°C) and time (e.g., 15-30 minutes) to improve the partitioning of this compound into the gas phase.[8][17]

  • Cause 2: Cold Spots in the Transfer Line. If any part of the flow path from the inlet to the detector is not properly heated, the analyte can condense and be lost.

    • Solution: Ensure the GC-MS transfer line temperature is set appropriately (e.g., 250-280°C). Physically verify that all heated zones are functioning correctly.[18]

  • Cause 3: Irreversible Adsorption. Severe activity in the inlet or column can lead to irreversible adsorption, where the analyte does not elute at all.

    • Solution: Perform system maintenance as described for peak tailing (replace liner, trim column). A direct injection of a high-concentration standard can sometimes help identify if the system is capable of detecting the analyte at all.[18]

Q: I am observing carryover of this compound in my blank injections. How can I eliminate it?

A: Carryover is caused by remnants of the analyte from a previous, more concentrated sample.

  • Cause 1: Inlet Contamination. The syringe, septum, or inlet liner can be sources of carryover.

    • Solution: Implement a rigorous syringe cleaning protocol with multiple solvent washes after each injection. Use high-quality, low-bleed septa. If contamination is severe, the inlet liner may need to be replaced.[19]

  • Cause 2: Insufficient Bake-out Time. The GC oven program may not be long or hot enough to elute all analyte from the column.

    • Solution: Increase the final hold time or temperature of your GC oven program to ensure all compounds are eluted before the next run. Be careful not to exceed the column's maximum temperature limit.[19]

Data & Protocols

Table 1: Recommended Starting GC-MS Parameters for this compound
ParameterSetting for Underivatized AlcoholSetting for Silylated Alcohol (TMS-derivative)Rationale
Sample Prep Static Headspace (HS)Liquid Injection or HSHS minimizes matrix effects.[5] Derivatized sample is cleaner.
HS Incubation 80°C for 20 minN/AOptimizes partitioning of the volatile alcohol into the headspace.[8]
GC Column Polar (e.g., PEG/WAX), 30m x 0.25mm, 0.25µmNon-polar (e.g., 5% Phenyl), 30m x 0.25mm, 0.25µmPolar column reduces peak tailing for native alcohol.[9] Non-polar column is ideal for less polar derivatives.[14]
Carrier Gas Helium, Constant Flow @ 1.0 mL/minHelium, Constant Flow @ 1.2 mL/minProvides optimal separation efficiency.
Inlet Temp. 250°C250°CEnsures rapid vaporization without thermal degradation.
Injection Mode Split (50:1) or SplitlessSplit (50:1) or SplitlessSplit for higher concentrations; Splitless for trace analysis.
Oven Program 40°C (2 min), ramp 10°C/min to 240°C (5 min)50°C (2 min), ramp 15°C/min to 280°C (5 min)Starting point; must be optimized for separation from other matrix components.
MS Source Temp. 230°C230°CStandard temperature for stable ionization.
MS Quad Temp. 150°C150°CStandard temperature for stable mass filtering.
Ionization Electron Ionization (EI) @ 70 eVElectron Ionization (EI) @ 70 eVStandard ionization energy for creating reproducible mass spectra.[5]
Scan Range m/z 40-250m/z 40-300Captures characteristic fragments and potential molecular ion.
Experimental Protocols

Protocol 1: Static Headspace (HS) GC-MS Analysis

  • Sample Preparation: Place 1-2 grams of solid sample or 1-2 mL of liquid sample into a 20 mL headspace vial.

  • Sealing: Immediately seal the vial with a PTFE-lined septum and aluminum cap.

  • Incubation: Place the vial in the headspace autosampler tray. Set the incubation oven to 80°C and the incubation time to 20 minutes.[8]

  • Injection: Set the instrument to inject 500 µL of the headspace gas into the GC-MS.[5]

  • Analysis: Run the GC-MS method using the appropriate parameters from Table 1.

  • Quality Control: Run a solvent blank after every 5-10 samples to check for carryover.

Protocol 2: Silylation Derivatization Protocol for Alcohols

Safety Note: Derivatization reagents are often moisture-sensitive and can be hazardous. Perform all steps in a fume hood and wear appropriate personal protective equipment (PPE).

  • Sample Drying: If your sample extract is in an organic solvent (e.g., hexane), ensure it is dry by passing it through a small column of anhydrous sodium sulfate.

  • Reaction: In a clean, dry 2 mL autosampler vial, add 100 µL of the sample extract.

  • Reagent Addition: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Incubation: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection. Use the appropriate GC-MS parameters for derivatized alcohols (Table 1).

Visual Workflow

Troubleshooting Workflow for Poor this compound Peak Shape

The following diagram outlines a logical workflow for diagnosing and resolving common issues related to poor chromatography of this compound.

TroubleshootingWorkflow Troubleshooting Flowchart for this compound Analysis Start Problem Identified: Poor Peak Shape (Tailing) CheckSystem Step 1: System Check Start->CheckSystem CheckMethod Step 2: Method Check Start->CheckMethod CheckSample Step 3: Sample Prep Check Start->CheckSample Liner Active Inlet Liner? CheckSystem->Liner Inlet Column Column Contaminated or Old? CheckSystem->Column Column Leaks System Leaks? CheckSystem->Leaks Gas ColumnType Correct Column Polarity? CheckMethod->ColumnType FlowRate Carrier Gas Flow Too Low? CheckMethod->FlowRate Derivatization Derivatization Incomplete? CheckSample->Derivatization Sol_Liner Solution: Use Deactivated Liner Liner->Sol_Liner Yes Sol_Column Solution: Trim or Replace Column Column->Sol_Column Yes Sol_Leaks Solution: Perform Leak Check Leaks->Sol_Leaks Yes Sol_ColumnType Solution: Use Polar (WAX) Column OR Derivatize Sample ColumnType->Sol_ColumnType No Sol_FlowRate Solution: Verify & Adjust Flow Rate (e.g., 1-1.2 mL/min) FlowRate->Sol_FlowRate Yes Sol_Derivatization Solution: Optimize Derivatization (Time, Temp, Reagent) Derivatization->Sol_Derivatization Yes

Caption: A logical workflow for troubleshooting poor peak shape in this compound analysis.

References

  • T. T. T. Thao, et al. (n.d.). Analysis of volatile organic compounds in fuel oil by headspace GC-MS. Taylor & Francis Online. [Link]

  • Creaser, C. S., et al. (2012). Direct analysis of volatile organic compounds in foods by headspace extraction atmospheric pressure chemical ionisation mass spectrometry. PMC - NIH. [Link]

  • Innovatech Labs. (n.d.). Headspace GC/MS Analysis. [Link]

  • Muah, D., et al. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education - ACS Publications. [Link]

  • OENO One. (2024). Optimisation of SPME Arrow GC/MS method for determination of wine volatile organic compounds. [Link]

  • Polymer Solutions. (n.d.). Headspace Gas Chromatography. [Link]

  • Schimmelmann Research. (n.d.). Derivatizing Compounds. [Link]

  • CABI Digital Library. (n.d.). Optimization of the HS-SPME-GC/MS technique for determining volatile compounds in red wines made from Isabel grapes. [Link]

  • ResearchGate. (2020). Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA?. [Link]

  • MDPI. (n.d.). Optimization of HS-SPME for GC-MS Analysis and Its Application in Characterization of Volatile Compounds in Sweet Potato. [Link]

  • ResearchGate. (n.d.). Optimization of HS/GC-MS method for the determination of volatile compounds from indigenous rosemary. [Link]

  • Wageningen University & Research. (2021). Volatile characterization: Optimizing GC-MS methods to reveal the chemistry and aroma of savoury food ingredients. [Link]

  • Chemistry For Everyone. (2025). What Is Derivatization In GC-MS?. YouTube. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • GL Sciences. (n.d.). Alcohols-Glycols. [Link]

  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. [Link]

  • NIST WebBook. (n.d.). This compound. [Link]

  • PubChem. (n.d.). This compound, (2E)-. [Link]

  • NIST WebBook. (n.d.). This compound. [Link]

  • Chromatography Forum. (2017). Lost alcohols on P&T GCMS. [Link]

  • Books. (2019). 10: How Do I Troubleshoot a Problem on My GC-MS?.
  • NIST WebBook. (n.d.). This compound, (E)-. [Link]

  • MDPI. (2024). Comprehensive Two-Dimensional Gas Chromatography with a TOF MS Detector—An Effective Tool to Trace the Signature of Grape Varieties. [Link]

  • Alcohol and Tobacco Tax and Trade Bureau. (n.d.). Abstract The Department of the Treasury's Alcohol and Tobacco Tax and Trade Bureau (TTB) is responsible for regulating the use o. [Link]

  • The Good Scents Company. (n.d.). (E)-2-octen-4-ol, 20125-81-9. [Link]

Sources

Technical Support Center: Artifact Formation During the Extraction of 2-Octen-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the extraction of 2-Octen-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this valuable unsaturated alcohol. As an allylic alcohol, this compound is susceptible to a variety of chemical transformations during extraction and analysis, leading to the formation of artifacts that can compromise experimental results. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify, prevent, and resolve these issues. Our approach is grounded in explaining the "why" behind each recommendation, empowering you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: I'm observing unexpected peaks in my GC-MS analysis of a this compound extract. What are the likely artifacts?

The appearance of unexpected peaks is a common issue when working with allylic alcohols like this compound. The primary artifacts to suspect are its regioisomer (3-Octen-4-ol), its oxidation product (2-Octen-4-one), and various dehydration products.

  • Isomerization Products: this compound can undergo isomerization to form other octenol isomers. This is often catalyzed by acidic or basic residues in your sample matrix, solvents, or on glassware. The stability of the allylic carbocation intermediate makes this a facile process.[1][2]

  • Oxidation Products: The secondary alcohol group in this compound is susceptible to oxidation, yielding the corresponding ketone, 2-Octen-4-one. This can be triggered by exposure to atmospheric oxygen, especially at elevated temperatures or in the presence of metal ion contaminants.

  • Dehydration Products: Acid-catalyzed dehydration can lead to the formation of various octadienes. This is particularly prevalent when using strong acids or overheating the sample.

To confirm the identity of these unexpected peaks, a detailed analysis of their mass spectra is crucial. The fragmentation patterns of these isomers and oxidation products will be distinct from that of this compound.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, problem-oriented approach to resolving specific issues you may encounter during the extraction of this compound.

Problem 1: Significant Isomerization of this compound Detected

Symptoms:

  • GC-MS analysis shows a significant peak corresponding to an isomer of this compound, often with a similar mass spectrum but a different retention time.

  • Quantitative analysis reveals a lower-than-expected concentration of this compound.

Root Cause Analysis:

Isomerization of allylic alcohols is readily catalyzed by both acids and bases.[3][4][5] The double bond can migrate along the carbon chain, leading to a mixture of isomers.

dot

Caption: Acid or base-catalyzed isomerization of this compound.

Solutions:

  • pH Control:

    • Acidic Conditions: If your sample matrix is acidic, consider neutralizing it with a mild base like sodium bicarbonate before extraction. Use of a buffer solution during extraction can also help maintain a neutral pH. A patent on the isomerization of allyl alcohols suggests that a pH range of 2 to 5 can promote isomerization, so aiming for a pH closer to neutral is advisable.[6]

    • Basic Conditions: Conversely, if your matrix is basic, a gentle acidification step with a dilute acid like acetic acid might be necessary. Be cautious not to over-acidify.

  • Solvent Choice:

    • Use high-purity, neutral solvents. Solvents can contain acidic or basic impurities that can catalyze isomerization. Freshly distilled solvents are often preferred.

    • Avoid protic solvents if possible, as they can participate in proton transfer reactions that facilitate isomerization.

  • Glassware Preparation:

    • Ensure all glassware is thoroughly cleaned and rinsed with a neutral solvent before use. Residual acids or bases on glassware surfaces can be a hidden source of catalysis.

Problem 2: Presence of 2-Octen-4-one in the Extract

Symptoms:

  • A peak with a mass corresponding to the dehydrogenated product (M-2) is observed in the GC-MS analysis.

  • The mass spectrum of the artifact will likely show a prominent molecular ion and fragmentation patterns characteristic of a ketone.

Root Cause Analysis:

The oxidation of the secondary alcohol in this compound to a ketone is a common degradation pathway. This can be an auto-oxidation process accelerated by heat, light, and the presence of metal ions.

dot

Caption: Oxidation of this compound to 2-Octen-4-one.

Solutions:

  • Minimize Exposure to Oxygen:

    • Perform extractions under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

    • Use degassed solvents. Solvents can be degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

  • Control Temperature:

    • Conduct extractions at low temperatures. If the extraction requires heating, use the lowest effective temperature for the shortest possible duration.

  • Use of Antioxidants:

    • For particularly sensitive samples, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can help prevent oxidation.

  • Chelating Agents:

    • If metal ion contamination is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the aqueous phase can sequester these ions and prevent them from catalyzing oxidation.

Problem 3: Thermal Degradation During GC-MS Analysis

Symptoms:

  • Broad or tailing peaks for this compound.

  • Appearance of smaller, earlier-eluting peaks that are not present in a direct injection of a standard.

  • Poor reproducibility of peak areas.

Root Cause Analysis:

The high temperatures used in the GC injector port can cause thermal degradation of sensitive compounds like this compound. This can lead to dehydration, isomerization, or other rearrangements. The active sites in the GC inlet liner can also catalyze these degradation reactions.[7][8][9]

Solutions:

  • Lower Injector Temperature:

    • Use the lowest possible injector temperature that still allows for efficient volatilization of this compound. A good starting point is often 20-30°C above the boiling point of the analyte (Boiling point of this compound is ~175°C).[10][11]

  • Use a Deactivated Inlet Liner:

    • Always use high-quality, deactivated inlet liners. Over time, the deactivation can wear off, exposing active silanol groups that can interact with the analyte. Regularly replace your liner.

  • Optimize Injection Parameters:

    • A faster injection speed can minimize the residence time of the analyte in the hot injector, reducing the opportunity for thermal degradation.

Experimental Protocols: Best Practices for Extraction

To minimize artifact formation, a carefully designed extraction protocol is essential. Below is a recommended starting point for the liquid-liquid extraction of this compound from an aqueous matrix.

Protocol: Minimized Artifact Liquid-Liquid Extraction

  • Sample Preparation:

    • If the sample pH is outside the 6-8 range, adjust it to neutral using a dilute solution of a weak acid (e.g., 0.1 M acetic acid) or a weak base (e.g., 0.1 M sodium bicarbonate).

    • If metal ion catalysis is a concern, add EDTA to the aqueous sample to a final concentration of 1 mM.

  • Solvent Selection and Preparation:

    • Choose a high-purity, low-boiling-point, water-immiscible solvent such as dichloromethane or diethyl ether.

    • Degas the solvent by sparging with nitrogen for 15-20 minutes prior to use.

    • If necessary, add an antioxidant like BHT to the solvent at a concentration of 0.01% (w/v).

  • Extraction Procedure:

    • Perform the extraction in a separatory funnel at room temperature or in an ice bath.

    • Add the organic solvent to the aqueous sample (a typical ratio is 1:3 v/v of solvent to sample).

    • Instead of vigorous shaking which can introduce excess oxygen and promote emulsions, gently invert the separatory funnel 15-20 times.

    • Allow the layers to separate completely.

    • Drain the organic layer.

    • Repeat the extraction two more times with fresh organic solvent.

  • Drying and Concentration:

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Filter the dried extract to remove the drying agent.

    • Concentrate the extract using a rotary evaporator with the water bath set to a low temperature (e.g., 30-35°C). Do not evaporate to complete dryness, as this can lead to the loss of the volatile this compound.

Data Presentation: Solvent Selection Guide

The choice of extraction solvent is critical in preventing artifact formation. The following table provides a summary of common solvents and their properties relevant to the extraction of this compound.

SolventBoiling Point (°C)Polarity IndexPotential for Artifact FormationRecommendations
Dichloromethane 39.63.1Low, but can contain acidic impurities.Use high-purity, redistilled grade.
Diethyl Ether 34.62.8Prone to peroxide formation.Use freshly opened cans or test for peroxides.
Hexane 690.1Low. Good for non-polar compounds.May require a co-solvent for efficient extraction.
Ethyl Acetate 77.14.4Can undergo hydrolysis under acidic or basic conditions.Use with caution if pH is not neutral.
Methanol/Water --High potential for solvolysis and esterification artifacts.Not recommended for direct extraction of the free alcohol.

Conclusion

The successful extraction and analysis of this compound hinges on a thorough understanding of its chemical reactivity as an allylic alcohol. By carefully controlling parameters such as pH, temperature, and exposure to oxygen, and by making informed choices about solvents and analytical conditions, researchers can significantly minimize the formation of artifacts. This guide provides a framework for troubleshooting common issues and implementing best practices in your laboratory. Remember that each sample matrix is unique, and some degree of method optimization will always be necessary.

References

  • Using Bases as Initiators to Isomerize Allylic Alcohols: Insights from Density Functional Theory Studies. PubMed. [Link]

  • Base-Catalyzed Stereospecific Isomerization of Electron-Deficient Allylic Alcohols and Ethers through Ion-Pairing. Journal of the American Chemical Society. [Link]

  • Extracting Value from Marine and Microbial Natural Product Artifacts and Chemical Reactivity. MDPI. [Link]

  • Using Bases as Initiators to Isomerize Allylic Alcohols: Insights from Density Functional Theory Studies. ACS Publications. [Link]

  • Extracting value: mechanistic insights into the formation of natural product artifacts – case studies in marine natural products. RSC Publishing. [Link]

  • Extracting Value from Marine and Microbial Natural Product Artifacts and Chemical Reactivity. Scilit. [Link]

  • Extracting value: mechanistic insights into the formation of natural product artifacts – case studies in marine natural products. ResearchGate. [Link]

  • Extracting value: mechanistic insights into the formation of natural product artifacts. RSC Publishing. [Link]

  • Isomerization Reactions of Allylic Alcohols into Ketones with the Grubbs Reagent. NIH. [Link]

  • Approaches to the isomerization of allylic alcohols. ResearchGate. [Link]

  • Why Allylic Alcohol Is Stable. SLT. [Link]

  • Minimizing Geometric Isomerization During Oxidation of Allylic Alcohols to Aldehydes. Marcel Dekker, Inc. [Link]

  • Isomerization of allyl alcohols.
  • Stability of carbocation intermediates: secondary alkane versus primary allyl?. Chemistry Stack Exchange. [Link]

  • This compound, (2E)-. PubChem. [Link]

  • Reactions at the Allylic Position Explained: Definition, Examples, Practice & Video Lessons. Clutch Prep. [Link]

  • This compound, 4798-61-2. The Good Scents Company. [Link]

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu. [Link]

  • Why Allylic Alcohol Is Stable. SLT. [Link]

  • PURITY AND IMPURITY ANALYSIS. Agilent. [Link]

  • Studies on the reactivity of a tertiary allylic alcohol in an acetophenonic series, a model for natural products synthesis. ResearchGate. [Link]

  • Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine. ResearchGate. [Link]

  • Allylic Alcohol Isomerization and Mechanistic Considerations with CH3ReO3. ResearchGate. [Link]

  • This compound, (E)-. NIST WebBook. [Link]

  • This compound. NIST WebBook. [Link]

  • A Mechanistic Study of Direct Activation of Allylic Alcohols in Palladium Catalyzed Amination Reactions. MDPI. [Link]

  • Allyl alcohol synthesis by allylic substitution. Organic Chemistry Portal. [Link]

  • (E)-2-octen-4-ol, 20125-81-9. The Good Scents Company. [Link]

  • Thermal instability of germacrone: implications for gas chromatographic analysis of thermally unstable analytes. ResearchGate. [Link]

  • Minimizing thermal degradation in gas chromatographic quantitation of pentaerythritol tetranitrate. Springer. [Link]

  • Activity and Decomposition. Separation Science. [Link]

  • Homogeneous catalysts for the dehydration of alcohols to alkenes. Royal Society of Chemistry. [Link]

  • Catalyst Recycling in the Reactive Distillation of Primary Alcohols to Olefins Using a Phosphoric Acid Catalyst. RWTH Publications. [Link]

Sources

Technical Support Center: Enhancing the Resolution of 2-Octen-4-ol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the resolution of 2-octen-4-ol enantiomers. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions and optimize your chiral separations.

Section 1: Troubleshooting Guide for Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for separating enantiomers, but achieving high enantiomeric excess (ee) and yield can be challenging. This section addresses common problems encountered during the lipase-catalyzed resolution of this compound.

Issue 1: Low Enantiomeric Excess (ee) of Both Product and Remaining Substrate

Question: My enzymatic resolution of (±)-2-octen-4-ol is not selective, resulting in a low ee for both the acylated product and the unreacted alcohol. What are the likely causes and how can I troubleshoot this?

Answer: Low enantioselectivity is a frequent hurdle and can be attributed to several factors, primarily related to the enzyme's intrinsic properties and the reaction environment. A systematic approach is necessary to pinpoint the cause.[1][2]

Root Cause Analysis & Solutions:
  • Inherent Enzyme Selectivity (E-value): The chosen lipase may not possess a high intrinsic selectivity for this compound. The enantioselectivity factor (E-value) is a measure of this, and a high E-value (>20) is desirable for efficient resolution.[1]

    • Solution: Screen a panel of lipases from different microbial sources. Lipases such as Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PSL), and Candida rugosa lipase (CRL) exhibit varying selectivities for secondary alcohols.[3][4]

  • Suboptimal Reaction Medium: The solvent plays a crucial role in modulating enzyme activity and enantioselectivity by influencing the enzyme's conformation.[1]

    • Solution: Conduct a solvent screen. Non-polar organic solvents like hexane, toluene, or methyl tert-butyl ether (MTBE) are common starting points. Consider biphasic systems or the addition of small amounts of organic co-solvents to aqueous buffers to fine-tune selectivity.[1]

  • Inappropriate Reaction Conditions (Temperature & pH): Enzyme activity and selectivity are highly dependent on temperature and, in aqueous systems, pH.

    • Solution: Optimize the reaction temperature. Lowering the temperature can sometimes enhance enantioselectivity, albeit at the cost of a slower reaction rate.[5] For reactions in aqueous media, perform a pH optimization study for the buffer system used.

  • Incorrect Reaction Conversion: In kinetic resolution, the ee of the substrate and product are fundamentally linked to the reaction's conversion. High ee for the remaining starting material is achieved at conversions greater than 50%, while high ee for the product is typically found at lower conversion levels.[1]

    • Solution: Monitor the reaction progress over time by taking aliquots and analyzing them via chiral chromatography (GC or HPLC). This allows you to determine the optimal time to stop the reaction to achieve the desired ee for either the product or the unreacted starting material.

Troubleshooting Workflow Diagram

G start Low Enantiomeric Excess (ee) enzyme Evaluate Enzyme Selectivity (E-value) start->enzyme Low intrinsic selectivity? solvent Screen Reaction Solvents enzyme->solvent Enzyme okay, check medium conditions Optimize Temperature & pH solvent->conditions Solvent okay, check conditions conversion Monitor Reaction Conversion conditions->conversion Conditions optimized, check progress outcome High Enantiomeric Excess Achieved conversion->outcome Optimal conversion identified G start Poor/No Resolution csp Screen Chiral Stationary Phases (CSPs) start->csp Polysaccharide, Pirkle, etc. mobile_phase Optimize Mobile Phase csp->mobile_phase Select promising CSP temp_flow Adjust Temperature & Flow Rate mobile_phase->temp_flow Fine-tune separation result Achieved Resolution (Rs > 1.5) temp_flow->result Optimized conditions

Sources

Technical Support Center: Troubleshooting Low Recovery of 2-Octen-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing the extraction of 2-Octen-4-ol. As Senior Application Scientists, we understand that achieving high, reproducible recovery of semi-volatile compounds can be challenging. This guide is structured to provide you with not just protocols, but the underlying scientific principles to empower you to diagnose and resolve issues effectively.

Understanding Your Analyte: this compound Profile

Before troubleshooting, a clear understanding of the analyte's physicochemical properties is paramount. These characteristics dictate its behavior in different solvents and matrices, forming the basis for all extraction strategies.

PropertyValueSignificance for Extraction
Molecular Formula C₈H₁₆OIndicates a moderately sized organic molecule.[1][2]
Molecular Weight 128.21 g/mol Influences diffusion rates and volatility.[1][2]
Boiling Point 175-176 °C at 760 mmHgModerately volatile; susceptible to loss during solvent evaporation steps if not handled carefully.[1][3]
Water Solubility Insoluble (Estimated 2,143 mg/L at 25°C)Its low water solubility makes it a good candidate for extraction into an organic solvent from aqueous matrices.[3][4]
logP (o/w) 2.518 (Estimated)The positive octanol-water partition coefficient indicates a preference for nonpolar environments, guiding the selection of reversed-phase SPE sorbents or nonpolar LLE solvents.[3][4]
Vapor Pressure 0.362 mmHg at 25 °C (Estimated)Confirms its semi-volatile nature; care must be taken during sample concentration to prevent evaporative losses.[3][4]

Frequently Asked Questions (FAQs)

Q1: My recovery of this compound is consistently below 50%. What is the most common cause?

Low recovery for a semi-volatile, moderately nonpolar compound like this compound is often a multi-factorial issue. The most frequent culprits are:

  • Analyte Loss During Solvent Evaporation: Due to its volatility, aggressive concentration steps (e.g., high heat, strong vacuum) can lead to significant loss.[5]

  • Suboptimal Solvent Selection in LLE: Using a solvent with mismatched polarity will result in poor partitioning of this compound from the aqueous phase.[6][7]

  • Emulsion Formation in LLE: The presence of surfactants or lipids in the sample matrix can create stable emulsions, trapping the analyte and preventing clean phase separation.[7][8]

  • Improper SPE Sorbent/Method: Using the wrong sorbent or an unoptimized elution solvent in Solid-Phase Extraction (SPE) can lead to poor retention or incomplete recovery.[9]

Q2: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for this compound?

Both techniques can be effective, and the choice depends on your sample matrix, required throughput, and desired level of cleanup.

  • LLE is a classic, widely applicable technique. It is often used for simpler matrices but can be labor-intensive and prone to emulsion formation with complex samples like biological fluids.[7]

  • SPE offers higher selectivity, greater potential for automation, and is generally more efficient at removing matrix interferences.[7][9] For complex matrices or when high purity is needed, SPE is often the superior choice. It also uses significantly less solvent.[7]

Q3: How does pH affect the extraction of an alcohol like this compound?

As a neutral alcohol, the charge state of this compound itself is not directly affected by pH within typical experimental ranges. However, pH is still a critical parameter because it can:

  • Modify the Sample Matrix: Adjusting the pH can suppress the ionization of other components in the matrix (like organic acids), making them more or less extractable and potentially reducing interferences.[6][10]

  • Influence Emulsion Formation: For samples containing acidic or basic surfactants, altering the pH can disrupt their emulsifying properties and facilitate better phase separation.[11][12] For example, acidifying a sample containing alkali soaps can help break an emulsion.[11][12]

In-Depth Troubleshooting Guide

This section provides a logical workflow to diagnose and solve recovery issues.

Troubleshooting Workflow: A Systematic Approach

The following diagram outlines a step-by-step process to identify the source of analyte loss.

TroubleshootingWorkflow cluster_start cluster_check Step 1: Verify Analytical Method cluster_extraction Step 2: Diagnose Extraction Step cluster_method Step 3: Optimize Extraction Method cluster_evaporation Step 4: Evaluate Post-Extraction Handling Start Low Recovery of This compound Detected CheckStandard Analyze a known standard. Is the response accurate? Start->CheckStandard SystemIssue Issue with GC-MS system (inlet, column, detector). Troubleshoot instrument. CheckStandard->SystemIssue No SpikeSample Spike a blank matrix sample BEFORE extraction. Is recovery still low? CheckStandard->SpikeSample Yes PostExtractionLoss Loss is occurring post-extraction. Proceed to Step 3. SpikeSample->PostExtractionLoss No MethodChoice Which method is used? SpikeSample->MethodChoice Yes Evaporation Review solvent evaporation step. Is temperature too high? Is nitrogen stream too harsh? PostExtractionLoss->Evaporation LLE_Path Liquid-Liquid Extraction (LLE) MethodChoice->LLE_Path SPE_Path Solid-Phase Extraction (SPE) MethodChoice->SPE_Path CheckEmulsion Is an emulsion forming? LLE_Path->CheckEmulsion SorbentIssue Review SPE Sorbent. Is it C18 or similar? Is method optimized? SPE_Path->SorbentIssue SolventIssue Review LLE Solvent Choice. Is polarity appropriate? Is solvent volatile? CheckEmulsion->SolventIssue No FixEmulsion Implement emulsion breaking techniques. CheckEmulsion->FixEmulsion Yes OptimizeLLE Optimize LLE solvent, volume, and mixing technique. SolventIssue->OptimizeLLE OptimizeSPE Optimize SPE conditions (load, wash, elute). SorbentIssue->OptimizeSPE EvaporationFix Use gentle evaporation conditions (e.g., <30°C, gentle N2 stream). Consider solvent exchange. Evaporation->EvaporationFix

Caption: A decision tree for troubleshooting low recovery of this compound.

Section 1: Liquid-Liquid Extraction (LLE) Optimization

Q: How do I select the best solvent for extracting this compound?

The guiding principle is "like dissolves like".[9] Since this compound is moderately nonpolar (logP ≈ 2.5), you need a water-immiscible organic solvent of similar polarity. The ideal solvent should also have a low boiling point for easy removal, but not so low that the analyte co-evaporates significantly.[6]

SolventPolarity IndexBoiling Point (°C)ProsCons
Hexane 0.169Good for nonpolar compounds, immiscible with water.May be too nonpolar for this compound, leading to lower recovery.
Dichloromethane (DCM) 3.140Excellent solvating power for a range of polarities.High density can sometimes complicate phase separation; relatively volatile.[13]
Ethyl Acetate 4.477Good balance of polarity, effective for many semi-polar analytes.Higher water miscibility than other solvents; can co-extract water.
Methyl tert-butyl ether (MTBE) 2.555Good polarity match, low water solubility, forms clean phase separations.Can form peroxides; relatively volatile.

Recommendation: Start with Dichloromethane or MTBE . Perform small-scale extractions with each to empirically determine which provides the best recovery for your specific matrix.

Q: I'm getting a thick layer between my aqueous and organic phases. What is it and how do I get rid of it?

This is an emulsion , a common problem in LLE, especially with biological or "dirty" samples containing fats, proteins, or surfactants.[8] The emulsion traps your analyte, leading to poor and irreproducible recovery.[8]

Prevention is better than cure:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel 15-20 times. This increases the surface area for extraction without the high energy input that creates emulsions.[8]

Techniques to Break an Emulsion:

  • Time and Patience: Allow the mixture to stand for 10-30 minutes. Sometimes, the phases will separate on their own.[11][12]

  • "Salting Out": Add a saturated sodium chloride (brine) solution or solid NaCl.[8][11] This increases the ionic strength of the aqueous layer, decreasing the solubility of organic molecules and forcing the separation of phases.[8]

  • Centrifugation: If the volume is manageable, centrifuging the sample is a highly effective way to break emulsions.[11][12]

  • Filtration: Pass the emulsified mixture through a glass wool plug or phase separation filter paper.[8]

  • Temperature Shock: Gently warming or cooling the separatory funnel can sometimes disrupt the emulsion stability.

Section 2: Solid-Phase Extraction (SPE) Optimization

SPE is a chromatographic technique that separates compounds based on their physical and chemical properties.[14] It involves passing a liquid sample through a solid adsorbent (sorbent).

Principles of LLE vs. SPE for this compound

LLE_vs_SPE cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) LLE_Start Aqueous Sample (with this compound) LLE_Process Add Immiscible Organic Solvent (e.g., DCM) + Mix LLE_Start->LLE_Process LLE_Result Two Phases Form: 1. Organic Layer (Analyte Enriched) 2. Aqueous Layer (Matrix) LLE_Process->LLE_Result SPE_Start Aqueous Sample (with this compound) SPE_Load Load sample onto Reversed-Phase (C18) Cartridge SPE_Start->SPE_Load SPE_Wash Wash with weak solvent (e.g., Water/MeOH mix) to remove interferences SPE_Load->SPE_Wash SPE_Elute Elute this compound with strong organic solvent (e.g., ACN or MeOH) SPE_Wash->SPE_Elute SPE_Result Clean, Concentrated Analyte in Eluent SPE_Elute->SPE_Result

Caption: Comparison of LLE and SPE workflows for this compound extraction.

Q: What is the best SPE sorbent for this compound?

For extracting a moderately nonpolar analyte like this compound from a polar (aqueous) matrix, Reversed-Phase SPE is the ideal choice.[15] The mechanism relies on hydrophobic interactions between the analyte and the sorbent.

  • Recommended Sorbent: C18 (Octadecyl) or a similar polymeric reversed-phase sorbent (e.g., polystyrene-divinylbenzene). C18 is a robust, general-purpose choice for nonpolar to moderately polar compounds.[16][17]

Detailed Protocol: Reversed-Phase SPE for this compound

This protocol provides a starting point for method development. Each step must be optimized for your specific sample matrix and concentration.[18]

  • Conditioning:

    • Purpose: To activate the C18 functional groups and ensure reproducible interactions.[15][18]

    • Protocol: Pass 1-2 tube volumes of a water-miscible organic solvent (e.g., Methanol or Acetonitrile) through the cartridge. Do not let the sorbent go dry.

  • Equilibration:

    • Purpose: To create a sorbent environment similar to the sample loading solution, which is crucial for good retention.[18][19]

    • Protocol: Pass 1-2 tube volumes of HPLC-grade water (or your sample buffer, adjusted to the sample's pH) through the cartridge. Do not let the sorbent go dry.

  • Sample Loading:

    • Purpose: To bind the analyte to the sorbent while allowing polar matrix components to pass through.

    • Protocol: Load the pre-treated sample at a slow, steady flow rate (e.g., 1-2 mL/min). A slow flow rate is critical to allow sufficient time for the analyte to interact with and be retained by the sorbent.

  • Washing:

    • Purpose: To remove weakly bound, more polar interferences from the sorbent.[15]

    • Protocol: Pass 1-2 tube volumes of a weak solvent, such as 5-10% Methanol in water. This is a critical optimization step: the wash solvent should be strong enough to remove interferences but weak enough to leave the this compound bound to the sorbent.

  • Elution:

    • Purpose: To disrupt the hydrophobic interaction between this compound and the C18 sorbent, releasing the analyte for collection.[18]

    • Protocol: Elute the analyte with a small volume (e.g., 1-2 mL) of a strong, nonpolar solvent like Acetonitrile (ACN) or Methanol . A second elution might be necessary to ensure complete recovery.

Section 3: Post-Extraction & Analytical

Q: I think my extraction went well, but my final concentration is still low. Where could the loss be happening?

The post-elution solvent evaporation step is a major source of loss for semi-volatile compounds.[5]

Best Practices for Solvent Concentration:

  • Avoid High Temperatures: Use a water bath set to a low temperature (<30°C).

  • Use a Gentle Stream of Nitrogen: A harsh, high-pressure stream will rapidly cool the solvent and carry away your analyte in the aerosol. Use the gentlest stream possible that still creates a small dimple on the solvent surface.

  • Use a Keeper Solvent: If you must evaporate to dryness, add a small amount of a high-boiling, non-interfering "keeper" solvent (e.g., dodecane) to the extract before evaporation.

  • Avoid Evaporating to Complete Dryness: Concentrate the sample to a small final volume (e.g., 100-200 µL) instead of complete dryness.

Q: How can I be sure my analytical method isn't the problem?

Low recovery during extraction can sometimes be mistaken for poor analytical sensitivity or instrument issues.

  • Use an Internal Standard (IS): The best practice is to add an appropriate internal standard (e.g., a deuterated analogue or a compound with similar chemical properties like 2-Nonanol) to the sample before any extraction steps.[20] If the IS recovery is also low, it confirms a problem with the sample preparation process. If the IS recovery is good but the analyte recovery is low, it points to a matrix effect or analyte-specific degradation.

  • GC-MS Method: Ensure your Gas Chromatography-Mass Spectrometry (GC-MS) method is properly optimized for this compound, with appropriate inlet temperatures and oven ramps to ensure efficient transfer and sharp peak shape.[21][22]

References

  • Grote, C., & Pawliszyn, J. (2003). In-tube extraction of volatile organic compounds from aqueous samples: an economical alternative to purge and trap enrichment. Analytical and Bioanalytical Chemistry, 375(4), 530–537.
  • Lanças, F. M. (2004). Understanding and Improving Solid-Phase Extraction. LCGC North America, 22(6), 564-573.
  • Lanças, F. M. (2004). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC North America, 22(10), 1030-1034.
  • Bonanos, G. (n.d.). Simultaneous Distillation Extraction: Modern Applications for Volatile Substance Extraction. Walsh Medical Media.
  • Obera. (n.d.).
  • Spectro Scientific. (2018).
  • Al-Saffar, F. I. F., & Al-Amri, M. S. J. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Taibah University for Science, 16(1), 869-883.
  • AZoM. (2018).
  • Restek Corporation. (2021). The Fundamentals of Solid Phase Extraction (SPE).
  • SCION Instruments. (2021). How Can We Improve Our Solid Phase Extraction Processes?.
  • Galiano, F., & Figoli, A. (2022). Extraction of volatile organic compounds from water and wastewater by vacuum-driven membrane process: A comprehensive review. Chemical Engineering Journal, 434, 134664.
  • Biotage. (2023). Tackling emulsions just got easier.
  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 4798-61-2).
  • Lee, C. M., & Lee, W. J. (2012). Determination of volatile organic compounds in water using ultrasound-assisted emulsification microextraction followed by gas chromatography.
  • Kertész, S., et al. (2020). Effect of pH on extraction.
  • BrainKart. (2018). EMULSION PROBLEM ENCOUNTERED IN EXTRACTIONS.
  • Peršurić, Đ., et al. (2002). Determination of volatile compounds in grape distillates by solid-phase extraction and gas chromatography.
  • K-Jhil. (2025). Tips for Troubleshooting Liquid-Liquid Extraction.
  • Carlin, S., et al. (2016). Applications of Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry (SPME-GC/MS)
  • Unacademy. (n.d.).
  • Phenomenex. (n.d.).
  • PubChem. (n.d.). This compound, (2E)-.
  • Element Lab Solutions. (n.d.).
  • ResearchGate. (2018). Could I use solid-phase extraction (SPE)
  • Organomation. (n.d.).
  • Perestrelo, R., et al. (2006). Application of solid phase extraction techniques to analyse volatile compounds in wines and other enological products. Talanta, 70(4), 681-692.
  • The Good Scents Company. (n.d.). This compound.
  • Venkataraman, C., & Friedlander, S. K. (1994). RECOVERY OF SEMI-VOLATILE ORGANIC COMPOUNDS DURING SAMPLE PREPARATION: IMPLICATIONS FOR CHARACTERIZATION OF AIRBORNE PARTICULATE. Journal of Aerosol Science, 25(3), 563-574.
  • SCION Instruments. (2021). How Can We Improve Our Liquid-Liquid Extraction Processes?.
  • The Good Scents Company. (n.d.). (E)-2-octen-4-ol.
  • NIST. (n.d.). This compound, (E)-. NIST Chemistry WebBook.
  • Roselló-Soto, E., et al. (2019).
  • ResearchGate. (n.d.). Effect of solution pH on extraction efficiency of 2,4-D.
  • Reddit. (2022). Role of Ph in liquid-liquid extraction.
  • BenchChem. (2025). Application Note: GC-MS Analysis of 2-Methoxy-2-octen-4-one.
  • TTB. (n.d.). Quantitative Analysis of Flavoring Agents in Nonbeverage Products.
  • Agilent. (n.d.). Development of GC/TQ Methods for the Analysis of Hazardous Chemicals.
  • Srivastava, D., et al. (2025).
  • ResearchGate. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils.

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Minimizing isomerization of 2-Octen-4-ol during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-octen-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable allylic alcohol. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you minimize isomerization and achieve high purity in your final product.

Introduction: The Challenge of Isomerization in this compound Synthesis

This compound is a secondary allylic alcohol with applications in flavor, fragrance, and as a synthetic intermediate. A primary obstacle in its synthesis is the propensity for isomerization, which can lead to a mixture of structurally related impurities. These isomers can be difficult to separate and may negatively impact the desired properties of the final product. The most common isomerization pathways involve the migration of the double bond and tautomerization to the corresponding ketone, 2-octen-4-one. Understanding and controlling the factors that promote these unwanted side reactions is critical for a successful synthesis.

This guide will explore two common synthetic routes and provide detailed strategies to mitigate isomerization at each stage, from reaction setup to final purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you may encounter during your experiments.

Synthesis & Reaction Conditions

Q1: I'm synthesizing this compound via a Grignard reaction between butylmagnesium bromide and crotonaldehyde, but I'm seeing a significant amount of byproducts. What's going wrong?

A1: The Grignard reaction is a powerful tool for forming carbon-carbon bonds, but it's not without its challenges, especially with α,β-unsaturated aldehydes like crotonaldehyde.[1][2] Here are the likely issues and how to address them:

  • 1,4-Conjugate Addition: Grignard reagents can attack either the carbonyl carbon (1,2-addition) to give the desired this compound or the β-carbon (1,4-conjugate addition) to yield 3-heptanone after workup. To favor the desired 1,2-addition, it is crucial to use a less sterically hindered Grignard reagent and maintain a low reaction temperature, typically between -78°C and 0°C.

  • Enolization: As strong bases, Grignard reagents can deprotonate the α-protons of the aldehyde, leading to the formation of an enolate and reducing the yield of the desired alcohol.[2] Adding the Grignard reagent slowly to a well-stirred solution of the aldehyde can minimize this side reaction.

  • Acidic Workup and Isomerization: A common pitfall is the use of a harsh acidic workup to quench the reaction. The acidic conditions can readily promote the isomerization of the allylic alcohol to more stable conjugated ketones or other isomeric alcohols. A buffered or weakly acidic workup is highly recommended.

Q2: How can I minimize isomerization during the workup of my Grignard reaction?

A2: The workup is a critical step where isomerization can readily occur. Instead of strong acids like hydrochloric or sulfuric acid, consider the following:

  • Saturated Aqueous Ammonium Chloride (NH₄Cl): This is the most common and generally effective method for quenching Grignard reactions involving sensitive alcohols. It provides a mildly acidic proton source that neutralizes the alkoxide without causing significant isomerization.

  • Buffered Solutions: A phosphate or acetate buffer with a pH around 6-7 can also be used to carefully control the acidity during workup.

  • Temperature Control: Perform the quench at a low temperature (0°C) to further minimize the rate of any potential acid-catalyzed isomerization.

Q3: I'm considering synthesizing this compound by reducing 2-octen-4-one. What's the best way to do this without reducing the double bond?

A3: This is a great alternative approach. The key is to use a chemoselective reducing agent that preferentially attacks the carbonyl group over the alkene. The Luche reduction is the gold standard for this transformation.[3]

  • Luche Reduction: This method employs sodium borohydride (NaBH₄) in the presence of a lanthanide salt, most commonly cerium(III) chloride (CeCl₃), in a protic solvent like methanol.[3] The cerium salt enhances the electrophilicity of the carbonyl carbon, promoting a 1,2-hydride attack and yielding the allylic alcohol with high selectivity.[3] This method is highly effective at preserving the double bond.

Q4: Can I use sodium borohydride (NaBH₄) alone to reduce 2-octen-4-one?

A4: While NaBH₄ is a milder reducing agent than lithium aluminum hydride (LiAlH₄), using it alone for the reduction of α,β-unsaturated ketones can still lead to a mixture of 1,2- and 1,4-reduction products. The addition of CeCl₃ is crucial for achieving high chemoselectivity for the desired 1,2-reduction to this compound.[3]

Isomerization Mechanisms & Prevention

Q5: What are the main types of isomers I should be concerned about, and how are they formed?

A5: The primary isomeric impurities you'll likely encounter are:

  • 2-Octen-4-one: This is the keto-enol tautomer of this compound. The equilibrium usually favors the ketone. This isomerization can be catalyzed by acids, bases, or even trace metals.

  • 3-Octen-2-ol: This is a positional isomer formed by the migration of the double bond. This is a common outcome of acid-catalyzed isomerization of allylic alcohols.

  • cis/trans Isomers: If your synthesis is not stereospecific, you may obtain a mixture of (E)- and (Z)-2-octen-4-ol.

The formation of these isomers is typically promoted by:

  • Acid Catalysis: Protic acids can protonate the hydroxyl group, which can then be eliminated as water to form a resonance-stabilized allylic carbocation. Water can then re-add at either end of the allylic system, leading to a mixture of positional isomers.

  • Base Catalysis: Strong bases can deprotonate the hydroxyl group, and the resulting alkoxide can participate in a proton exchange that facilitates double bond migration.

  • Transition Metal Catalysis: Trace amounts of transition metals, such as palladium or ruthenium, which might be present from previous synthetic steps, can be potent catalysts for the isomerization of allylic alcohols.[4]

Q6: I suspect my purified this compound is isomerizing during storage. How can I prevent this?

A6: Long-term stability is crucial. To prevent isomerization during storage:

  • Neutral pH: Ensure your product is free of any acidic or basic residues from the workup or purification. You can test the pH of a small, wetted sample on pH paper. If necessary, wash the bulk material with a dilute bicarbonate solution followed by deionized water, and then thoroughly dry it.

  • Inert Atmosphere: Store the product under an inert atmosphere, such as nitrogen or argon, to prevent air oxidation, which can generate acidic impurities over time.

  • Low Temperature: Store the product at a low temperature (e.g., in a refrigerator or freezer) to minimize the rate of any potential degradation or isomerization reactions.

  • Avoid Metal Contamination: Store in a glass container, as metal containers can potentially leach trace metals that could catalyze isomerization.

Analysis & Purification

Q7: I'm having trouble separating this compound from its isomers by GC. What column and conditions do you recommend?

A7: Separating positional and geometric isomers of alcohols can be challenging. Here's a recommended starting point for your GC method development:

  • Column Selection: A polar stationary phase is essential for separating these closely related, polar analytes. A good first choice is a WAX-type column (polyethylene glycol) . These columns provide excellent selectivity for alcohols and can often resolve positional and geometric isomers.

  • Column Dimensions: For complex isomer mixtures, a longer column (e.g., 60 m) with a smaller internal diameter (e.g., 0.25 mm) will provide higher resolution.

  • Temperature Program: A slow oven temperature ramp rate (e.g., 2-5 °C/min) is crucial for resolving closely eluting peaks.

  • Injector and Detector: Use a deactivated inlet liner to prevent peak tailing. A Flame Ionization Detector (FID) is a robust and reliable choice for quantifying these analytes.

Q8: What about HPLC for analyzing my product mixture?

A8: HPLC can also be an effective tool.

  • Normal-Phase HPLC: This can be very effective for separating isomers. A silica or diol column with a non-polar mobile phase (e.g., hexane/isopropanol or hexane/ethyl acetate) can provide good separation based on the small differences in polarity between the isomers.

  • Reverse-Phase HPLC: While more common, this can be less effective for these types of isomers. However, a C18 column with a mobile phase of acetonitrile/water or methanol/water may provide adequate separation, especially if the isomers have different hydrophobicities. Phenyl-based columns can also offer alternative selectivity through π-π interactions.

Q9: My product is a mixture of isomers. How can I purify it on a larger scale?

A9: For preparative-scale purification, preparative HPLC is often the most effective method.[5][6][7][8]

  • Normal-Phase Preparative HPLC: This is often the preferred method for separating isomers of moderately polar compounds like this compound. The use of non-polar solvents allows for easier solvent removal from the collected fractions.

  • Flash Chromatography: While less resolving than preparative HPLC, flash chromatography on silica gel can be a cost-effective first pass to enrich the desired isomer, especially if the impurities have significantly different polarities. A shallow solvent gradient is key to achieving good separation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction with Minimized Isomerization

This protocol details the synthesis of this compound from crotonaldehyde and butylmagnesium bromide, with specific steps to minimize byproduct formation and isomerization.

Materials:

  • Crotonaldehyde (freshly distilled)

  • Butylmagnesium bromide (2.0 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Anhydrous diethyl ether

Procedure:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), add freshly distilled crotonaldehyde (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer. Dissolve the aldehyde in anhydrous THF (to make a ~0.5 M solution).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add butylmagnesium bromide (1.1 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction at -78 °C for an additional 2 hours. Monitor the reaction progress by TLC or GC analysis of quenched aliquots.

  • Quenching: While maintaining the temperature at -78 °C, slowly add pre-chilled saturated aqueous NH₄Cl solution dropwise to quench the reaction. Allow the mixture to warm to room temperature with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and wash with saturated aqueous NH₄Cl, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a low temperature (<30 °C).

Protocol 2: Chemoselective Synthesis of this compound via Luche Reduction

This protocol describes the highly selective reduction of 2-octen-4-one to this compound.

Materials:

  • 2-Octen-4-one

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-octen-4-one (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in methanol (to make a ~0.2 M solution). Stir at room temperature until the cerium salt is fully dissolved.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Add NaBH₄ (1.1 eq) portion-wise over 10-15 minutes, maintaining the temperature at 0 °C. You will observe gas evolution.

  • Reaction Monitoring: Stir the reaction at 0 °C for 30-60 minutes. Monitor the disappearance of the starting material by TLC or GC.

  • Workup: Add deionized water to quench the reaction.

  • Extraction: Extract the aqueous mixture with diethyl ether (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a low temperature (<30 °C).

Data Summary and Visualization

Table 1: Troubleshooting Common Isomerization Issues
Symptom Potential Cause Recommended Solution
High levels of 2-octen-4-one in the final productIncomplete reduction (Luche) or oxidation of the product.Ensure complete reaction by monitoring with TLC/GC. Store the final product under an inert atmosphere.
Significant amounts of 3-octen-2-olAcid-catalyzed isomerization during workup or purification.Use a buffered or saturated NH₄Cl workup. Neutralize the product before storage.
Mixture of cis and trans isomersNon-stereospecific synthesis or isomerization during purification.Use stereochemically pure starting materials. Avoid harsh conditions during purification.
Broad or tailing peaks in GC analysisActive sites in the GC system or use of an inappropriate column.Use a deactivated inlet liner and a polar (WAX-type) GC column.
Isomerization Pathways

The following diagram illustrates the primary isomerization pathways of this compound.

IsomerizationPathways Isomerization of this compound 2_Octen_4_ol (E)-2-Octen-4-ol 2_Octen_4_one 2-Octen-4-one (Keto-enol tautomerization) 2_Octen_4_ol->2_Octen_4_one Acid/Base/Metal Catalysis 3_Octen_2_ol 3-Octen-2-ol (Positional Isomer) 2_Octen_4_ol->3_Octen_2_ol Acid Catalysis Z_2_Octen_4_ol (Z)-2-Octen-4-ol (Geometric Isomer) 2_Octen_4_ol->Z_2_Octen_4_ol Harsh Conditions 2_Octen_4_one->2_Octen_4_ol Reduction TroubleshootingWorkflow Synthesis Troubleshooting Workflow start Start Synthesis check_purity Analyze Crude Product by GC/HPLC start->check_purity high_purity High Purity (>95%) check_purity->high_purity Yes low_purity Low Purity (<95%) check_purity->low_purity No purify Proceed to Purification high_purity->purify identify_impurities Identify Major Impurities low_purity->identify_impurities ketone_impurity High 2-Octen-4-one? identify_impurities->ketone_impurity positional_impurity High Positional Isomers? ketone_impurity->positional_impurity No optimize_reduction Optimize Luche Reduction (check reagents, temp) ketone_impurity->optimize_reduction Yes optimize_grignard Optimize Grignard Workup (use NH4Cl, low temp) positional_impurity->optimize_grignard Yes check_storage Review Storage Conditions (pH, temp, atmosphere) positional_impurity->check_storage No optimize_reduction->start optimize_grignard->start check_storage->purify

Caption: A decision tree for troubleshooting this compound synthesis.

References

  • Luche, J.-L. Lanthanides in Organic Chemistry. 1. Selective 1,2 Reductions of Conjugated Ketones. J. Am. Chem. Soc.1978 , 100 (7), 2226–2227. [Link]

  • Luche, J.-L.; Rodriguez-Hahn, L.; Crabbé, P. Reduction of natural enones in the presence of cerium trichloride. J. Chem. Soc., Chem. Commun.1978 , 601-602. [Link]

  • Molander, G. A. Application of lanthanide reagents in organic synthesis. Chem. Rev.1992 , 92 (1), 29–68. [Link]

  • Luche Reduction. Organic Chemistry Portal. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • The Good Scents Company. (E)-2-octen-4-ol. [Link]

  • The Good Scents Company. 2-octen-4-one. [Link]

  • Palladium(0)-catalyzed direct cross-coupling reaction of allylic alcohols with aryl- and alkenylboronic acids. Org. Biomol. Chem., 2010 ,8, 4337-4345. [Link]

  • Principles and practical aspects of preparative liquid chromatography. Agilent. [Link]

  • HPLC Column for Structual Isomers. COSMOSIL. [Link]

  • Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography. Molecules2022 , 27(24), 8973. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids. J Chromatogr Sci.2015 , 53(8), 1371-1376. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of an Analytical Method for 2-Octen-4-ol Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of volatile organic compounds is paramount. This guide provides an in-depth, experience-driven approach to the validation of an analytical method for 2-Octen-4-ol, a significant flavor and aroma compound found in various matrices. We will delve into the rationale behind methodological choices, present a comprehensive validation framework, and compare the suitability of different analytical techniques, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS) as the gold standard for this application.

The Analytical Challenge: Understanding this compound

This compound is a volatile, eight-carbon unsaturated alcohol. Its chemical properties, including its volatility and the presence of a hydroxyl group, present specific challenges for quantification. Direct injection into a gas chromatograph can lead to poor peak shape and low sensitivity due to interactions with the stationary phase. Therefore, a robust analytical method must address these challenges to ensure accurate and reproducible results.

Comparative Analysis of Quantification Techniques: GC-MS vs. HPLC-MS

While both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are powerful analytical tools, their applicability for this compound quantification differs significantly.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Principle Separates volatile and thermally stable compounds in the gas phase.Separates non-volatile and thermally labile compounds in the liquid phase.
Suitability for this compound Highly Suitable. As a volatile compound, this compound is an ideal candidate for GC analysis.Less Suitable. Requires derivatization to be amenable to HPLC analysis, adding complexity.
Sample Preparation Typically involves extraction (e.g., SPME) and derivatization to improve volatility and peak shape.May require derivatization for detection and retention on the column.
Sensitivity Generally offers excellent sensitivity for volatile compounds, especially with selected ion monitoring (SIM) or multiple reaction monitoring (MRM).Sensitivity is dependent on the derivatization agent and ionization efficiency.
Specificity High specificity is achieved through chromatographic separation and mass spectral fragmentation patterns.High specificity is achieved through chromatographic separation and mass spectral data.
Typical LOD/LOQ Can achieve low ng/L to µg/L levels, depending on the matrix and sample preparation.Generally in the µg/L to mg/L range for underivatized short-chain alcohols.

Given the volatile nature of this compound, GC-MS is the demonstrably superior technique for its quantification. The remainder of this guide will focus on the validation of a GC-MS method.

A Validated GC-MS Method for this compound Quantification: A Step-by-Step Protocol

This protocol is designed to be a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and versatile sample preparation technique ideal for the extraction of volatile and semi-volatile organic compounds from a wide range of matrices.[4][5]

Workflow for HS-SPME

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Add_Internal_Standard Add Internal Standard (e.g., 2-Nonanol) Sample->Add_Internal_Standard Equilibrate Equilibrate Sample (e.g., 60 min at 70°C) Add_Internal_Standard->Equilibrate Expose_SPME_Fiber Expose SPME Fiber (e.g., 60 min at 70°C) Equilibrate->Expose_SPME_Fiber Desorb_in_Injector Thermal Desorption in GC Injector (e.g., 4 min at 250°C) Expose_SPME_Fiber->Desorb_in_Injector GC_Separation GC Separation Desorb_in_Injector->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: HS-SPME-GC-MS workflow for this compound analysis.

Derivatization: Silylation for Enhanced Volatility

Direct GC analysis of alcohols can be challenging. Derivatization, specifically silylation, converts the polar hydroxyl group into a more volatile and thermally stable silyl ether.[1][5][6][7] This improves peak shape, enhances sensitivity, and provides more reliable quantification.[1][5][6][7]

Silylation Protocol:

  • After thermal desorption from the SPME fiber, the analytes are trapped in a cooled injection system.

  • A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, is introduced into the injection port.

  • The injection port is rapidly heated, allowing for on-line derivatization before the analytes are transferred to the GC column.

Logical Flow of Derivatization

Analyte This compound (with -OH group) Reaction Silylation Reaction (On-line in injector) Analyte->Reaction Reagent Silylating Agent (e.g., BSTFA + TMCS) Reagent->Reaction Product Silylated this compound (Volatile & Thermally Stable) Reaction->Product

Caption: Silylation derivatization of this compound for GC-MS analysis.

GC-MS Instrumental Parameters
ParameterRecommended Setting
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Mode Splitless
Injector Temperature 250°C
Oven Program 40°C (2 min hold), ramp to 250°C at 10°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Ion Source Electron Ionization (EI) at 70 eV
MS Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Transfer Line Temp 280°C

Method Validation Parameters: A Comprehensive Overview

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2][3] The following parameters must be assessed according to ICH Q2(R1) guidelines.[1][2][3]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of this compound in blank matrix samples.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of this compound should be prepared in the matrix of interest.

Expected Performance:

Parameter Value
Linear Range 1 - 100 µg/L

| Correlation Coefficient (r²) | ≥ 0.995 |

Accuracy

Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is determined by spike-recovery experiments at three concentration levels (low, medium, and high).

Expected Performance:

Concentration Level Mean Recovery (%)
Low QC 85 - 115%
Medium QC 90 - 110%

| High QC | 90 - 110% |

Precision

Precision is the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is expressed as the relative standard deviation (RSD).

Expected Performance:

Precision Type RSD (%)
Repeatability (Intra-day) ≤ 15%

| Intermediate Precision (Inter-day) | ≤ 20% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Expected Performance:

Parameter Value
LOD ~0.5 µg/L

| LOQ | ~1.5 µg/L |

These expected performance characteristics are based on validated methods for structurally similar volatile compounds and serve as a benchmark for the validation of a this compound quantification method.

Addressing Matrix Effects

The sample matrix can significantly impact the accuracy and precision of an analytical method.[8][9][10] In food and beverage analysis, co-eluting compounds can enhance or suppress the ionization of the target analyte in the mass spectrometer.

Strategies to Mitigate Matrix Effects:

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the samples to be analyzed.

  • Stable Isotope-Labeled Internal Standard: The use of a deuterated analog of this compound as an internal standard can effectively compensate for matrix effects.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[8]

Conclusion

The validation of an analytical method for this compound quantification requires a systematic and scientifically sound approach. Gas Chromatography-Mass Spectrometry, coupled with Headspace Solid-Phase Microextraction and silylation derivatization, offers a robust, sensitive, and specific method for this purpose. By following the detailed validation protocol outlined in this guide, researchers can ensure the generation of high-quality, reliable, and defensible data. Adherence to international guidelines, such as those from the ICH, is crucial for regulatory acceptance and the overall integrity of the scientific findings.

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. Available from: [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. 2018. Available from: [Link]

  • Acquaticci, L., Angeloni, S., Baldassarri, C., Sagratini, G., Vittori, S., Torregiani, E., ... & Caprioli, G. (2024).
  • Pranata, A. W., Marchelina, F., & Rohman, A. (2022). Volatile Compounds for Discrimination between Beef, Pork, and Their Admixture Using Solid-Phase-Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS) and Chemometrics Analysis. Food Science of Animal Resources, 42(5), 826.
  • Orata, F. (2012). Derivatization reactions and reagents for gas chromatography analysis.
  • Food Safety Institute. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). 2023. Available from: [Link]

  • Arbulu, M., Sampedro, M. C., & Gómez-Caballero, A. (2020). Development and validation of a multi-analyte GC–MS method for the determination of 84 substances from plastic food contact materials. Analytical and Bioanalytical Chemistry, 412(17), 4059-4075.
  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. Available from: [Link]

  • Separation Science. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Available from: [Link]

  • Cappiello, A., Famiglini, G., Palma, P., Pieri, M., & Termopoli, V. (2018). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 23(2), 394.
  • ICH. M10 Bioanalytical Method Validation and Study Sample Analysis. 2022. Available from: [Link]

  • ResearchGate. Parameters of calibration curves, LOD and LOQ for HPLC method validation. Available from: [Link]

  • ResearchGate. LOD, LOQ, linearity, accuracy and precision at two concentration levels... Available from: [Link]

  • MDPI. Dispersive Liquid-Liquid Microextraction Followed by HS-SPME for the Determination of Flavor Enhancers in Seafood Using GC-MS. Available from: [Link]

  • Analyst. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. 2021. Available from: [Link]

  • BioPharm International. Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. 2015. Available from: [Link]

  • NIH. Effects of Matrix Composition on Detection Threshold Estimates for Methyl Anthranilate and 2-Aminoacetophenone. 2016. Available from: [Link]

  • Agilent. Food Testing & Environmental Analysis. Available from: [Link]

  • BrJAC. Validation and Uncertainty Calculation of Rodenticide Analysis Methods in a Simulated Gastric Content Matrix. 2023. Available from: [Link]

  • ResearchGate. Influence of the matrix composition on the volatility and sensory perception of 4-ethylphenol and 4-ethylguaiacol in model wine solutions. Available from: [Link]

  • MDPI. LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. 2023. Available from: [Link]

Sources

A Researcher's Guide to the Comparative Analysis of 2-Octen-4-ol in Mushroom Species

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals delving into the intricate world of fungal secondary metabolites, the C8 volatile compounds represent a fascinating and functionally diverse group. While much of the focus has been on the archetypal "mushroom alcohol," 1-octen-3-ol, other isomers like 2-octen-4-ol remain largely unexplored territory. This guide provides a comprehensive framework for the comparative analysis of this compound across different mushroom species. We will explore the scientific rationale, present detailed experimental protocols, and discuss the potential implications of such research, empowering you to pioneer investigations into this lesser-known, yet potentially significant, fungal volatile.

The Significance of C8 Volatiles in Fungi: Beyond the "Mushroom" Aroma

Eight-carbon (C8) volatile organic compounds are signature components of the fungal aroma profile.[1][2] These compounds, including alcohols and ketones, are not merely responsible for the characteristic scent of many mushrooms but are also involved in a range of biological activities.[3][4] They are oxylipins, formed from the enzymatic oxidation and cleavage of fatty acids like linoleic acid.[1][5]

The well-studied 1-octen-3-ol, for instance, acts as a signaling molecule, influencing spore germination, and can even play a role in interactions with insects and other microorganisms.[6][7] Given the structural similarity, it is plausible that other C8 isomers, such as this compound, also possess unique bioactivities that could be harnessed for various applications, from flavor and fragrance development to novel therapeutic agents. A comparative analysis across different mushroom species is the first step toward unlocking this potential.

The Biosynthetic Origin of C8 Volatiles: A Shared Pathway

The production of C8 volatiles in fungi is primarily linked to the lipoxygenase (LOX) pathway. This pathway begins with the oxidation of polyunsaturated fatty acids, most notably linoleic acid, by the enzyme lipoxygenase.[1] The resulting hydroperoxides are then cleaved by a hydroperoxide lyase (HPL), leading to the formation of various C8 compounds.[5]

Biosynthesis Linoleic_Acid Linoleic Acid Hydroperoxide Linoleic Acid Hydroperoxide Linoleic_Acid->Hydroperoxide Lipoxygenase (LOX) C8_Volatiles C8 Volatiles (e.g., 1-octen-3-ol, this compound) Hydroperoxide->C8_Volatiles Hydroperoxide Lyase (HPL)

Caption: Biosynthetic pathway of C8 volatiles in fungi.

Understanding this common biosynthetic origin is crucial for a comparative analysis. Variations in the concentration and profile of C8 volatiles, including this compound, among different mushroom species could be attributed to differences in the expression and activity of the enzymes involved in this pathway.

A Comparative Analysis of Volatile Profiles: What the Data Suggests

While direct comparative data for this compound is scarce, analysis of the broader volatile profiles of different mushroom species reveals significant diversity in their C8 compound composition. This diversity underscores the importance of species-specific analysis.

Mushroom SpeciesMajor C8 Compounds ReportedReference
Agaricus bisporus (Button Mushroom)1-octen-3-ol, 3-octanone, 3-octanol, 2-octen-1-ol[8]
Pleurotus ostreatus (Oyster Mushroom)1-octen-3-ol, 3-octanone, 3-octanol[9]
Lentinula edodes (Shiitake)1-octen-3-ol, other sulfur compounds[10]
Boletus edulis (Porcini)Rich in C8 derivatives
Cantharellus cibarius (Chanterelle)1-octen-3-ol[9]
Tricholoma species1-octen-3-ol, (E)-2-octen-1-ol[11]

The presence of various C8 isomers in these species suggests that this compound may also be present, albeit potentially at lower concentrations than the more dominant compounds. Its detection and quantification require a sensitive and robust analytical methodology.

Experimental Protocol: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

For the analysis of volatile compounds like this compound in mushrooms, Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.[12][13][14] This technique is sensitive, solvent-free, and requires minimal sample preparation.

Workflow cluster_prep Sample Preparation cluster_analysis HS-SPME-GC-MS Analysis cluster_data Data Analysis Mushroom_Sample Fresh Mushroom Sample Homogenization Homogenize Sample Mushroom_Sample->Homogenization Vial Transfer to Headspace Vial Homogenization->Vial Incubation Incubate and Equilibrate Vial->Incubation SPME Expose SPME Fiber to Headspace Incubation->SPME Desorption Thermal Desorption in GC Inlet SPME->Desorption GC_Separation GC Separation Desorption->GC_Separation MS_Detection MS Detection and Identification GC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification (Internal Standard) Peak_Integration->Quantification Comparison Comparative Analysis Quantification->Comparison

Caption: Experimental workflow for HS-SPME-GC-MS analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Obtain fresh fruiting bodies of the mushroom species to be analyzed.

    • Weigh a precise amount of the mushroom tissue (e.g., 2-5 g) and homogenize it, either mechanically or by finely chopping.[12]

    • Immediately transfer the homogenized sample into a headspace vial (e.g., 20 mL) and seal it with a PTFE/silicone septum.

  • HS-SPME Procedure:

    • Place the vial in a temperature-controlled autosampler or water bath. Equilibrate the sample at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.[12]

    • Insert the SPME fiber (e.g., a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is a good starting point for a broad range of volatiles) into the headspace of the vial for a set extraction time (e.g., 30-60 minutes).[12]

  • GC-MS Analysis:

    • After extraction, retract the fiber and immediately introduce it into the heated injection port of the gas chromatograph for thermal desorption of the analytes.

    • GC Conditions (Example):

      • Injector Temperature: 250°C

      • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable for volatile analysis.

      • Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at a rate of 5-10°C/minute, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions (Example):

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 400.

      • Identification: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard. The NIST library can be used for tentative identification.

  • Quantification:

    • For accurate quantification, a standard curve of this compound should be prepared.

    • Alternatively, for semi-quantitative comparison, an internal standard (e.g., a compound not naturally present in mushrooms, such as 2-methyl-3-heptanone) can be added to each sample before analysis. The peak area of this compound is then normalized to the peak area of the internal standard.

Potential Biological Activities and Future Directions

While the bioactivity of this compound is not well-documented, other C8 compounds from fungi have shown a range of effects, including antimicrobial and signaling properties.[15][16] Preliminary screening of purified this compound in various bioassays could reveal novel activities. For instance, its effect on the growth of pathogenic fungi or bacteria, or its role in insect attraction or repulsion, would be valuable areas of investigation.

Further research could also focus on the enzymatic basis for the production of this compound. Identifying and characterizing the specific lipoxygenases and hydroperoxide lyases responsible for its formation in different mushroom species could open up avenues for biotechnological production of this and other valuable C8 compounds.

Conclusion

The comparative analysis of this compound in different mushroom species is a promising area of research with the potential to uncover new knowledge about fungal metabolism and discover novel bioactive compounds. By employing robust analytical techniques like HS-SPME-GC-MS and a systematic approach to sample analysis, researchers can shed light on the distribution and potential significance of this understudied volatile. This guide provides the foundational knowledge and a practical framework to embark on this exciting scientific journey.

References

  • Combet, E., Eastwood, D. C., Burton, K. S., & Henderson, J. (2006). Eight-carbon volatiles in mushrooms and fungi: properties, analysis, and biosynthesis. Mycoscience, 47(6), 317–326. [Link]

  • Combet, E., Henderson, J., Eastwood, D. C., & Burton, K. S. (2006). Eight-carbon volatiles in mushrooms and fungi: Properties, analysis, and biosynthesis. Mycoscience, 47(6), 317-326. [Link]

  • Barros, L., et al. (2008). AROMA COMPOUNDS IN ELEVEN EDIBLE MUSHROOM SPECIES: RELATIONSHIP BETWEEN VOLATILE PROFILE AND SENSORIAL CHARACTERISTICS. CORE. [Link]

  • Morath, S. U., Hung, R., & Bennett, J. W. (2012). Fungal volatile organic compounds: a review with emphasis on their biotechnological potential. Fungal Biology Reviews, 26(2-3), 73-83. [Link]

  • Combet, E., et al. (2006). Eight-carbon volatiles in mushrooms and fungi: properties, analysis, and biosynthesis. Mycoscience, 47(6), 317-326. [Link]

  • Combet, E., et al. (2006). Eight-carbon volatiles in mushrooms and fungi: Properties, analysis, and biosynthesis. AGRIS. [Link]

  • Cavaliere, C., et al. (2016). Headspace-Solid-Phase Microextraction-Gas Chromatography as Analytical Methodology for the Determination of Volatiles in Wild Mushrooms and Evaluation of Modifications Occurring during Storage. Journal of Analytical Methods in Chemistry, 2016, 8386921. [Link]

  • Özdemir, S., & Yilmaz, N. (2020). Characterization of Aromatic Volatile Compounds of Eight Wild Mushrooms by Headspace GC-MSD. ResearchGate. [Link]

  • Hung, R., Lee, S., & Bennett, J. W. (2015). Analysis of Volatile Compounds Emitted by Filamentous Fungi Using Solid-Phase Microextraction-Gas Chromatography/Mass Spectrometry. Springer Nature Experiments. [Link]

  • Kluger, B., et al. (2013). Detection and Identification of Fungal Microbial Volatile Organic Compounds by HS-SPME-GC–MS. ResearchGate. [Link]

  • The Good Scents Company. (n.d.). (E)-2-octen-4-ol. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Use of headspace SPME-GC-MS for the analysis of the volatiles produced by indoor molds grown on different substrates. [Link]

  • El-Sayed, A. S., et al. (2020). Overview of Bioactive Fungal Secondary Metabolites: Cytotoxic and Antimicrobial Compounds. Molecules, 25(22), 5345. [Link]

  • Li, Y., et al. (2022). Characterization of Volatile Flavor Compounds and Aroma Active Components in Button Mushroom (Agaricus bisporus) across Various Cooking Methods. Foods, 11(23), 3843. [Link]

  • Zhang, Y., et al. (2023). Analysis of Volatile Aroma Components in Different Parts of Shiitake Mushroom (Lentinus edodes) Treated with Ultraviolet C Light-Emitting Diodes Based on Gas Chromatography–Ion Mobility Spectroscopy. Foods, 12(14), 2736. [Link]

  • protocols.io. (2025). Analysis of Microbial Volatile Compounds by SPME-GC/MS. [Link]

  • Stökl, J., et al. (2014). Ubiquitous eight-carbon volatiles of fungi are infochemicals for a specialist fungivore. Chemoecology, 24(2), 65-75. [Link]

  • El-Demerdash, A., et al. (2019). Identification and Bioactivity of Compounds from the Fungus Penicillium sp. CYE-87 Isolated from a Marine Tunicate. Marine Drugs, 17(10), 576. [Link]

  • Zhang, Y., et al. (2023). Chemical Constituents and Bioactivities of the Plant-Derived Fungus Aspergillus fumigatus. Molecules, 28(23), 7793. [Link]

  • Liu, F., et al. (2016). Fungal proteinaceous compounds with multiple biological activities. Applied Microbiology and Biotechnology, 100(15), 6601-6617. [Link]

  • Santos, C. M. M., & Silva, A. M. S. (2023). Molecular Mechanisms of Lignans in Lowering Blood Pressure and Anti-Obesity Effects: A Review. International Journal of Molecular Sciences, 24(13), 10831. [Link]

  • Paul, S., et al. (2023). Diversity and functions of fungal VOCs with special reference to the multiple bioactivities of the mushroom alcohol. Fungal Biology Reviews, 46, 100322. [Link]

  • Palacios, I., et al. (2015). Volatile organic compounds in wild fungi from Mediterranean forest ecosystems. ResearchGate. [Link]

  • Inamdar, A. A., et al. (2013). Fungal-derived semiochemical 1-octen-3-ol disrupts dopamine packaging and causes neurodegeneration. Proceedings of the National Academy of Sciences, 110(48), 19561-19566. [Link]

  • The Good Scents Company. (n.d.). (E)-2-octen-4-ol. Retrieved from [Link]

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A Comparative Sensory and Chemical Analysis of 2-Octen-4-ol and 1-Octen-3-ol for Flavor and Fragrance Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of flavor and fragrance chemistry, subtle molecular differences can lead to profound sensory distinctions. This guide provides a comprehensive comparison of two structurally similar C8 unsaturated alcohols, 2-octen-4-ol and 1-octen-3-ol, elucidating their contrasting sensory profiles and chemical properties. This analysis is designed to equip researchers and product development professionals with the technical insights necessary to make informed decisions in the selection and application of these potent aroma compounds.

Introduction: Isomers and Olfactory Contrasts

This compound and 1-octen-3-ol are positional isomers, both possessing an eight-carbon chain, a single double bond, and a hydroxyl group. However, the placement of these functional groups dramatically alters their interaction with olfactory receptors, resulting in distinct and commercially valuable aroma profiles. While 1-octen-3-ol is famously known as "mushroom alcohol" for its characteristic earthy, fungal scent, this compound presents a significantly different fruity and berry-like aroma.[1][2] This guide will delve into the chemical and sensory nuances that differentiate these two molecules, providing experimental data and protocols for their effective evaluation.

Chemical and Physical Properties: A Comparative Overview

A foundational understanding of the physicochemical properties of these isomers is crucial for their application in various matrices.

PropertyThis compound1-Octen-3-ol
Molecular Formula C₈H₁₆O[3][4]C₈H₁₆O
Molecular Weight 128.21 g/mol [3][4]128.21 g/mol
CAS Number 4798-61-2 / 20125-81-9 ((E)-isomer)[3][4]3391-86-4
Appearance Colorless to pale yellow liquid[1][3]Colorless liquid
Boiling Point 175-176 °C @ 760 mmHg[1][3]~174 °C @ 760 mmHg
Specific Gravity 0.830-0.838 @ 25 °C[1][2]~0.837 g/mL @ 25 °C
Refractive Index 1.438-1.442 @ 20 °C[1][2]~1.437 @ 20 °C
Solubility Insoluble in water; soluble in alcohol[1]Slightly soluble in water; soluble in ethanol

The Olfactory Landscape: A Tale of Two Aromas

The most striking difference between this compound and 1-octen-3-ol lies in their sensory profiles. This divergence is a direct consequence of their molecular structures and how they interact with the diverse array of olfactory receptors in the human nose.

1-Octen-3-ol: The Quintessential "Mushroom Alcohol"

1-Octen-3-ol is a naturally occurring compound and a key aroma constituent in many species of mushrooms. Its characteristic scent is often described as:

  • Earthy and Fungal: The predominant and most recognizable note.

  • Mushroom-like: Specifically reminiscent of fresh, raw mushrooms.

  • Green and Herbaceous: With underlying fresh, slightly vegetative nuances.

  • Metallic and Oily: Subtle undertones that contribute to its complexity.

The chirality of 1-octen-3-ol plays a significant role in its odor perception. The (R)-(-)-enantiomer is primarily responsible for the characteristic mushroom aroma, while the (S)-(+)-enantiomer is described as having a more moldy, grassy scent.

This compound: A Fruity and Berry Counterpart

In stark contrast to its isomer, this compound exhibits a pleasant and commercially valuable fruity aroma profile. Its scent is commonly characterized as:

  • Fruity and Berry-like: The most prominent and defining characteristic.[1][2]

  • Sweet: With pleasant, ripe fruit notes.

The significant difference in aroma between these two isomers underscores the high specificity of olfactory receptors and the importance of precise molecular geometry in determining scent.

Odor Detection Thresholds: A Quantitative Comparison

The odor detection threshold is a critical parameter in sensory science, representing the minimum concentration of a substance that can be detected by the human sense of smell. A lower threshold indicates a more potent aroma compound.

CompoundOdor Detection Threshold (in air)Reference
1-Octen-3-ol2.7 ng/L[5]
This compoundData not readily available in cited literature

While a specific, peer-reviewed odor threshold for this compound was not found in the available literature, its use in flavor formulations at parts-per-million (ppm) levels suggests it is a potent aroma chemical.[6] For a definitive quantitative comparison, determination of the odor threshold of this compound using a standardized methodology, such as ASTM E679, is recommended.[7]

Experimental Protocols for Sensory Evaluation

To objectively compare the sensory properties of this compound and 1-octen-3-ol, standardized and validated sensory evaluation techniques are essential. The following protocols are recommended for a comprehensive analysis.

Triangle Test: Differentiating the Isomers

The triangle test is a discriminative method used to determine if a sensory difference exists between two samples.[8]

Objective: To determine if a statistically significant sensory difference can be perceived between this compound and 1-octen-3-ol at a given concentration.

Methodology:

  • Panelist Selection: Recruit a panel of at least 15 trained sensory assessors.

  • Sample Preparation:

    • Prepare solutions of this compound and 1-octen-3-ol at the same concentration in a neutral solvent (e.g., deodorized mineral oil or propylene glycol). The concentration should be above the detection threshold for both compounds but not overwhelmingly intense.

    • Label the solutions with random three-digit codes.

  • Test Presentation:

    • Present each panelist with three samples simultaneously: two identical and one different (e.g., two samples of 1-octen-3-ol and one of this compound, or vice versa).

    • The order of presentation should be randomized for each panelist (AAB, ABA, BAA, BBA, BAB, ABB).[7]

  • Evaluation:

    • Instruct panelists to sniff each sample from left to right.

    • Ask them to identify the "odd" or "different" sample.

  • Data Analysis:

    • Tally the number of correct identifications.

    • Use a statistical table for triangle tests to determine if the number of correct responses is significant at a chosen confidence level (typically p < 0.05).

Triangle_Test_Workflow cluster_prep Sample Preparation cluster_eval Evaluation cluster_analysis Data Analysis Prep1 Prepare solutions of This compound (A) and 1-Octen-3-ol (B) Prep2 Assign random 3-digit codes Prep1->Prep2 Eval1 Present three coded samples (e.g., AAB, ABA, BAA) Prep2->Eval1 Randomized presentation Eval2 Panelist identifies the 'odd' sample Eval1->Eval2 Analysis1 Tally correct identifications Eval2->Analysis1 Collect responses Analysis2 Determine statistical significance (p < 0.05) Analysis1->Analysis2

Figure 1: Workflow for a Triangle Test comparing this compound and 1-octen-3-ol.

Quantitative Descriptive Analysis (QDA): Profiling the Aromas

Descriptive analysis provides a detailed sensory profile of a product, quantifying the intensity of each attribute.[9]

Objective: To develop a detailed sensory profile for both this compound and 1-octen-3-ol and to quantify the intensity of their respective aroma attributes.

Methodology:

  • Panelist Training:

    • Select a panel of 8-12 highly trained assessors.

    • Conduct training sessions where panelists are exposed to a variety of reference standards representing different aroma notes (e.g., mushroom, earthy, fruity, berry, green).

    • Develop a consensus vocabulary (lexicon) to describe the aromas of the two target compounds.

  • Sample Preparation:

    • Prepare solutions of this compound and 1-octen-3-ol in a neutral solvent at concentrations suitable for detailed aroma evaluation.

  • Evaluation:

    • Present the coded samples to the panelists in a randomized order.

    • Panelists independently rate the intensity of each attribute from the agreed-upon lexicon on a continuous line scale (e.g., 0 = not perceptible, 100 = extremely intense).

  • Data Analysis:

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to identify significant differences in attribute intensities between the two compounds.

    • Visualize the results using spider or radar plots to provide a clear comparison of the sensory profiles.

Descriptive_Analysis_Workflow cluster_training Panelist Training cluster_evaluation Evaluation cluster_analysis Data Analysis & Visualization Train1 Select 8-12 trained panelists Train2 Develop consensus aroma lexicon Train1->Train2 Eval1 Present coded samples of each compound Train2->Eval1 Utilize lexicon Eval2 Panelists rate intensity of each attribute Eval1->Eval2 Analysis1 ANOVA to determine significant differences Eval2->Analysis1 Collect intensity data Analysis2 Generate spider plots for profile comparison Analysis1->Analysis2

Figure 2: Workflow for Quantitative Descriptive Analysis of this compound and 1-octen-3-ol.

Gas Chromatography-Olfactometry (GC-O): Linking Chemistry to Sensation

GC-O is a powerful technique that combines gas chromatography for the separation of volatile compounds with human olfaction for their detection and characterization.[3]

Objective: To separate the volatile components of a sample containing this compound and 1-octen-3-ol and to identify the specific retention times and aroma characteristics of each compound as perceived by a human assessor.

Methodology:

  • Instrumentation:

    • A gas chromatograph equipped with a column suitable for separating C8 alcohols.

    • The column effluent is split between a conventional detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) and a heated sniffing port.

  • Sample Preparation:

    • Prepare a dilute solution of a mixture of this compound and 1-octen-3-ol in an appropriate solvent.

  • Analysis:

    • Inject the sample into the GC.

    • A trained assessor sniffs the effluent from the sniffing port and records the time, duration, and a descriptor for each odor detected.

  • Data Interpretation:

    • Correlate the odor events with the peaks on the chromatogram from the conventional detector to identify which peak corresponds to which aroma.

    • This provides a direct link between the chemical compound and its perceived scent.

GCO_Workflow cluster_instrument GC-O System cluster_process Analysis & Correlation GC Gas Chromatograph (Separation) Splitter Effluent Splitter GC->Splitter FID_MS FID / MS Detector (Chemical Data) Splitter->FID_MS Sniff Sniffing Port (Sensory Data) Splitter->Sniff Correlate Correlate odor events with GC peaks FID_MS->Correlate Assessor Assessor records odor events Sniff->Assessor Inject Inject Sample Mixture Inject->GC Assessor->Correlate

Figure 3: Schematic of a Gas Chromatography-Olfactometry (GC-O) workflow.

Synthesis and Biosynthesis: Origins of the Aromas

1-Octen-3-ol

Biosynthesis: 1-octen-3-ol is naturally produced in mushrooms through the enzymatic breakdown of linoleic acid. A lipoxygenase enzyme initiates the process, followed by the action of a hydroperoxide lyase.

Chemical Synthesis: Several synthetic routes exist for 1-octen-3-ol. A common laboratory and industrial method involves a Grignard reaction between a pentyl magnesium halide (e.g., pentylmagnesium bromide) and acrolein. Another approach is the selective reduction of the corresponding ketone, 1-octen-3-one.

This compound

Chemical Synthesis: While less commonly described in readily available literature compared to 1-octen-3-ol, the synthesis of this compound can also be achieved through a Grignard reaction. A plausible route involves the reaction of a butylmagnesium halide (e.g., butylmagnesium bromide) with crotonaldehyde ((E)-2-butenal).[10][11][12] This would yield the target (E)-2-octen-4-ol.

Conclusion: A Study in Structure-Activity Relationships

The comparison of this compound and 1-octen-3-ol serves as a compelling case study in structure-activity relationships in olfaction. A minor shift in the positions of a double bond and a hydroxyl group transforms a classic earthy, mushroom aroma into a distinct fruity, berry scent. For researchers and developers in the flavor, fragrance, and related industries, a thorough understanding of these differences, backed by robust sensory and analytical data, is paramount for the successful creation of innovative and appealing products. The experimental protocols outlined in this guide provide a framework for the systematic and objective evaluation of these and other potent aroma chemicals.

References

  • The Good Scents Company. (n.d.). 2-octen-4-one. Retrieved from [Link]

  • ASTM International. (n.d.). E679-19 Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (E)-2-octen-4-ol. Retrieved from [Link]

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  • Ferreira, V., Ortín, N., Escudero, A., López, R., & Cacho, J. (2000). Gas Chromatography−Olfactometry and Chemical Quantitative Study of the Aroma of Six Premium Quality Spanish Aged Red Wines. Journal of Agricultural and Food Chemistry, 48(10), 4834–4842.
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  • Fazer Group. (2018). SENSORY ANALYSIS HANDBOOK 2018.
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  • Bryant, R. J., & McClung, A. M. (2008). Comparison of Odor-Active Compounds From Six Distinctly Different Rice Flavor Types. Journal of Agricultural and Food Chemistry, 56(9), 3279–3286.
  • Mansfield, A. K., & Zoecklein, B. W. (2011). Using Sensory Evaluation and Volatile Analysis to Determine the Enological Potential of Concord Juice Processed by Nanofiltration-Resin. American Journal of Enology and Viticulture, 62(3), 378–386.
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A Senior Application Scientist's Guide to the Enantiomeric Distribution of 2-Octen-4-ol in Nature

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the stereochemistry of naturally occurring bioactive compounds is paramount. The enantiomeric distribution of a chiral molecule can dramatically influence its biological activity, sensory properties, and suitability for various applications. This guide provides an in-depth technical exploration of the enantiomeric distribution of 2-octen-4-ol, a C8 volatile compound with significant aroma properties, across various natural sources. We will delve into the biosynthetic origins of its chirality, present robust analytical methodologies for its stereochemical analysis, and compare its enantiomeric composition in different natural matrices, particularly within the fungal kingdom.

The Significance of Chirality in this compound

This compound, a key contributor to the characteristic aroma of many natural products, possesses a chiral center at its C4 position. This results in the existence of two enantiomers: (R)-2-octen-4-ol and (S)-2-octen-4-ol. The spatial arrangement of these enantiomers dictates their interaction with chiral receptors in biological systems, leading to distinct sensory perceptions and physiological effects. For instance, in the closely related compound 1-octen-3-ol, the (R)-enantiomer is predominantly responsible for the typical mushroom-like aroma.[1] A thorough understanding of the natural enantiomeric distribution of this compound is therefore crucial for:

  • Authenticity and Quality Control: Determining the enantiomeric ratio can help verify the natural origin of flavor and fragrance ingredients, as synthetic routes often yield racemic mixtures.

  • Bioactivity and Drug Discovery: As enantiomers can exhibit different pharmacological activities, knowledge of their natural abundance is vital for the development of new therapeutics.

  • Understanding Biosynthetic Pathways: The stereoselectivity of enzymatic reactions in different organisms can be elucidated by analyzing the enantiomeric composition of their metabolic products.

Biosynthesis: The Lipoxygenase (LOX) Pathway as the Origin of Chirality

The formation of C8 volatile compounds, including this compound, in many plants and fungi originates from the enzymatic oxidation of polyunsaturated fatty acids, primarily linoleic acid, through the lipoxygenase (LOX) pathway.[2][3] This pathway is a key source of chirality in these molecules.

The stereochemistry of the final alcohol is determined by the initial stereospecific oxygenation of the fatty acid by LOX and the subsequent enzymatic reactions. Different organisms possess LOX enzymes with varying stereoselectivities, leading to the production of different enantiomeric ratios of C8 compounds.[4]

Below is a diagram illustrating the generalized biosynthetic pathway leading to the formation of this compound enantiomers.

Biosynthetic Pathway of this compound cluster_0 Fatty Acid Metabolism cluster_1 Lipoxygenase (LOX) Pathway cluster_2 Alcohol Formation Linoleic_Acid Linoleic Acid Hydroperoxide Hydroperoxy-octadecadienoic acid (Stereospecific Oxygenation) Linoleic_Acid->Hydroperoxide Lipoxygenase (LOX) HPL Hydroperoxide Lyase (HPL) Hydroperoxide->HPL Aldehyde Octen-al HPL->Aldehyde ADH Alcohol Dehydrogenase (ADH) (Stereospecific Reduction) Aldehyde->ADH R_Octenol (R)-2-Octen-4-ol ADH->R_Octenol S_Octenol (S)-2-Octen-4-ol ADH->S_Octenol

Caption: Generalized biosynthetic pathway of this compound enantiomers via the LOX pathway.

Analytical Methodology: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

The accurate determination of the enantiomeric distribution of volatile compounds like this compound necessitates the use of chiral separation techniques. Enantioselective gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for this purpose.[5]

Experimental Workflow

A robust and self-validating protocol for the analysis of this compound enantiomers from a natural source, such as edible mushrooms, is outlined below. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Experimental Workflow Sample Natural Source (e.g., Mushroom fruiting body) Homogenization Homogenization (in brine or buffer to inhibit enzymatic activity) Sample->Homogenization Extraction Volatile Extraction (e.g., SPME or SDE) Homogenization->Extraction GCMS Chiral GC-MS Analysis (with a chiral stationary phase, e.g., cyclodextrin-based) Extraction->GCMS Data_Analysis Data Analysis (Peak integration, enantiomeric ratio calculation) GCMS->Data_Analysis Validation Method Validation (using racemic standard and authentic enantiomers) Data_Analysis->Validation

Caption: Experimental workflow for the chiral analysis of this compound.

Step-by-Step Protocol

1. Sample Preparation and Homogenization:

  • Rationale: To obtain a representative sample and to release the volatile compounds from the matrix. The addition of brine or a buffer at a specific pH can help to inhibit enzymatic activity that might alter the enantiomeric ratio post-harvest.

  • Protocol:

    • Weigh a precise amount of the fresh natural material (e.g., 10 g of mushroom tissue).

    • Add the sample to a suitable volume of saturated NaCl solution or a specific buffer (e.g., phosphate buffer, pH 7.0).

    • Homogenize the sample using a high-speed blender for a short duration (e.g., 30-60 seconds) to minimize heat generation.

2. Volatile Extraction:

  • Rationale: To isolate and concentrate the volatile compounds from the sample matrix. Solid-Phase Microextraction (SPME) is a solvent-free and sensitive technique suitable for this purpose. Simultaneous Distillation-Extraction (SDE) can be used for larger sample volumes.

  • Protocol (SPME):

    • Transfer a known amount of the homogenate to a headspace vial.

    • Expose a SPME fiber (e.g., PDMS/DVB) to the headspace of the sample at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) with agitation.

    • Desorb the extracted volatiles in the GC injector.

3. Chiral GC-MS Analysis:

  • Rationale: To separate the enantiomers of this compound and to identify and quantify them. A chiral capillary column, typically coated with a cyclodextrin derivative, is essential for the enantioseparation.

  • Protocol:

    • GC System: Agilent 7890B GC or equivalent.

    • Chiral Column: e.g., Beta-cyclodextrin based chiral column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector: Splitless mode, 250°C.

    • Oven Program: Start at 40°C (hold 2 min), ramp to 180°C at 3°C/min, then to 240°C at 10°C/min (hold 5 min).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS System: Agilent 5977A MSD or equivalent.

    • Ionization: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 35-350.

4. Data Analysis and Validation:

  • Rationale: To identify the enantiomers based on their retention times and mass spectra and to calculate the enantiomeric ratio and enantiomeric excess (ee%).

  • Procedure:

    • Identify the peaks corresponding to the (R)- and (S)-enantiomers of this compound by comparing their retention times and mass spectra with those of authentic standards.

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric ratio (R/S) and the enantiomeric excess (% ee) using the formula: % ee = [|(R) - (S)| / |(R) + (S)|] * 100.

    • Validate the method by analyzing a racemic standard to confirm baseline separation and equal response factors for both enantiomers.

Comparison of Enantiomeric Distribution of this compound in Natural Sources

While extensive data on the enantiomeric distribution of this compound across a wide range of natural sources is still an emerging field of research, studies on related C8 compounds in fungi provide a strong indication of the expected trends. The following table presents a hypothetical comparison based on the known stereoselectivity of fungal LOX pathways for other C8 volatiles. It is intended to serve as a guide for researchers in this area.

Natural Source (Species)Predominant EnantiomerEnantiomeric Ratio (R/S)Enantiomeric Excess (% ee)Reference (for related C8 compounds)
Edible Fungi
Agaricus bisporus (Button Mushroom)(R)>95:5>90%[1]
Pleurotus ostreatus (Oyster Mushroom)(R)~90:10~80%[1]
Lentinula edodes (Shiitake Mushroom)(R)~85:15~70%[1]
Fruits
Passiflora edulis (Passion Fruit)(S) or (R)VariableVariable[General Fruit Volatile Studies]
Fermented Products
Sourdough (with specific yeast strains)VariableVariableVariable[General Fermentation Studies]

Note: The data for fruits and fermented products is speculative and highlights the need for further research. The enantiomeric distribution in these sources will be highly dependent on the specific species, cultivar, and microbial strains involved.

Discussion and Future Perspectives

The study of the enantiomeric distribution of this compound is a compelling area of research with significant implications for food science, biotechnology, and drug discovery. The predominance of the (R)-enantiomer of related C8 alcohols in many edible fungi suggests a conserved stereoselectivity in the fungal LOX pathway.[1] However, the variability observed in different species underscores the importance of species-specific analysis.

Future research should focus on:

  • Expanding the Database: Conducting comprehensive studies to determine the enantiomeric distribution of this compound in a wider variety of natural sources, including different fungal species, fruits, vegetables, and fermented foods.

  • Enzyme Characterization: Isolating and characterizing the specific LOX and alcohol dehydrogenase enzymes responsible for the biosynthesis of this compound enantiomers to understand the molecular basis of their stereoselectivity.

  • Bioactivity Studies: Evaluating the distinct biological activities and sensory properties of the individual (R)- and (S)-enantiomers of this compound.

By systematically investigating the enantiomeric landscape of this compound, the scientific community can unlock its full potential in various industrial and therapeutic applications.

References

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  • C8 volatiles (C8-VOCs) explain a substantial percentage of the... ResearchGate. N.d. [Link]

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  • GC/MS Analysis and Characterization of 2-Hexadecen-1-ol and Beta Sitosterol From Schimpera Arabica Extract for Its Bioactive Potential as Antioxidant and Antimicrobial. PubMed. 2018. [Link]

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  • Beyond Autoxidation and Lipoxygenases: Fatty Acid Oxidation Products in Plant Oils. ACS Publications. 2023. [Link]

  • Optimization of Hydroperoxide Lyase Production for Recombinant Lipoxygenase Pathway Cascade Application. MDPI. 2021. [Link]

  • Volatile Compounds of Raspberry Fruit: From Analytical Methods to Biological Role and Sensory Impact. MDPI. 2017. [Link]

  • Mind the mushroom: natural product biosynthetic genes and enzymes of Basidiomycota. RSC Publishing. 2021. [Link]

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A Guide to the Cross-Validation of 2-Octen-4-ol Detection: A Synergistic Approach Using GC-O and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Gas Chromatography-Olfactometry (GC-O) and Gas Chromatography-Mass Spectrometry (GC-MS) for the robust detection and identification of the aroma compound 2-Octen-4-ol. We will explore the principles of each technique, the causal logic behind employing them in tandem, and provide a detailed experimental protocol for their cross-validation. This dual-detector approach ensures not only the chemical identification of a compound but, crucially, confirms its sensory relevance, a cornerstone of modern flavor and fragrance research.

Introduction: The Challenge of Aroma Identification

This compound is a volatile organic compound known for its distinct fruity and berry-like aroma.[1] Its presence, even at trace levels, can significantly impact the sensory profile of foods, beverages, and consumer products. However, merely detecting a chemical compound within a complex matrix does not confirm its contribution to the overall aroma. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerhouse for identifying and quantifying volatile compounds, but it cannot discern which of the myriad peaks on a chromatogram are perceived by the human nose.[2][3] Conversely, Gas Chromatography-Olfactometry (GC-O) uses the human nose as a highly sensitive detector to pinpoint which specific compounds are odor-active.[4][5]

The true analytical strength lies in their combination. By splitting the gas chromatograph's effluent between a mass spectrometer and an olfactometry port, we create a self-validating system. GC-O tells us what we can smell, and GC-MS tells us what it is. This guide details the methodology for this synergistic cross-validation, ensuring that the identification of this compound is both chemically accurate and sensorially relevant.

Pillar 1: Understanding the Core Technologies

A successful cross-validation hinges on a clear understanding of the strengths and limitations of each technique.

Gas Chromatography-Olfactometry (GC-O): The Sensory Detector

GC-O couples a standard gas chromatograph with a human assessor who sniffs the column effluent at a heated "sniff port".[4][6] As separated compounds elute from the column, the assessor records the time, duration, and a qualitative description of any perceived odor.

  • Expertise & Causality: The primary advantage of GC-O is the unparalleled sensitivity and specificity of the human olfactory system.[5] It can detect aroma-active compounds at concentrations far below the detection limits of many instrumental detectors. This is critical because the analytical abundance of a compound does not always correlate with its sensory impact. A compound present in minute quantities can be a potent, character-defining odorant. Methodologies like Aroma Extract Dilution Analysis (AEDA), where an extract is serially diluted and re-analyzed by GC-O, can be used to rank odorants based on their potency.[4][5][7]

  • Trustworthiness & Limitations: The inherent subjectivity of human perception is the main limitation. It provides no structural information. An assessor might describe an eluting compound as "fruity," but cannot identify it as this compound. Therefore, GC-O data alone is considered tentative.

Gas Chromatography-Mass Spectrometry (GC-MS): The Molecular Fingerprint

GC-MS is the gold standard for the structural elucidation and quantification of volatile compounds.[2] As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting fragmentation pattern, or mass spectrum, serves as a unique molecular "fingerprint".[3]

  • Expertise & Causality: The strength of GC-MS lies in its ability to provide definitive structural information.[2] By comparing an unknown compound's mass spectrum and its calculated Retention Index (RI) to spectral libraries and literature data, a confident identification can be made.[8] For quantitative analysis, techniques like Stable Isotope Dilution Assay (SIDA) can be employed for the highest accuracy.[9][10][11]

  • Trustworthiness & Limitations: The limitation of GC-MS in flavor analysis is its "aroma blindness." It will detect any compound that meets its concentration and ionization criteria, regardless of whether it has an odor. A chromatogram can be dominated by high-concentration, non-odorous compounds, while a critical, low-concentration aroma compound goes unnoticed or is co-eluted and masked.

Pillar 2: The Cross-Validation Workflow: A Self-Validating System

The cross-validation protocol integrates the sensory data from GC-O with the structural data from GC-MS. This is most effectively achieved using a single GC instrument with a column effluent splitter that directs a portion of the flow to the MS and the remainder to the olfactometry port simultaneously.[4][6]

G cluster_prep Sample Preparation cluster_analysis Simultaneous Analysis cluster_validation Data Correlation & Validation Prep Volatile Extraction (e.g., SPME/SAFE) GC Gas Chromatography Separation Prep->GC Splitter Effluent Splitter GC->Splitter GCO GC-Olfactometry (GC-O) - Odor Descriptor - Retention Time Splitter->GCO to Nose GCMS GC-Mass Spectrometry (GC-MS) - Mass Spectrum - Retention Time Splitter->GCMS to Detector Correlate Correlate Data by Retention Index (RI) GCO->Correlate GCMS->Correlate Library MS Library Search (e.g., NIST) Correlate->Library Confirm Confirm with Authentic Standard - Match RI - Match Mass Spectrum - Match Odor Descriptor Correlate->Confirm Library->Confirm Result Validated Identification of this compound Confirm->Result

Caption: Cross-Validation Workflow for GC-O and GC-MS.

A critical technical consideration is the potential for a slight difference in retention times between the two detectors. This is because the MS operates under a vacuum while the olfactometry port is at atmospheric pressure.[4][6] This can be overcome by calculating the Kovats Retention Index (RI) for all peaks and odor events using a series of n-alkanes, which normalizes retention times across different systems and conditions.[8][12][13]

Pillar 3: Experimental Protocol

This section details a step-by-step methodology for the cross-validation of this compound.

1. Sample Preparation: Volatile Extraction

The choice of extraction method is critical and depends on the sample matrix. Headspace Solid-Phase Microextraction (HS-SPME) is excellent for analyzing the volatiles in the vapor phase above a sample, mimicking the process of smelling.

  • Protocol:

    • Place 5 mL of the liquid sample (e.g., fruit juice) into a 20 mL headspace vial.

    • Add a saturated solution of NaCl to improve the partitioning of volatiles into the headspace.

    • Equilibrate the sample at 40°C for 15 minutes.

    • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 40°C.

    • Immediately desorb the fiber in the GC inlet.

2. Simultaneous GC-O/MS Analysis

  • Instrumentation: A gas chromatograph equipped with a column effluent splitter (e.g., a Y-splitter) connected to a mass spectrometer and a heated olfactometry port.

  • GC Conditions:

    • Column: DB-Wax (polyethylene glycol), 30 m x 0.25 mm ID, 0.25 µm film thickness (A polar column is a good starting point for a compound like this compound).

    • Inlet: 250°C, Splitless mode (1 min).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 40°C (hold 2 min), ramp to 240°C at 5°C/min, hold for 5 min.

    • Retention Index Standard: Co-inject a homologous series of n-alkanes (C7-C30) with a separate sample run under identical conditions to calculate RIs.

  • MS Detector Conditions:

    • Transfer Line: 250°C.

    • Ion Source: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

  • Olfactometry (GC-O) Conditions:

    • Transfer Line: 250°C.

    • Humidified Air: Add a flow of humidified air to the sniff port to prevent nasal fatigue.

    • Assessors: Use a panel of at least three trained assessors. Instruct them to record the retention time and provide a free-choice description of any odor they perceive.

3. Data Analysis and Cross-Validation

The core of the validation lies in correlating the data from both detectors.

G GCO GC-O Data Odor Detected at RI 1580 Descriptor: 'Fruity, Berry' GCMS GC-MS Data Peak Detected at RI 1580 Mass Spectrum Acquired GCO:f1->GCMS:f1 Matches Standard Standard GCO:f2->Standard:f2 Confirms GCMS:f2->Standard:f2 Confirms Conclusion Validated Identification Standard->Conclusion

Caption: Logical relationship for data validation.

  • Step 1: Process GC-O Data: Compile the aromagrams from the assessors. Focus on the retention times where a "fruity" or "berry" note was consistently reported. Convert these retention times to Retention Indices (RIs) using the alkane standard run.

  • Step 2: Process GC-MS Data: Analyze the total ion chromatogram (TIC). Identify the chromatographic peak at the RI corresponding to the "fruity" odor event from the GC-O.

  • Step 3: Tentative Identification: Extract the mass spectrum of the target peak. Compare it against a reference library like the NIST database. A high match score for this compound provides a tentative identification.

  • Step 4: Final Confirmation: This is the most critical step for trustworthiness. Inject an authentic, pure standard of this compound into the GC-O/MS system under the exact same conditions.

    • Confirm that the authentic standard has the same Retention Index as the unknown peak and the odor event.

    • Confirm that its mass spectrum is identical to the one acquired from the sample.

    • Confirm that assessors at the sniff port describe its odor as "fruity/berry," matching the description from the sample run.

Data Presentation: Summarizing the Evidence

All quantitative and qualitative data should be summarized in a clear, comparative table.

ParameterGC-O Result (from Sample)GC-MS Result (from Sample)Authentic Standard ConfirmationValidation Status
Retention Index (RI) 158015801580MATCH
Odor Descriptor Fruity, Berry, Mushroom-likeN/AFruity, Berry, Mushroom-likeMATCH
Mass Spectrum N/AHigh match (>90%) to this compound in NIST LibraryIdentical to sample spectrum (>98% match)MATCH
Conclusion POSITIVELY IDENTIFIED
Conclusion

The cross-validation of this compound using simultaneous GC-O and GC-MS is a robust, self-validating methodology that provides an unparalleled level of confidence in analytical results. It moves beyond simple chemical detection to confirm the sensory significance of a compound within a complex matrix. By integrating the sensitivity of the human nose with the structural elucidation power of mass spectrometry, researchers can definitively link a specific chemical entity to a perceived aroma. This synergistic approach is indispensable for professionals in flavor creation, quality control, and off-flavor analysis, ensuring that analytical data translates directly into real-world sensory impact.

References

  • Zellner, B. d. A., Dugo, P., Dugo, G., & Mondello, L. (2008). Gas chromatography-olfactometry in food flavour analysis. Journal of Chromatography A, 1186(1-2), 123–143. Available at: [Link]

  • Ferreira, V., Lopez, R., & Cacho, J. F. (2000). Gas Chromatography−Olfactometry in Wine Aroma Analysis. Journal of Agricultural and Food Chemistry, 48(8), 3203-3207. Available at: [Link]

  • Chemistry For Everyone. (2025). How Is GC-MS Used In Aroma Analysis? YouTube. Available at: [Link]

  • The Good Scents Company. (n.d.). (E)-2-octen-4-ol. thegoodscentscompany.com. Available at: [Link]

  • d'Acampora Zellner, B., Casilli, A., Dugo, P., Dugo, G., & Mondello, L. (2007). Gas chromatography-olfactometry (GC-O) in the analysis of food flavours. In Flavour Science (pp. 331-334). Elsevier. Available at: [Link]

  • van den Dool, H., & Kratz, P. D. (1963). A generalization of the retention index system including linear temperature programmed gas—liquid partition chromatography. Journal of Chromatography A, 11, 463-471. Available at: [Link]

  • Smyth, H. E., & Blackman, J. W. (2017). Stable Isotope Dilution Assay (SIDA) and HS-SPME-GCMS Quantification of Key Aroma Volatiles for Fruit and Sap of Australian Mango Cultivars. Journal of Agricultural and Food Chemistry, 65(16), 3334-3342. Available at: [Link]

  • Plutowska, B., & Wardencki, W. (2008). Application of gas chromatography-olfactometry (GC-O) in analysis and quality assessment of alcoholic beverages—A review. Food Chemistry, 107(1), 449-463. Available at: [Link]

  • Shimadzu. (n.d.). Qualitative Methods of GC/MS Analysis: Retention Time and Retention Index. Shimadzu Asia Pacific. Available at: [Link]

  • Research and Reviews: Journal of Food and Dairy Technology. (2024). Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. Research and Reviews. Available at: [Link]

  • NIST. (n.d.). Gas Chromatographic Retention Data. NIST WebBook. Available at: [Link]

  • Song, H., & Liu, Y. (2018). GC-O-MS technique and its applications in food flavor analysis. Food Research International, 114, 187-198. Available at: [Link]

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A Comparative Guide to the Extraction of 2-Octen-4-ol for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of novel therapeutics and flavor compounds, the efficient isolation of specific bioactive molecules is paramount. 2-Octen-4-ol, a volatile organic compound found in various fungi, notably of the Ganoderma species, has garnered interest for its potential applications. This guide provides an in-depth comparison of common extraction techniques for this compound, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their selection of the most suitable method. We will delve into the theoretical underpinnings, practical workflows, and comparative performance of steam distillation, solvent extraction, and supercritical fluid extraction (SFE), supported by available experimental data.

Understanding this compound: A Molecule of Interest

This compound is a secondary alcohol with a characteristic fruity, berry-like aroma.[1] Its presence in various natural sources, particularly mushrooms, makes it a target for the flavor and fragrance industry. Beyond its sensory properties, the broader class of volatile organic compounds from fungi is being explored for various bioactive properties. The physicochemical properties of this compound, such as its boiling point of 175-176 °C and its solubility in alcohol and limited solubility in water, are critical factors that dictate the efficacy of different extraction techniques.[1]

Extraction Methodologies: A Head-to-Head Comparison

The choice of an extraction method can significantly impact the yield, purity, and integrity of the target compound. Here, we compare three prevalent techniques for the extraction of volatile compounds like this compound from fungal matrices.

Steam Distillation: The Classic Approach

Steam distillation is a traditional and widely used method for extracting essential oils and other volatile compounds from plant and fungal materials. The technique leverages the principle of co-distillation, where the volatile compound is carried over with steam at a temperature lower than its boiling point.

This method is particularly suited for compounds that are immiscible with water and have a relatively high vapor pressure. The steam reduces the partial pressure of the target compound, allowing it to volatilize at a lower temperature, thus preventing thermal degradation.

A typical steam distillation setup involves passing steam through the comminuted fungal biomass. The steam, laden with the volatile this compound, is then condensed, and the resulting hydrosol and essential oil are collected. The this compound, being less dense than water, will separate as an oily layer.

Fig. 1: Steam Distillation Workflow
Solvent Extraction: A Versatile Technique

Solvent extraction is a highly versatile and widely employed method for isolating a broad range of natural products. The choice of solvent is critical and is based on the polarity of the target compound.

This technique operates on the principle of "like dissolves like." A solvent with a polarity similar to this compound will effectively solubilize it, thereby extracting it from the solid matrix. For this compound, which is a relatively non-polar alcohol, solvents like ethanol, methanol, or hexane are often employed.

The powdered fungal material is typically macerated or percolated with the chosen solvent. The resulting miscella (solvent containing the dissolved extract) is then separated from the solid residue. The solvent is subsequently evaporated, often under reduced pressure, to yield the crude extract containing this compound.

Fig. 2: Solvent Extraction Workflow

Solvent extraction can offer high extraction yields. For instance, studies on Ganoderma lucidum have shown that different solvents yield varying amounts of bioactive compounds, with acetone and ethanol being effective for phenolics and flavonoids.[2][3] While direct comparative yield data for this compound is scarce, the efficiency of solvent extraction is well-documented for a wide range of volatile compounds. A key consideration is the potential for co-extraction of undesirable compounds and the necessity for subsequent purification steps. The choice of solvent also has significant implications for safety and environmental impact.

Supercritical Fluid Extraction (SFE): The Green Alternative

Supercritical fluid extraction (SFE) is a modern and environmentally friendly technique that utilizes a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. Supercritical carbon dioxide (scCO₂) is the most commonly used solvent in SFE.

The solvating power of a supercritical fluid can be finely tuned by altering the pressure and temperature. This allows for selective extraction of specific compounds. For non-polar to moderately polar compounds like this compound, scCO₂ is an excellent solvent. Its low critical temperature (31.1 °C) and pressure (73.8 bar) make it ideal for extracting thermally sensitive compounds.

In an SFE system, the fungal biomass is placed in an extraction vessel, and scCO₂ is passed through it. The scCO₂, now containing the dissolved this compound, is then passed into a separator where the pressure and/or temperature is changed, causing the CO₂ to return to its gaseous state and release the extracted compound. The CO₂ can then be recycled.

Fig. 3: Supercritical Fluid Extraction Workflow

SFE offers several advantages, including high selectivity, shorter extraction times, and the production of solvent-free extracts. A study on the SFE of volatile compounds from the mushroom Craterellus tubaeformis provides valuable quantitative data. The yield of 2-octen-1-ol, a structurally similar compound to this compound, was significantly influenced by extraction parameters. For instance, the highest yield of 2-octen-1-ol (290 µ g/100 g) was achieved at 95 bar and 40 °C. The total extraction yield for volatile compounds was found to increase with pressure, reaching up to 0.76% at 95 bar.[4] This demonstrates the ability of SFE to be optimized for specific volatile compounds. While the initial equipment cost for SFE is higher than for traditional methods, the benefits of higher purity, selectivity, and environmental friendliness often justify the investment, particularly in the pharmaceutical and high-value food ingredient sectors.

Comparative Data Summary

While a direct, side-by-side comparison of all three methods for this compound from a single source is not available in the current literature, we can synthesize the available information to provide a qualitative and semi-quantitative comparison.

FeatureSteam DistillationSolvent ExtractionSupercritical Fluid Extraction (SFE)
Principle Co-distillation with steamDifferential solubilitySolvation in a supercritical fluid
Selectivity ModerateLow to moderate (solvent dependent)High (tunable with P & T)
Yield Variable, can be lower for less volatile compoundsGenerally highHigh for target compounds, lower overall extract yield
Purity of Extract Good for volatile compoundsLower, often requires further purificationHigh, solvent-free
Operating Temperature ~100 °CAmbient to boiling point of solventNear-ambient to moderate (e.g., 35-55 °C)[4]
Solvent Use WaterOrganic solvents (e.g., ethanol, hexane)Carbon dioxide (recyclable)
Environmental Impact LowModerate to high (solvent disposal)Low ("Green" technology)
Cost (Equipment) LowLow to moderateHigh
Post-processing Separation of oil and hydrosolSolvent removal, purificationMinimal
Example Data --2-octen-1-ol yield up to 290 µ g/100g from C. tubaeformis[4]

Conclusion and Recommendations

The selection of an appropriate extraction technique for this compound is a critical decision that depends on the specific goals of the research or production process.

  • For initial screening and small-scale laboratory work where simplicity and low cost are paramount, steam distillation or solvent extraction may be suitable. However, the potential for thermal degradation with steam distillation and the need for solvent removal and purification with solvent extraction should be considered.

  • For applications requiring high purity, selectivity, and a solvent-free final product, such as in the pharmaceutical or food and beverage industries, Supercritical Fluid Extraction is the superior choice. The ability to fine-tune the extraction parameters to target this compound specifically is a significant advantage. While the initial investment is higher, the long-term benefits of SFE, including its environmental credentials and the quality of the extract, make it a compelling option for commercial-scale production and high-value applications.

Further research involving a direct comparative study of these three extraction methods on a single, well-characterized fungal source is warranted to provide definitive quantitative data on the yield and purity of this compound. Such a study would be invaluable for optimizing the industrial production of this and other valuable volatile compounds from natural sources.

References

  • Correlating supercritical fluid extraction parameters with volatile compounds from Finnish wild mushrooms (Craterellus tubaeformis) and yield prediction by partial least squares regression analysis. (2018). RSC Publishing. Available at: [Link]

  • This compound, 4798-61-2. The Good Scents Company. Available at: [Link]

  • Evaluation of Two Extraction Methods for the Analysis of Hydrophilic Low Molecular Weight Compounds from Ganoderma lucidum Spores and Antiproliferative Activity on Human Cell Lines. (2020). MDPI. Available at: [Link]

  • Effect of Solvents on Phytochemicals Content and Antioxidant Activity of Ganoderma lucidum. (2019). The Open Microbiology Journal. Available at: [Link]

  • Evaluation of Bioactive Compounds, Antioxidant Activity, and Anticancer Potential of Wild Ganoderma lucidum Extracts from High-Altitude Regions of Nepal. (2023). National Institutes of Health. Available at: [Link]

  • Headspace solid-phase microextraction gas chromatography-mass spectrometry for the detection of volatile organic compounds released from Ganoderma boninense and oil palm wood. (2018). ResearchGate. Available at: [Link]

  • Supercritical Extraction and Compound Profiling of Diverse Edible Mushroom Species. (2023). National Institutes of Health. Available at: [Link]

  • Extraction of bioactive compounds in mushrooms by supercritical fluid extraction technology. (2016). ResearchGate. Available at: [Link]

  • The effects of different solvents on bioactive metabolites and "In Vitro" antioxidant and anti-acetylcholinesterase activity of Ganoderma Lucidum Fruiting body and primordia extracts. (2015). ResearchGate. Available at: [Link]

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Quantitative Comparison of 2-Octen-4-ol in Fresh vs. Dried Samples: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the quantitative analysis of 2-octen-4-ol, comparing its concentration in fresh versus dried biological samples. We will delve into the underlying principles governing the changes in volatile compound concentrations during dehydration and provide a robust, validated experimental workflow for accurate quantification.

Introduction: The Fugitive Nature of a Key Volatile

This compound is an eight-carbon (C8) unsaturated alcohol that contributes to the characteristic aroma profiles of various natural products, including fungi and plants. Its presence and concentration are critical markers for flavor, fragrance, and potentially, biological activity. A pivotal question for researchers is how processing, particularly drying, affects the concentration of this semi-volatile compound. Dehydration is a standard method for preserving biological samples, but the processes of heating and water removal can significantly alter the chemical profile, leading to the loss of key volatile molecules.[1] This guide will explore the quantitative impact of drying on this compound and provide a detailed methodology for its precise measurement.

Physicochemical Properties of this compound

Understanding the physical and chemical properties of this compound is fundamental to designing appropriate extraction and analysis methods. Its volatility and moderate polarity are key considerations for selecting analytical techniques.

PropertyValueSource
Molecular Formula C₈H₁₆O[2]
Molecular Weight 128.21 g/mol [2]
CAS Number 4798-61-2
Appearance Clear light yellow liquid[2]
Odor Fruity, berry-like[2]
Boiling Point 175.0 - 176.0 °C @ 760 mmHg[2]
Solubility Insoluble in water; soluble in ethanol[2]

The Impact of Dehydration on C8 Volatile Compounds

The process of drying fundamentally alters the volatile composition of biological materials. For C8 compounds like this compound and the closely related 1-octen-3-ol (the primary aroma component of fresh mushrooms), dehydration typically leads to a significant decrease in concentration.[3][4]

Causality Behind the Loss:

  • Thermal Degradation: The application of heat, as seen in hot-air drying, can provide sufficient energy to break down heat-sensitive molecules.

  • Increased Volatilization: As water is removed from the sample matrix, the vapor pressure of volatile compounds increases, causing them to escape more readily.

  • Oxidation: Exposure to air, especially at elevated temperatures, can lead to the oxidation of unsaturated alcohols, transforming them into other compounds like ketones (e.g., 2-octen-4-one) and altering the aroma profile.[5][6] The enzymatic machinery responsible for producing these C8 compounds from fatty acids (like linoleic acid) may also be denatured or altered during drying.[7]

Different drying methods have varying impacts. Freeze-drying (lyophilization), which involves sublimating water from a frozen sample under vacuum, is generally considered a gentler method that better preserves volatile compounds compared to hot-air drying.[1][8] However, even with freeze-drying, significant losses can occur.[3]

Quantitative Comparison: A Case Study on C8 Alcohols in Lentinula edodes (Shiitake Mushroom)

The following table summarizes data from a study by Chen, et al. (2021), which quantified volatile compounds in fresh and dried shiitake mushrooms.

Table 1: Concentration of 1-octen-3-ol in Fresh vs. Dried Lentinula edodes

Sample ConditionDrying MethodConcentration of 1-octen-3-ol (µg/g)Percentage Loss from Fresh
Fresh -412.33-
Dried Freeze-Drying (FD)3.5199.1%
Dried Hot-Air Drying (HAD)1.8999.5%
Dried Natural Drying (ND)1.9599.5%

Data adapted from Chen, et al., Foods (2021).[8]

Analysis of Results: The data unequivocally demonstrates a drastic reduction in the concentration of this key C8 volatile alcohol after drying, irrespective of the method used. The loss exceeded 99% in all cases. This suggests that any analytical study or product development effort relying on the C8 volatile profile of a fresh product must account for this near-total loss during common preservation techniques. While some studies have noted an increase in the relative percentage of 1-octen-3-ol in dried Boletus edulis, this is likely due to the even greater loss of other, more volatile compounds, rather than an absolute increase in its concentration.[9]

Recommended Experimental Workflow: HS-SPME-GC-MS

To accurately quantify this compound, a validated analytical method is essential. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the industry standard for such an analysis due to its sensitivity, solvent-free nature, and minimal sample preparation requirements.[10][11][12]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_quant Quantification P1 Weigh 2g of homogenized fresh or dried sample into 20mL headspace vial P2 Add 5mL of saturated NaCl solution P1->P2 P3 Spike with Internal Standard (e.g., 3-octanol) P2->P3 E1 Incubate vial at 50°C for 10 min with agitation P3->E1 Transfer to Autosampler E2 Expose SPME Fiber (e.g., DVB/CAR/PDMS) to headspace for 30 min E1->E2 A1 Thermal Desorption of fiber in GC inlet (e.g., 250°C) E2->A1 Automated Injection A2 Chromatographic Separation (e.g., DB-WAX column) A1->A2 A3 Mass Spectrometry Detection (Scan or SIM mode) A2->A3 Q1 Integrate Peak Areas (this compound and Internal Standard) A3->Q1 Data Acquisition Q2 Calculate Concentration using Matrix-Matched Calibration Curve Q1->Q2

Caption: HS-SPME-GC-MS workflow for this compound quantification.

Detailed Step-by-Step Protocol

1. Sample Preparation:

  • Rationale: Homogenization ensures a representative sample. The use of a saturated NaCl solution increases the ionic strength of the sample matrix, which decreases the solubility of organic volatiles and promotes their partitioning into the headspace, thereby enhancing extraction efficiency.[10]

  • Protocol:

    • Homogenize the fresh or dried sample material.

    • Accurately weigh approximately 2.0 g of the homogenized sample into a 20 mL glass headspace vial.

    • Add 5 mL of a saturated sodium chloride (NaCl) solution.

    • Spike the sample with a known concentration of an appropriate internal standard (IS). 3-Octanol is a suitable choice as it is not typically found in the sample and has similar chemical properties to this compound.[13]

    • Immediately seal the vial with a PTFE/silicone septum.

2. HS-SPME Extraction:

  • Rationale: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is chosen for its broad-range affinity for volatile and semi-volatile compounds. Incubation at a controlled temperature (e.g., 50°C) facilitates the equilibration of volatiles between the sample and the headspace without causing thermal degradation.[13]

  • Protocol:

    • Place the vial in the autosampler tray of the GC-MS system.

    • Pre-incubate the vial for 10 minutes at 50°C with agitation.

    • Expose the SPME fiber to the headspace of the vial for 30 minutes at 50°C to extract the volatile compounds.

3. GC-MS Analysis:

  • Rationale: A polar capillary column, such as one with a polyethylene glycol stationary phase (e.g., DB-WAX), is ideal for separating alcohols. Mass spectrometry provides definitive identification based on the mass spectrum of the compound and allows for sensitive quantification.

  • Protocol:

    • Injection: Automatically desorb the SPME fiber in the heated GC inlet (e.g., 250°C) for 3-5 minutes in splitless mode.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 220°C at a rate of 5°C/min, and hold for 5 minutes. (This program must be optimized for the specific instrument and column).

    • MS Parameters:

      • Ion Source Temperature: 230°C.

      • Transfer Line Temperature: 240°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Detection Mode: For quantification, Selected Ion Monitoring (SIM) mode is preferred for its higher sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 57, 72, 85) and the internal standard.

4. Quantification and Validation:

  • Rationale: An internal standard is crucial to correct for variations in extraction efficiency and injection volume. A matrix-matched calibration curve is the gold standard for accurate quantification as it accounts for the influence of other components in the sample matrix on the extraction process.[11][12]

  • Protocol:

    • Prepare a series of calibration standards by spiking a blank matrix (a sample known to not contain this compound) with known concentrations of a this compound analytical standard and a constant concentration of the internal standard.

    • Analyze these standards using the same HS-SPME-GC-MS method.

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

    • Calculate the concentration of this compound in the unknown samples using the regression equation derived from the calibration curve.

Conclusion

The quantitative analysis of this compound reveals a critical consideration for researchers: standard drying and preservation methods result in a substantial, often near-total, loss of this and other C8 volatile compounds. This guide provides the scientific rationale for this phenomenon and presents a robust, validated HS-SPME-GC-MS workflow to enable accurate quantification. By understanding the fugitive nature of these compounds and employing precise analytical strategies, researchers can generate reliable data to inform their work in flavor science, natural product chemistry, and drug development.

References

  • Chen, S., et al. (2021). Effects of Drying Process on the Volatile and Non-Volatile Flavor Compounds of Lentinula edodes. Foods, 10(11), 2793. Available at: [Link]

  • Cui, H., et al. (2023). Changes in the Physical Properties and Volatile Odor Characteristics of Shiitake Mushrooms (Lentinula edodes) in Far Infrared Radiation Drying. Foods, 12(16), 3020. Available at: [Link]

  • Zhang, T., et al. (2021). Effects of Drying Process on the Volatile and Non-Volatile Flavor Compounds of Lentinula edodes. ResearchGate. Available at: [Link]

  • Cui, H., et al. (2023). Changes in the Physical Properties and Volatile Odor Characteristics of Shiitake Mushrooms (Lentinula edodes) in Far Infrared Radiation Drying. ResearchGate. Available at: [Link]

  • Timaná, R., et al. (2024). EFFECT OF DIFFERENT DRYING METHODS ON THE PHYSICOCHEMICAL CHARACTERISTICS AND VOLATILE COMPOUND PROFILE OF Pleurotus ostreatus. Engenharia Agrícola, 44. Available at: [Link]

  • Wang, Y., et al. (2023). The Nutrients and Volatile Compounds in Stropharia rugoso-annulata by Three Drying Treatments. Foods, 12(11), 2099. Available at: [Link]

  • Sârbu, M., et al. (2022). Comparative Study of Raw and Dehydrated Boletus edulis Mushrooms by Hot Air and Centrifugal Vacuum Processes: Functional Properties and Fatty Acid and Aroma Profiles. Foods, 11(3), 438. Available at: [Link]

  • Li, Y., et al. (2022). The Aroma Fingerprints and Discrimination Analysis of Shiitake Mushrooms from Three Different Drying Conditions by GC-IMS, GC-MS and DSA. Foods, 11(15), 2329. Available at: [Link]

  • Zhang, Z., et al. (2014). A GC--MS Study of the Volatile Organic Composition of Straw and Oyster Mushrooms During Maturity and its Relation to Antioxidant Activity. ResearchGate. Available at: [Link]

  • Periche, A., et al. (2022). A new HS-SPME-GC-MS analytical method to identify and quantify compounds responsible for changes in the volatilome of five types of meat during their shelf-life. UNICAM. Available at: [Link]

  • Exploring the Effects of Different Drying Methods on Related Differential Metabolites of Pleurotus citrinopileatus Singer Based on Untargeted Metabolomics. (2022). National Institutes of Health. Available at: [Link]

  • Wang, Y., et al. (2015). Development of a SPME-GC-MS method for the determination of volatile compounds in Shanxi aged vinegar and its analytical characterization by aroma wheel. Journal of the Science of Food and Agriculture, 95(1), 44-53. Available at: [Link]

  • GC/MS Chromatogram and Spectra of the 1-octen-3-ol produced by strain LB12DSC. (n.d.). ResearchGate. Available at: [Link]

  • SPME with GC-MS for Volatile Compounds Profiling | Protocol Preview. (2023). YouTube. Available at: [Link]

  • effects of drying methods on the physical and chemical properties of straw mushrooms. (2022). IOP Conference Series: Earth and Environmental Science, 1101, 012035. Available at: [Link]

  • EFFECT OF DIFFERENT DRYING METHODS ON THE PHYSICOCHEMICAL CHARACTERISTICS AND VOLATILE COMPOUND PROFILE OF Pleurotus ostreatus. (2024). SciELO. Available at: [Link]

  • Carlin, S., et al. (2018). Quantification of Volatile Compounds in Wines by HS-SPME-GC/MS: Critical Issues and Use of Multivariate Statistics in Method Optimization. Molecules, 23(11), 2873. Available at: [Link]

  • (PDF) EFFECT OF DIFFERENT DRYING METHODS ON THE PHYSICOCHEMICAL CHARACTERISTICS AND VOLATILE COMPOUND PROFILE OF Pleurotus ostreatus. (2024). ResearchGate. Available at: [Link]

  • Nespor, J., et al. (2019). An HS-SPME-GC-MS Method for Profiling Volatile Compounds as Related to Technology Used in Cider Production. Molecules, 24(11), 2146. Available at: [Link]

  • GC-MS Analysis of Phytosterol Content of Dried Mushrooms. (2013). Winona State University. Available at: [Link]

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  • 2-octen-4-one, 4643-27-0. (n.d.). The Good Scents Company. Available at: [Link]

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A Guide to Inter-Laboratory Comparison of 2-Octen-4-ol Analysis: Ensuring Accuracy and Comparability in Flavor & Fragrance Profiling

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of volatile organic compounds (VOCs) is paramount. 2-Octen-4-ol, a key aroma compound with a characteristic mushroom, earthy scent, is of significant interest in the food, beverage, and fragrance industries. Its presence and concentration can define a product's sensory profile, making its precise measurement critical for quality control, product development, and regulatory compliance.

This guide provides an in-depth comparison of analytical methodologies for this compound, grounded in the principles of scientific integrity and inter-laboratory validation. We will explore the nuances of experimental design, from sample preparation to instrumental analysis, and present a framework for conducting a robust inter-laboratory comparison to ensure data is both reliable and comparable across different analytical sites.

The Imperative of Inter-Laboratory Validation

Before delving into specific analytical protocols, it is crucial to understand the rationale behind inter-laboratory comparisons. A single laboratory may achieve high precision in its measurements, but without external validation, the accuracy and broader applicability of these results remain uncertain. Inter-laboratory studies, also known as proficiency testing, are essential for:

  • Assessing Method Robustness: Evaluating how a method performs under different environmental conditions, with different operators, and on various instruments.

  • Identifying Systematic Biases: Uncovering biases that may be inherent to a specific laboratory's procedure or instrumentation.

  • Establishing Consensus Values: Determining a reliable concentration value for a reference material, which can then be used for calibration and quality control.

  • Ensuring Data Comparability: Allowing for the meaningful comparison of results generated by different laboratories, a cornerstone of collaborative research and global supply chain management.

Organizations like AOAC INTERNATIONAL provide frameworks and official methods of analysis that are rigorously validated through multi-laboratory studies to ensure their reliability and reproducibility[1][2][3]. The principles of method validation outlined by bodies such as the U.S. Food and Drug Administration (FDA) and the International Organization for Standardization (ISO) in standards like ISO/IEC 17025 are fundamental to this process[4][5][6][7].

Analytical Approaches to this compound Quantification

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds like this compound due to its exceptional sensitivity and specificity[8][9]. This technique combines the separation power of gas chromatography with the precise detection and identification capabilities of mass spectrometry.

However, the success of any GC-MS analysis is heavily dependent on the preceding sample preparation steps, which aim to isolate and concentrate the analyte from the sample matrix. For a compound like this compound in a complex matrix such as a beverage, headspace techniques are particularly well-suited.

Experimental Workflow: A Comparative Overview

The following diagram illustrates a typical workflow for the analysis of this compound, highlighting the critical stages where variations between laboratories can occur.

Inter-laboratory Comparison Workflow for this compound Analysis Figure 1. Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Analysis Sample Beverage Sample Aliquot Aliquoting & Internal Standard Spiking Sample->Aliquot HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Aliquot->HS_SPME Method A PurgeTrap Purge and Trap Aliquot->PurgeTrap Method B GCMS Gas Chromatography-Mass Spectrometry (GC-MS) HS_SPME->GCMS PurgeTrap->GCMS Integration Peak Integration & Quantification GCMS->Integration Stats Statistical Analysis (Repeatability & Reproducibility) Integration->Stats Report Final Report Stats->Report

Experimental workflow for this compound analysis.

Detailed Experimental Protocols

To ensure a meaningful inter-laboratory comparison, a detailed and harmonized protocol is essential. Below are step-by-step methodologies for the analysis of this compound in a wine matrix, a common application for flavor compound analysis.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

HS-SPME is a solvent-free extraction technique that is both simple and sensitive, making it a popular choice for analyzing VOCs in beverages[10].

1. Sample Preparation:

  • Pipette 5 mL of the wine sample into a 20 mL headspace vial.
  • Add 1.5 g of sodium chloride to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.
  • Spike the sample with an appropriate internal standard (e.g., 10 µL of a 10 mg/L solution of 2-methyl-1-pentanol in ethanol) for accurate quantification.
  • Immediately seal the vial with a PTFE-faced silicone septum.

2. HS-SPME Extraction:

  • Place the vial in a heating block or autosampler incubator set to 40°C.
  • Allow the sample to equilibrate for 15 minutes with gentle agitation.
  • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes to adsorb the volatile compounds. The choice of fiber is critical as it determines the selectivity and efficiency of the extraction[11][12].

3. GC-MS Analysis:

  • Retract the SPME fiber and immediately insert it into the GC inlet, heated to 250°C, for thermal desorption of the analytes for 5 minutes in splitless mode.
  • Gas Chromatograph Conditions:
  • Column: DB-WAX or equivalent polar capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness). The use of a polar column is recommended for the analysis of polar compounds like alcohols.
  • Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 220°C at a rate of 5°C/minute, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.
  • Mass Spectrometer Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 35 to 350.
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
Method Validation and Quality Control

A robust method validation is the cornerstone of trustworthy results and is a key requirement of standards like ISO/IEC 17025[4][5]. The following parameters should be assessed:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify this compound in the presence of other components in the wine matrix. This is typically confirmed by the unique retention time and mass spectrum of the analyte.

  • Linearity and Range: The concentration range over which the instrument response is directly proportional to the analyte concentration. This is determined by analyzing a series of calibration standards.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of this compound that can be reliably detected and quantified, respectively.

  • Accuracy: The closeness of the measured value to the true value, often assessed by analyzing a certified reference material or through spike and recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the relative standard deviation (RSD) and is evaluated at two levels:

    • Repeatability (Intra-laboratory precision): The precision obtained under the same operating conditions over a short interval of time.

    • Reproducibility (Inter-laboratory precision): The precision obtained under different operating conditions (different laboratories, analysts, instruments, and days).

Inter-laboratory Comparison: Hypothetical Study Design and Results

To illustrate the principles of an inter-laboratory comparison, let's consider a hypothetical study involving five laboratories (Lab A, Lab B, Lab C, Lab D, and Lab E) analyzing a blind wine sample fortified with a known concentration of this compound (True Value = 50 µg/L). All laboratories are instructed to follow the HS-SPME-GC-MS protocol outlined above.

Data Presentation: Comparative Results for this compound Analysis
Performance Metric Lab A Lab B Lab C Lab D Lab E
Mean Measured Conc. (µg/L) 48.553.249.155.847.9
Accuracy (% Recovery) 97.0%106.4%98.2%111.6%95.8%
Repeatability (RSDr, %) 4.23.84.55.13.9
LOD (µg/L) 0.50.40.60.50.4
LOQ (µg/L) 1.51.21.81.51.2
Analysis of Inter-laboratory Performance

The results from this hypothetical study highlight several key aspects of inter-laboratory comparisons:

  • Within-Laboratory Precision (Repeatability): All laboratories demonstrated good repeatability, with RSDr values below 5.2%. This indicates that each laboratory's internal procedures are well-controlled.

  • Between-Laboratory Precision (Reproducibility): There is a greater variation in the mean measured concentrations between laboratories, with values ranging from 47.9 to 55.8 µg/L. This is expected in inter-laboratory studies and underscores the importance of assessing reproducibility. The overall reproducibility RSD (RSDR) for this study would be calculated from these means.

  • Accuracy and Bias: Laboratories A, C, and E show high accuracy with recoveries close to 100%. Laboratories B and D exhibit a slight positive bias. This could be due to a number of factors, including calibration differences, integration parameters, or subtle variations in their execution of the protocol.

  • Sensitivity: The LOD and LOQ values are comparable across the laboratories, suggesting that the prescribed method is capable of achieving the required sensitivity in different settings.

The following diagram illustrates the logical flow for evaluating the performance of participating laboratories in such a study.

Inter-laboratory Performance Evaluation Figure 2. Logic for Evaluating Laboratory Performance cluster_input Input Data cluster_eval Performance Evaluation cluster_output Output & Action LabData Individual Laboratory Results (Mean, SD, n) Repeatability Calculate Repeatability (RSDr) Within each lab LabData->Repeatability Reproducibility Calculate Reproducibility (RSDR) Between all labs LabData->Reproducibility ZScore Calculate Z-scores for each lab (Performance Scoring) LabData->ZScore TrueValue Certified/True Value of Reference Material Accuracy Calculate Accuracy (% Recovery) Against True Value TrueValue->Accuracy TrueValue->ZScore PerformanceReport Generate Performance Report Repeatability->PerformanceReport Reproducibility->PerformanceReport Accuracy->PerformanceReport ZScore->PerformanceReport CorrectiveAction Identify Outliers & Suggest Corrective Actions PerformanceReport->CorrectiveAction

Logic for evaluating laboratory performance.

Causality Behind Experimental Choices and Potential Pitfalls

A successful analysis of this compound is not merely about following a protocol, but understanding the scientific reasoning behind each step.

  • Matrix Effects: The wine matrix is complex, containing non-volatile components like sugars, acids, and polyphenols, as well as a high concentration of ethanol. These components can significantly affect the partitioning of this compound between the liquid phase and the headspace, influencing the amount adsorbed by the SPME fiber. The addition of salt helps to mitigate some of these effects by increasing the volatility of the analyte. For highly accurate quantification, a matrix-matched calibration or the standard addition method is recommended.

  • Choice of Internal Standard: The ideal internal standard should have similar chemical properties (e.g., polarity, volatility) to the analyte but be chromatographically resolved from it and other matrix components. 2-Methyl-1-pentanol is a suitable choice as it is a C6 alcohol, which behaves similarly to the C8 alcohol this compound during extraction and GC analysis.

  • SPME Fiber Selection and Competition: The DVB/CAR/PDMS fiber is a good general-purpose fiber for a wide range of volatile compounds. However, in complex samples, competition for active sites on the fiber can occur, especially between compounds of similar polarity or when a compound is present at a very high concentration. This underscores the importance of consistent extraction times and temperatures.

  • GC-MS Troubleshooting: Common issues in the GC-MS analysis of unsaturated alcohols include peak tailing, which can be caused by active sites in the GC inlet or column, and potential for isomerization at high temperatures. Using a deactivated inlet liner and ensuring the GC system is well-maintained can minimize these problems.

Conclusion

The reliable analysis of this compound is a critical capability for any laboratory involved in flavor and fragrance research and quality control. While a well-validated GC-MS method can provide excellent precision and accuracy within a single laboratory, true confidence in analytical data is only achieved through successful participation in inter-laboratory comparison studies.

By adhering to standardized protocols, understanding the critical parameters of method validation, and recognizing the potential challenges posed by complex matrices, the scientific community can ensure that data on key flavor compounds like this compound is accurate, comparable, and fit for purpose. This collaborative approach to analytical science is essential for advancing product development, ensuring consumer safety, and maintaining the integrity of global markets.

References

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  • Headspace solid phase microextraction (SPME) analysis of flavor compounds in wines. Effect of the matrix volatile composition in the relative response factors in a wine model. (2001). PubMed. Retrieved January 22, 2026, from [Link]

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A Comparative Guide to the Semiochemical Effects of 2-Octen-4-ol Isomers: Methodologies and Experimental Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the comparative study of the semiochemical effects of 2-octen-4-ol isomers. Recognizing the critical role of stereochemistry in chemical communication, this document outlines the necessary synthetic strategies, detailed bioassay protocols, and data analysis frameworks for researchers, scientists, and drug development professionals. By presenting a self-validating system of experimental choices, this guide aims to facilitate a rigorous and objective comparison of the product's performance with other alternatives.

Introduction: The Significance of Stereochemistry in Semiochemicals

This compound, a volatile organic compound, possesses two stereogenic centers: a chiral center at the C-4 position and a double bond between C-2 and C-3, giving rise to four possible stereoisomers: (R,E)-2-octen-4-ol, (S,E)-2-octen-4-ol, (R,Z)-2-octen-4-ol, and (S,Z)-2-octen-4-ol. In the intricate world of chemical ecology, the specific stereoisomer of a semiochemical can dramatically alter its biological activity. Insects, with their highly specific olfactory systems, can often differentiate between enantiomers and geometric isomers, leading to varied behavioral responses such as attraction, repulsion, or indifference.[1]

A classic example is 1-octen-3-ol, a well-known insect attractant, where the (R)-(-)-enantiomer is significantly more attractive to many mosquito species than the (S)-(+)-enantiomer.[1] This enantiomeric discrimination is mediated by specific odorant receptors (ORs) and odorant-binding proteins (OBPs) in the insect's antennae.[1][2] Therefore, a comparative study of this compound isomers is not merely an academic exercise but a crucial step in identifying the most potent isomer for applications in pest management, such as in lures for trapping or as repellents.

This guide will walk you through the essential steps to conduct such a comparative study, from the synthesis of the isomers to the detailed bioassays required to elucidate their semiochemical effects.

Synthesis of this compound Isomers

The first critical step in a comparative study is the synthesis of the individual stereoisomers in high purity. The presence of even small amounts of another isomer can lead to misleading results in sensitive bioassays.

Enantioselective Synthesis of (R)- and (S)-2-Octen-4-ol

A common strategy for synthesizing chiral alcohols is the asymmetric reduction of the corresponding ketone, 2-octen-4-one. This can be achieved using chiral reducing agents or through biocatalysis.

Protocol: Asymmetric Reduction of 2-Octen-4-one

  • Substrate Preparation: Synthesize (E)-2-octen-4-one from commercially available starting materials.

  • Asymmetric Reduction:

    • Method A: Chiral Borane Reduction: Employ a chiral oxazaborolidine catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst, with a borane source (e.g., borane-dimethyl sulfide complex). The choice of (R)- or (S)-CBS catalyst will determine the chirality of the resulting alcohol.

    • Method B: Biocatalytic Reduction: Utilize a ketoreductase enzyme. A wide range of commercially available ketoreductases can screen for high enantioselectivity. This method offers the advantage of being environmentally friendly and highly specific.

  • Purification: Purify the resulting (R)- or (S)-2-octen-4-ol using column chromatography.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the synthesized alcohol using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). An ee of >98% is desirable for bioassays.

Synthesis of (Z)-Isomers

The (Z)-isomers can be synthesized starting from 2-octyn-4-ol, followed by a stereoselective reduction of the triple bond.

Protocol: Synthesis of (Z)-2-Octen-4-ol

  • Starting Material: Synthesize 2-octyn-4-ol.

  • Stereoselective Reduction: Perform a partial hydrogenation of the triple bond using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead). This will selectively produce the (Z)-alkene.

  • Purification and Analysis: Purify the product by column chromatography and verify its stereochemical purity using NMR spectroscopy and GC.

Comparative Bioassays: Elucidating Semiochemical Effects

A multi-tiered approach involving electrophysiological and behavioral assays is essential to comprehensively compare the semiochemical effects of the this compound isomers.

Electrophysiological Assays: Assessing Antennal Responses

Electroantennography (EAG) and Gas Chromatography-Electroantennographic Detection (GC-EAD) are powerful techniques to measure the response of an insect's antenna to volatile compounds.[3]

3.1.1. Electroantennography (EAG)

EAG measures the overall electrical response of the antenna to a puff of an odorant, providing a measure of its ability to detect the compound.

Protocol: Electroantennography (EAG)

  • Antenna Preparation: Excise an antenna from the target insect species and mount it between two electrodes.

  • Stimulus Delivery: Deliver a purified air stream over the antenna. A puff of a known concentration of a this compound isomer is introduced into the airstream.

  • Data Recording: Record the resulting depolarization of the antennal membrane (the EAG response).

  • Comparative Analysis: Compare the EAG response amplitudes elicited by each isomer at various concentrations. A dose-response curve should be generated for each isomer.

3.1.2. Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD couples the separation power of gas chromatography with the sensitivity of the insect antenna as a detector. This is particularly useful for identifying which specific compounds in a mixture are biologically active.

Protocol: Gas Chromatography-Electroantennographic Detection (GC-EAD)

  • GC Separation: Inject a mixture of the this compound isomers (or a natural extract) into a gas chromatograph.

  • Effluent Splitting: At the end of the GC column, the effluent is split into two streams. One stream goes to a standard GC detector (e.g., a flame ionization detector - FID), and the other is directed over a prepared insect antenna.

  • Simultaneous Recording: Record the signals from both the FID and the antenna simultaneously.

  • Data Analysis: Align the two chromatograms. Peaks in the FID trace that correspond to a simultaneous electrical response from the antenna indicate that the insect can detect that specific compound. This allows for direct comparison of the antennal response to each separated isomer.

Behavioral Assays: Observing Insect Responses

Behavioral assays are crucial to determine the ultimate effect of a semiochemical on an insect's behavior (e.g., attraction, repulsion, arrestment).

3.2.1. Olfactometer Assays

A Y-tube or four-arm olfactometer can be used to assess an insect's preference for different odor sources in a controlled laboratory setting.

Protocol: Y-Tube Olfactometer Assay

  • Setup: A Y-shaped glass tube with a central arm and two side arms. A purified, humidified air stream is passed through each arm.

  • Odor Introduction: Introduce a this compound isomer into the airstream of one arm and a solvent control into the other.

  • Insect Introduction: Release an individual insect at the downwind end of the central arm.

  • Choice Observation: Observe which arm the insect chooses to enter and the time it spends in each arm.

  • Data Analysis: Statistically analyze the choices made by a population of insects to determine if there is a significant preference for the isomer over the control. Repeat for all isomers.

3.2.2. Wind Tunnel Assays

Wind tunnels provide a more realistic setting to observe an insect's upwind flight behavior towards an odor source.

Protocol: Wind Tunnel Assay

  • Setup: A wind tunnel with controlled airflow, temperature, and light.

  • Odor Plume Generation: Release a controlled plume of a this compound isomer from a point source at the upwind end of the tunnel.

  • Insect Release: Release an insect at the downwind end of the tunnel.

  • Flight Path Tracking: Record the insect's flight path using a camera and tracking software.

  • Behavioral Quantification: Quantify behaviors such as takeoff, upwind flight, casting, and source contact. Compare these behaviors across the different isomers.

Data Presentation and Interpretation

For clear and objective comparison, all quantitative data should be summarized in structured tables.

Table 1: Hypothetical Comparative EAG Responses of an Insect Species to this compound Isomers

IsomerConcentration (µg/µL)Mean EAG Response (mV) ± SE
(R,E)-2-octen-4-ol11.2 ± 0.1
(S,E)-2-octen-4-ol10.5 ± 0.05
(R,Z)-2-octen-4-ol10.8 ± 0.08
(S,Z)-2-octen-4-ol10.3 ± 0.04
Control (Solvent)-0.1 ± 0.02

Table 2: Hypothetical Behavioral Responses in a Y-Tube Olfactometer

Isomer% Insects Choosing IsomerMean Time in Isomer Arm (s) ± SE
(R,E)-2-octen-4-ol75%120 ± 10
(S,E)-2-octen-4-ol55%70 ± 8
(R,Z)-2-octen-4-ol65%95 ± 12
(S,Z)-2-octen-4-ol52%65 ± 7
Statistically significant preference (p < 0.05)

Visualization of Experimental Workflows and Signaling Pathways

Diagrams are essential for visualizing complex experimental setups and biological processes.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioassays Comparative Bioassays cluster_data Data Analysis & Interpretation 2-Octen-4-one 2-Octen-4-one Asymmetric Reduction Asymmetric Reduction 2-Octen-4-one->Asymmetric Reduction CBS Catalyst or Ketoreductase (R/S)-2-Octen-4-ol (R/S)-2-Octen-4-ol Asymmetric Reduction->(R/S)-2-Octen-4-ol Purification & Analysis Purification & Analysis (R/S)-2-Octen-4-ol->Purification & Analysis Chiral GC/HPLC 2-Octyn-4-ol 2-Octyn-4-ol Lindlar Hydrogenation Lindlar Hydrogenation 2-Octyn-4-ol->Lindlar Hydrogenation (Z)-2-Octen-4-ol (Z)-2-Octen-4-ol Lindlar Hydrogenation->(Z)-2-Octen-4-ol (Z)-2-Octen-4-ol->Purification & Analysis GC/NMR Purified Isomers Purified Isomers Purification & Analysis->Purified Isomers EAG EAG Purified Isomers->EAG GC-EAD GC-EAD Purified Isomers->GC-EAD Olfactometer Olfactometer Purified Isomers->Olfactometer Wind Tunnel Wind Tunnel Purified Isomers->Wind Tunnel Dose-Response Curves Dose-Response Curves EAG->Dose-Response Curves Identification of Active Isomers Identification of Active Isomers GC-EAD->Identification of Active Isomers Preference Indices Preference Indices Olfactometer->Preference Indices Flight Track Analysis Flight Track Analysis Wind Tunnel->Flight Track Analysis Comparative Potency Comparative Potency Dose-Response Curves->Comparative Potency Identification of Active Isomers->Comparative Potency Behavioral Comparison Behavioral Comparison Preference Indices->Behavioral Comparison Flight Track Analysis->Behavioral Comparison

Caption: Experimental workflow for the comparative study of this compound isomers.

Olfactory_Signaling_Pathway cluster_periphery Antennal Sensillum cluster_cns Antennal Lobe (Brain) Odorant (this compound Isomer) Odorant (this compound Isomer) OBP Odorant-Binding Protein Odorant (this compound Isomer)->OBP Binding & Solubilization OR Odorant Receptor (on ORN) OBP->OR Transport & Delivery Glomerulus Glomerulus OR->Glomerulus Signal Transduction (Action Potential) Projection Neuron Projection Neuron Glomerulus->Projection Neuron Synaptic Transmission Behavioral Response Behavioral Response Projection Neuron->Behavioral Response Higher Brain Centers

Caption: Generalized olfactory signaling pathway in insects.

Conclusion: A Path to Deeper Understanding

While direct comparative data on the semiochemical effects of this compound isomers is currently limited, the framework presented in this guide provides a robust methodology for conducting such a study. By following these detailed protocols for synthesis and bioassays, researchers can systematically evaluate the biological activity of each isomer. The insights gained from such a study will not only advance our fundamental understanding of insect chemical ecology but also pave the way for the development of more effective and environmentally friendly pest management strategies. The causality behind each experimental choice is grounded in the established principles of stereochemistry and insect olfaction, ensuring a self-validating and scientifically rigorous approach.

References

  • Techniques for Behavioral Bioassays. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Enantiomeric Discrimination in Insects: The Role of OBPs and ORs. (2021). Insects, 12(7), 643. MDPI. Retrieved January 22, 2026, from [Link]

  • Efficacy of an improved method to screen semiochemicals of insect. (2021). PeerJ, 9, e11510. PeerJ Inc. Retrieved January 22, 2026, from [Link]

  • Quantitative analysis of gas chromatography-coupled electroantennographic detection (GC-EAD) of plant volatiles by insects. (2023). bioRxiv. Cold Spring Harbor Laboratory. Retrieved January 22, 2026, from [Link]

  • GC-EAD and GC-MS chromatograms of compounds detected at the ventral end... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Behavioral Assays. (n.d.). Brown University. Retrieved January 22, 2026, from [Link]

  • Behavioral Assays in the Study of Olfaction: A Practical Guide. (2021). In Neuromethods (Vol. 165, pp. 249-276). Humana Press. Retrieved January 22, 2026, from [Link]

  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. (2020). Symmetry, 12(10), 1744. MDPI. Retrieved January 22, 2026, from [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2011). Catalysts, 1(1), 38-63. MDPI. Retrieved January 22, 2026, from [Link]

  • Role of additives and solvents in the synthesis of chiral isoreticular MOF-74 topologies. (2021). Dalton Transactions, 50(44), 16015-16022. Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • Molecular mechanisms of olfactory detection in insects: beyond receptors. (2020). Philosophical Transactions of the Royal Society B: Biological Sciences, 375(1808), 20190333. The Royal Society. Retrieved January 22, 2026, from [Link]

  • Olfactory receptor neurons use gain control and complementary kinetics to encode intermittent odorant stimuli. (2017). eLife, 6, e25923. eLife Sciences Publications, Ltd. Retrieved January 22, 2026, from [Link]

  • The EAG comparisons of the attractant (Oct) with the given repellent... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Stereochemical effects in an insect repellent. (2001). Journal of Medical Entomology, 38(6), 809-812. Entomological Society of America. Retrieved January 22, 2026, from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Octen-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all chemicals throughout their lifecycle. 2-Octen-4-ol, a secondary alcohol used in flavor and fragrance applications, requires meticulous handling and disposal to ensure laboratory safety and environmental protection. This guide provides a procedural framework grounded in regulatory standards and practical experience to manage this compound waste streams effectively.

Hazard Characterization: The Foundation of Safe Disposal

Understanding the physicochemical properties and associated hazards of this compound is the critical first step in determining the correct disposal pathway. This analysis dictates the classification of the waste, the necessary personal protective equipment (PPE), and the required containment measures.

The primary regulatory framework governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[1][2] Under RCRA, a waste is deemed hazardous if it is specifically listed or if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.

For this compound, the key characteristic of concern is its ignitability . Its flash point is documented at 63.33 °C (146.00 °F).[3][4] While this is slightly above the EPA's threshold of 60 °C (140 °F) for classifying a substance as an ignitable hazardous waste, its nature as a combustible organic liquid warrants its management as a regulated, flammable waste stream in any laboratory setting. Furthermore, while comprehensive toxicity data is limited, related compounds show potential for skin and eye irritation, making cautious handling imperative.[5][6][7]

PropertyValueSource
CAS Number 4798-61-2[8]
Molecular Formula C₈H₁₆O[8][9]
Molecular Weight 128.21 g/mol [8][9]
Appearance Clear light yellow liquid[9]
Boiling Point 175.00 to 176.00 °C @ 760.00 mm Hg[3][9]
Flash Point 63.33 °C (146.00 °F) [TCC][3][4]
Solubility in Water Insoluble (2,143 mg/L @ 25 °C est.)[3][9]

Pre-Disposal Protocol: Segregation and Containment

Proper waste management begins the moment a chemical is deemed "waste." The principle of waste segregation is paramount to prevent dangerous reactions and to avoid creating complex, expensive mixed-waste streams.

Causality of Segregation: Due to its insolubility in water and its organic nature, this compound waste must never be mixed with aqueous waste. Combining them complicates the disposal process and significantly increases the volume of regulated hazardous waste.

Step-by-Step Containment Procedure:

  • Select an Appropriate Waste Container: Choose a container made of a chemically resistant material, such as high-density polyethylene (HDPE) or glass. Ensure it has a secure, vapor-tight screw cap.

  • Verify Container Integrity: Inspect the container for any cracks, leaks, or contamination before use.

  • Affix a Hazardous Waste Label: The container must be labeled immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (and any other components in the waste)

    • The specific hazard(s): "Flammable" or "Ignitable"

    • The name and address of the generating laboratory/facility

    • The "Accumulation Start Date" (the date the first drop of waste enters the container)

  • Store Appropriately: The waste container should be kept in a designated satellite accumulation area within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel. Crucially, it must be stored away from heat, sparks, and open flames.[5][10]

The Disposal Workflow: A Step-by-Step Guide

Disposing of the accumulated waste requires a systematic approach to ensure safety and compliance. All generators of hazardous waste are responsible for its management from "cradle-to-grave."[11]

Step 1: Don Personal Protective Equipment (PPE) Before handling the waste container, ensure you are wearing the appropriate PPE.

  • Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile gloves. Use proper glove removal technique to avoid skin contact.

  • Body Protection: A standard laboratory coat.

Step 2: Waste Transfer (if necessary) All transfers of this compound waste into the accumulation container must be performed inside a certified chemical fume hood to minimize inhalation exposure and the risk of vapor ignition. Use non-sparking tools and ground/bond the container and receiving equipment if transferring larger quantities to prevent static discharge.[5]

Step 3: Secure the Container for Transport Once the container is full or ready for disposal, ensure the cap is tightly sealed. The exterior of the container must be clean and free of any chemical residue.

Step 4: Arrange for Professional Disposal Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor. These entities are equipped to transport and process the waste in accordance with all federal, state, and local regulations.[12] Never pour this compound down the drain or attempt to dispose of it in standard trash.

Emergency Procedures for Spills and Exposures

Accidents can happen, and a clear, rehearsed emergency plan is essential.

Small Spills (in a Fume Hood):

  • Alert Colleagues: Inform others in the immediate area.

  • Contain and Absorb: Use an inert absorbent material, such as vermiculite, dry sand, or a commercial sorbent pad, to soak up the spill.[6]

  • Collect Waste: Carefully scoop the absorbent material into a designated container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly.

  • Label and Dispose: Treat the collected spill material as flammable hazardous waste and dispose of it according to the protocol in Section 3.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation develops or persists, seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

Disposal Decision Workflow

The following diagram illustrates the logical decision-making process for managing this compound from generation to final disposal.

G start Waste Generated: This compound characterize Step 1: Characterize Waste Is it a Flammable Liquid? start->characterize spill Emergency: Spill Occurs start->spill ppe Step 2: Don Appropriate PPE (Goggles, Gloves, Lab Coat) characterize->ppe Yes segregate Step 3: Segregate Waste Use dedicated, compatible container. ppe->segregate label Step 4: Label Container 'Hazardous Waste - Flammable' Add name, date, etc. segregate->label store Step 5: Store Safely Satellite Accumulation Area Away from ignition sources. label->store dispose Step 6: Arrange Disposal Contact EHS or licensed contractor. store->dispose spill_response Execute Spill Response Protocol (Absorb, Collect, Decontaminate) spill->spill_response spill_response->segregate Collected spill material

Caption: Decision workflow for the safe disposal of this compound.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. Retrieved January 22, 2026.
  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 4798-61-2). Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). This compound, (2E)-. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved January 22, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved January 22, 2026, from [Link]

  • Axonator. (2024, April 29). EPA Hazardous Waste Management. Retrieved January 22, 2026, from [Link]

  • The Good Scents Company. (n.d.). (E)-2-octen-4-ol. Retrieved January 22, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved January 22, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved January 22, 2026, from [Link]

  • Synerzine. (2019, July 29). SAFETY DATA SHEET 2-Octen-4-one. Retrieved January 22, 2026, from [Link]

  • Axxence Aromatic GmbH. (2025, February 20). natural 2-octen-4-one - epos-SDB 2024.3. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). 2-Octen-4-one. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

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Navigating the Safe Handling of 2-Octen-4-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the fast-paced world of drug development, our focus is rightfully on innovation and discovery. However, the foundation of groundbreaking work lies in a steadfast commitment to safety. This guide provides essential, immediate safety and logistical information for handling 2-Octen-4-ol, ensuring that your critical work proceeds without compromising your well-being or the integrity of your research. This is not just a set of rules, but a framework for understanding and mitigating the risks associated with this compound.

Understanding the Hazards of this compound

This compound is a secondary alcohol and a volatile organic compound (VOC). While there is some conflicting information in available safety literature, a conservative approach is paramount. Based on its physical and chemical properties, it should be handled as a flammable liquid and a potential skin irritant . Its flashpoint of 63.33°C (146°F) classifies it as a flammable liquid under the Globally Harmonized System (GHS).[1] The causality behind treating it as a skin irritant stems from the general properties of many organic solvents to defat the skin, leading to dryness and irritation upon prolonged contact.[2]

Key Physical and Chemical Properties
PropertyValueSource
Molecular FormulaC₈H₁₆OPubChem[3]
Molecular Weight128.21 g/mol PubChem[3]
AppearancePale yellow clear liquid (estimated)The Good Scents Company[1]
Boiling Point175.00 to 176.00 °C @ 760.00 mm HgThe Good Scents Company[1]
Flash Point146.00 °F / 63.33 °C (Tag Closed Cup)The Good Scents Company[1]
SolubilityInsoluble in water; soluble in alcoholThe Good Scents Company[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a passive checklist but an active risk mitigation strategy. For this compound, the following PPE is mandatory to prevent exposure through inhalation, skin contact, and eye contact.

Eye and Face Protection
  • Rationale: The vapors of this compound can cause eye irritation.[4] Direct splashes are a more significant hazard, potentially causing serious eye damage.

  • Protocol:

    • Wear chemical safety goggles that provide a complete seal around the eyes.

    • When there is a higher risk of splashing (e.g., transferring large volumes, working under pressure), a face shield must be worn in addition to safety goggles.[5]

Skin and Body Protection
  • Rationale: To prevent skin irritation and potential absorption, all exposed skin should be covered.[2][6] Flammable liquids also pose a fire risk, making the material of your lab coat critical.

  • Protocol:

    • Wear a flame-resistant lab coat or a lab coat made of 100% cotton. Synthetic materials can melt and adhere to the skin in a fire.[7]

    • Ensure full-length pants and closed-toe shoes are worn at all times in the laboratory.[7]

    • For tasks with a high splash potential, consider a chemically resistant apron over the lab coat.

Hand Protection
  • Rationale: Direct contact with this compound can cause skin irritation.[6] The correct glove material is crucial for providing an effective barrier.

  • Protocol:

    • Nitrile gloves are generally recommended for incidental contact with alcohols and many organic solvents.[2][8][9]

    • Always check the manufacturer's glove compatibility chart for specific breakthrough times, if available.

    • For prolonged or immersive contact, heavier-duty gloves may be necessary. It is advisable to consult a glove selection guide from the manufacturer.

    • Change gloves immediately if they become contaminated. Do not reuse disposable gloves.

Respiratory Protection
  • Rationale: As a volatile organic compound, this compound can be inhaled, especially when heated or used in large quantities. Engineering controls are the primary method to control vapor exposure.

  • Protocol:

    • All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

    • If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is required.

    • A NIOSH-approved respirator with an organic vapor (OV) cartridge is appropriate for protection against VOCs.[10] The cartridge should have a black label as per the NIOSH color-coding system.[10]

    • A proper fit test is required for all tight-fitting respirators to ensure their effectiveness.

Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling and Storage Workflow

The following diagram illustrates the essential steps for safely handling and storing this compound.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep1 Review SDS prep2 Don Appropriate PPE prep1->prep2 handle1 Work in Fume Hood prep2->handle1 handle2 Ground Equipment (if transferring large volumes) handle1->handle2 handle3 Keep Containers Closed handle2->handle3 store1 Store in a Cool, Well-Ventilated Area handle3->store1 store2 Away from Ignition Sources store1->store2 store3 Use Flammable Liquid Storage Cabinet store2->store3

Caption: Workflow for Safe Handling and Storage of this compound.

Storage Specifics:

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[11][12]

  • Utilize a designated flammable liquids storage cabinet.[13]

  • Ensure containers are tightly sealed to prevent the escape of vapors.[6][12]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[14] Remove contaminated clothing while rinsing.[14] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[14] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[6][15] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Spill Response:

    • Evacuate non-essential personnel from the area.

    • Eliminate all ignition sources.

    • For small spills, absorb the material with a non-combustible absorbent (e.g., sand, vermiculite).

    • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • For large spills, contact your institution's environmental health and safety department immediately.

Disposal Plan

Improper disposal of this compound can harm the environment. Organic liquids should never be poured down the drain.[16]

Step-by-Step Disposal Protocol:

  • Segregation: Keep this compound waste separate from other waste streams, particularly incompatible chemicals.

  • Containerization: Collect all this compound waste, including contaminated absorbents and PPE, in a designated, properly labeled hazardous waste container. The container must be compatible with the chemical and have a tight-fitting lid.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Flammable Liquid").

  • Storage of Waste: Store the sealed waste container in a designated satellite accumulation area that is secure and away from ignition sources.

  • Arrangement for Pickup: Follow your institution's procedures for hazardous waste pickup and disposal by trained professionals.

The following diagram outlines the decision-making process for the disposal of this compound.

start This compound Waste Generated q1 Is the waste container properly labeled? start->q1 action1 Label container with 'Hazardous Waste', chemical name, and hazards q1->action1 No q2 Is the container sealed and in a designated accumulation area? q1->q2 Yes action1->q2 action2 Seal container and move to satellite accumulation area q2->action2 No end_node Arrange for Professional Disposal q2->end_node Yes action2->end_node

Caption: Disposal Decision Tree for this compound Waste.

By adhering to these guidelines, you contribute to a culture of safety that protects you, your colleagues, and the valuable research you conduct.

References

  • Synerzine. (2019, July 29). SAFETY DATA SHEET 2-Octen-4-one. Retrieved from [Link]

  • PubChem. This compound, (2E)-. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (E)-2-octen-4-ol. Retrieved from [Link]

  • The Good Scents Company. 2-octen-4-one. Retrieved from [Link]

  • Environment, Health and Safety, University of California, Berkeley. Ansell Chemical Resistance Glove Chart. Retrieved from [Link]

  • 3M. 3M Respirator Selection Guide. Retrieved from [Link]

  • California Air Resources Board. Rule 244 Volatile Organic Waste Disposal Control. Retrieved from [Link]

  • U.S. Chemical Storage. (2020, May 6). How to Safely Store Bulk Ethanol and Other Chemicals Used in Making Hand Sanitizer. Retrieved from [Link]

  • Storemasta. (2023, March 22). Personal Protective Equipment (PPE) For Flammable Liquids. Retrieved from [Link]

  • Regulations.gov. 8.0 Handling, Storage, and Disposal of Volatile Organic Compounds (VOCs). Retrieved from [Link]

  • Centers for Disease Control and Prevention. OSHA Respirator Requirements for Selected Chemicals. National Institute for Occupational Safety and Health. Retrieved from [Link]

  • Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards. National Institute for Occupational Safety and Health. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (2024, June 12). Flammable Liquids. Retrieved from [Link]

  • Eagle Manufacturing. Proper Handling and Storage of Ethanol. Justrite. Retrieved from [Link]

  • Environmental Health and Safety, Iowa State University. OSHA Glove Selection Chart. Retrieved from [Link]

  • 3M. Respirator Selection. Retrieved from [Link]

  • Environmental Health & Safety, University of Colorado Boulder. Safe Handling and Storage of Chemicals. Retrieved from [Link]

  • Yale Environmental Health & Safety. Standard Operating Procedure - FLAMMABLE LIQUIDS. Retrieved from [Link]

  • Certified Safety. Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Kore Technology. VOCs from a Landfill Site - TOF-MS. Retrieved from [Link]

  • Weeklysafety.com. Safe Practices: Handling Flammable Liquids in the Workplace. Retrieved from [Link]

  • Chemistry For Everyone. (2025, July 31). How Should Ethanol Be Stored? [Video]. YouTube. Retrieved from [Link]

  • EHS Daily Advisor. (2015, September 18). For TB or Silica or VOCs, Choose the Right Respirator. Retrieved from [Link]

  • Environmental Health and Safety, Princeton University. Hazardous Chemical Exposures. Retrieved from [Link]

  • TRC Companies. (2021, May 14). Controlling volatile organic emissions from RCRA hazardous waste activities. Retrieved from [Link]

  • Nedstar. (2025, November 24). Nedstar's guide for ethanol safety & handling. Retrieved from [Link]

  • ResearchGate. (2025, August 4). Optimal selection of respiratory mask for protection against volatile organic compounds with a multivariate decision-making approach. Retrieved from [Link]

  • International Enviroguard. (2021, May 3). Flammable and Combustible Liquids Safety Measures and PPE. Retrieved from [Link]

  • Oreate AI. (2026, January 21). Navigating the Safe Disposal of Chemicals: A Guide for Everyone. Retrieved from [Link]

  • Environmental Health and Safety, University of Florida. Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

  • Global Industrial. CHEMICAL GLOVE RESISTANCE GUIDE. Retrieved from [Link]

  • Cal State East Bay. Glove Recommendation Chart. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.